Carbazole
Description
Structure
3D Structure
Properties
IUPAC Name |
9H-carbazole | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C12H9N/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h1-8,13H | |
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InChI Key |
UJOBWOGCFQCDNV-UHFFFAOYSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2 | |
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Molecular Formula |
C12H9N | |
| Record name | CARBAZOLE | |
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Related CAS |
51555-21-6 | |
| Record name | Polycarbazole | |
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DSSTOX Substance ID |
DTXSID4020248 | |
| Record name | Carbazole | |
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Molecular Weight |
167.21 g/mol | |
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Physical Description |
Carbazole appears as white crystals, plates, leaflets or light tan powder. Sublimes readily. Exhibits strong fluorescence and long phosphorescence on exposure to ultraviolet light. (NTP, 1992), White solid; [Hawley] Sublimes readily; Exhibits strong fluorescence and long phosphorescence on exposure to ultraviolet light; [CAMEO] Faintly beige powder; [MSDSonline] | |
| Record name | CARBAZOLE | |
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| Record name | Carbazole | |
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Boiling Point |
671 °F at 760 mmHg (NTP, 1992), 354.6 °C | |
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| Record name | Carbazole | |
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Flash Point |
220.0 °C (428.0 °F) - closed cup | |
| Record name | Carbazole | |
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Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992), In water, 1.80 mg/L at 25 °C, In water, 1.20 mg/L at 20 °C, 1 gram dissolves in 3 mL quinoline, 6 mL pyridine, 9 mL acetone, 2 mL acetone at 50 °C, 35 mL ether, 120 mL benzene, 135 mL absolute alcohol; slightly soluble in petroleum ether, chlorinated hydrocarbons, acetic acid; dissolves in concentrated sulfuric acid without decomposition, Slightly soluble in pyrimidine, carbon disulfide; soluble in hot chloroform, toluene | |
| Record name | CARBAZOLE | |
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| Record name | Carbazole | |
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Density |
1.1 at 64 °F (NTP, 1992) - Denser than water; will sink, 1.10 at 18 °C/4 °C | |
| Record name | CARBAZOLE | |
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| Record name | Carbazole | |
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Vapor Pressure |
400 mmHg at 613 °F (NTP, 1992), 0.00000137 [mmHg], 1.5X10-6 mm Hg at 25 °C (extrapolated) | |
| Record name | CARBAZOLE | |
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| Record name | Carbazole | |
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Color/Form |
Crystals from alcohol, benzene, toluene, glacial acetic acid, White crystals, White crystals, plates, leaflets or light tan powder | |
CAS No. |
86-74-8, 105184-46-1 | |
| Record name | CARBAZOLE | |
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| Record name | Carbazole | |
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| Record name | 9H-Carbazole, labeled with carbon-14 | |
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| Record name | Carbazole | |
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| Record name | Carbazole | |
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Melting Point |
473 to 475 °F (NTP, 1992), 245 °C | |
| Record name | CARBAZOLE | |
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Foundational & Exploratory
The Enduring Legacy of the Carbazole Scaffold: From Coal Tar to Cutting-Edge Therapeutics
A Technical Guide on the History, Discovery, and Therapeutic Potential of Carbazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The this compound nucleus, a tricyclic aromatic heterocycle, has captivated chemists and pharmacologists for over a century. First discovered as a constituent of coal tar, this robust scaffold has become a cornerstone in the development of a diverse array of functional materials and life-saving pharmaceuticals. Its unique electronic properties, rigid planar structure, and amenability to chemical modification have propelled its journey from an industrial byproduct to a privileged scaffold in medicinal chemistry. This in-depth technical guide explores the rich history of this compound compounds, from their initial discovery to the sophisticated synthetic methodologies developed for their preparation. It further delves into their significant biological activities and the signaling pathways they modulate, with a focus on their applications in drug development.
A Historical Perspective: The Dawn of this compound Chemistry
The story of this compound begins in the 19th century, a period of burgeoning industrial chemistry fueled by the byproducts of coal gasification.
Isolation from Coal Tar
In 1872, German chemists Carl Graebe and Carl Glaser first isolated this compound from the anthracene (B1667546) fraction of coal tar.[1] Coal tar, a complex mixture of organic compounds, remains a significant industrial source of this compound to this day. The isolation process typically involves fractional distillation of coal tar, with this compound concentrating in the anthracene oil fraction.[2][3] Subsequent purification steps, such as selective crystallization or extraction, are employed to obtain pure this compound.[1]
Early Synthetic Endeavors
The structural elucidation of this compound spurred the development of laboratory syntheses to create derivatives and analogues. These early methods, while historically significant, often required harsh reaction conditions.
-
Borsche–Drechsel Cyclization: This early method involves the condensation of phenylhydrazine (B124118) with cyclohexanone (B45756) to form a hydrazone, which is then cyclized in the presence of an acid to yield tetrahydrothis compound. Subsequent dehydrogenation provides the aromatic this compound core.[4]
-
Bucherer this compound Synthesis: Developed by Hans Theodor Bucherer, this reaction synthesizes carbazoles from naphthols or naphthylamines and aryl hydrazines in the presence of sodium bisulfite.[5][6][7]
-
Graebe–Ullmann Reaction: This method involves the thermal decomposition of a 1-phenyl-1,2,3-benzotriazole, formed from the diazotization of an N-phenyl-ortho-phenylenediamine, to yield this compound through the extrusion of nitrogen gas.[8][9][10]
Modern Synthetic Methodologies
The advent of transition metal-catalyzed cross-coupling reactions has revolutionized the synthesis of this compound derivatives, offering milder reaction conditions, greater functional group tolerance, and improved yields.
The Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N bonds. In the context of this compound synthesis, it is often employed for the intramolecular cyclization of 2,2'-dihalobiphenyls or the intermolecular coupling of an o-haloaniline with an o-halobenzene derivative, followed by cyclization. While traditional Ullmann reactions require high temperatures and stoichiometric copper, modern modifications utilize copper catalysts with ligands, allowing for milder conditions.[11][12][13][14]
Experimental Protocol: Ullmann Condensation for this compound Synthesis (General Procedure)
A mixture of a 2,2'-dihalobiphenyl, a source of nitrogen (e.g., an amine or ammonia (B1221849) equivalent), a copper catalyst (e.g., CuI, Cu2O), a ligand (e.g., 1,10-phenanthroline), and a base (e.g., K2CO3, Cs2CO3) in a high-boiling polar solvent (e.g., DMF, NMP) is heated at elevated temperatures (typically 150-210 °C) under an inert atmosphere. The reaction progress is monitored by TLC or GC. Upon completion, the reaction mixture is cooled, diluted with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.
The Buchwald–Hartwig Amination
The Buchwald–Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. It has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance.[2][15] For this compound synthesis, this reaction can be employed for the intramolecular cyclization of N-(2-halophenyl)-2-haloanilines or in a tandem intermolecular amination followed by an intramolecular C-H activation/amination.[16]
Experimental Protocol: Buchwald-Hartwig Amination for this compound Synthesis (General Procedure)
To a reaction vessel under an inert atmosphere are added a 2-halo-N-(2-halophenyl)aniline, a palladium catalyst (e.g., Pd(OAc)2, Pd2(dba)3), a phosphine (B1218219) ligand (e.g., BINAP, Xantphos), and a base (e.g., NaOtBu, Cs2CO3) in an anhydrous solvent (e.g., toluene, dioxane). The reaction mixture is heated (typically 80-120 °C) until the starting material is consumed, as monitored by TLC or GC. The reaction is then cooled, quenched, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.
This compound-Containing Drugs: From Bench to Bedside
The this compound scaffold is a key structural motif in several clinically important drugs.
Carvedilol: A Multi-Target Cardiovascular Drug
Carvedilol is a non-selective beta-blocker and alpha-1 adrenergic receptor antagonist used in the treatment of hypertension and heart failure.[17][18][19] Its antioxidant properties are attributed to the this compound moiety.[17] The synthesis of Carvedilol typically involves the reaction of 4-hydroxythis compound (B19958) with epichlorohydrin, followed by the opening of the resulting epoxide with 2-(2-methoxyphenoxy)ethylamine.
Carprofen (B1668582): A Non-Steroidal Anti-Inflammatory Drug (NSAID)
Carprofen is an NSAID used in veterinary medicine to relieve pain and inflammation.[1][20][21][22] Its mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, with some selectivity for COX-2.[1] The synthesis of carprofen can be achieved through various routes, often involving a Fischer indole (B1671886) synthesis to construct the this compound core, followed by the introduction of the propionic acid side chain.[1][20][22]
Biological Activities and Signaling Pathways
This compound derivatives exhibit a wide spectrum of biological activities, making them attractive candidates for drug discovery.
Anticancer Activity
Numerous this compound derivatives have demonstrated potent anticancer activity against a variety of cancer cell lines. The mechanisms underlying their cytotoxicity are diverse and often involve the modulation of key signaling pathways.
One of the prominent targets of this compound compounds is the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Constitutive activation of STAT3 is a hallmark of many cancers and promotes tumor cell proliferation, survival, and angiogenesis. Certain this compound derivatives have been shown to inhibit STAT3 phosphorylation and its downstream transcriptional activity, leading to apoptosis in cancer cells.
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// Edges Discovery -> Early_Synthesis; Early_Synthesis -> Modern_Synthesis; Modern_Synthesis -> Biological_Activity; Modern_Synthesis -> Materials_Science; Biological_Activity -> Drug_Development; }
References
- 1. Synthesis Methods and Therapeutic Journey of Carprofen and Its Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. scispace.com [scispace.com]
- 4. Bucherer this compound synthesis - Wikipedia [en.wikipedia.org]
- 5. Bucherer this compound Synthesis [drugfuture.com]
- 6. expertsmind.com [expertsmind.com]
- 7. youtube.com [youtube.com]
- 8. 90. The Graebe–Ullmann synthesis of this compound derivatives. Preparation and synthesis of 1-nitrothis compound - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 9. m.youtube.com [m.youtube.com]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. derpharmachemica.com [derpharmachemica.com]
- 17. jetir.org [jetir.org]
- 18. connectjournals.com [connectjournals.com]
- 19. CN101492412B - Synthesis of carprofen - Google Patents [patents.google.com]
- 20. Synthesis Methods and Therapeutic Journey of Carprofen and Its Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. EP3091000A1 - Synthetic process of carprofen - Google Patents [patents.google.com]
- 22. researchgate.net [researchgate.net]
A Technical Guide to the Fundamental Properties of Carbazole and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbazole is a nitrogen-containing heterocyclic aromatic compound first isolated from coal tar in 1872.[1][2] Its tricyclic structure, consisting of two benzene (B151609) rings fused to a central five-membered pyrrole (B145914) ring, forms a rigid and highly π-conjugated system.[3][4][5] These structural features bestow upon this compound and its derivatives desirable electronic, charge-transport, and photophysical properties.[3][6] Consequently, the this compound nucleus is considered a "pharmacophoric nucleus" and a privileged scaffold in medicinal chemistry and materials science.[3][7]
This compound-based compounds are ubiquitous in nature, found in sources like higher plants and filamentous fungi, and are present in several commercially available drugs, including the anticancer agent ellipticine (B1684216) and the beta-blocker carvedilol.[2][3][8] The versatility of the this compound ring, which allows for easy functionalization at various positions (notably the N-9, C-3, and C-6 positions), enables the fine-tuning of its properties for a wide range of applications.[9][10] This guide provides an in-depth overview of the fundamental properties of this compound and its derivatives, focusing on physicochemical characteristics, synthesis, reactivity, photophysical and electrochemical behavior, and biological activities relevant to drug development.
Physicochemical Properties of this compound
This compound is a white to pale yellow crystalline solid at room temperature.[1] Its planar structure and extensive electron delocalization are central to its chemical and physical behavior.[6] The lone pair of electrons on the nitrogen atom participates in the aromatic system, influencing its reactivity and electronic properties.
Data Presentation: General Properties
A summary of the key physical and thermodynamic properties of the parent this compound molecule is presented below.
| Property | Value | Reference |
| Chemical Formula | C₁₂H₉N | [1][11] |
| Molar Mass | 167.21 g/mol | [1][11] |
| Melting Point | 246 °C | [1][12] |
| Boiling Point | 354.8 °C | [1][11] |
| Density | 1.1035 g/cm³ (at 18 °C) | [1] |
| Appearance | White to pale yellow crystalline solid | [1] |
| Solubility | Practically insoluble in water; Highly soluble in acetone (B3395972) and pyridine; Moderately soluble in ethanol (B145695) and diethyl ether. | [1][13] |
| Heat of Fusion | 176.3 kJ/kg | [1] |
| Heat of Combustion | 3.719 × 10⁴ kJ/kg (at 25 °C) | [1] |
Synthesis of this compound and Its Derivatives
The synthesis of the this compound nucleus and its derivatives can be achieved through various classical and modern catalytic methods. The choice of synthetic route often depends on the desired substitution pattern and the tolerance of various functional groups.
Classical Synthesis Methods:
-
Bucherer this compound Synthesis: This method involves the reaction of a naphthol with an aryl hydrazine (B178648) in the presence of sodium bisulfite.[11][14]
-
Graebe-Ullmann Reaction: This reaction involves the cyclization of N-phenyl-1,2-diaminobenzene via diazotization, which forms an unstable triazole that releases nitrogen gas at elevated temperatures to yield this compound.[11][14]
-
Fischer Indole Synthesis: While primarily for indoles, this reaction can be adapted for certain this compound syntheses.[15]
Modern Catalytic Methods: Modern synthetic strategies often employ transition metal catalysis, offering milder reaction conditions and broader functional group tolerance.[16]
-
Palladium-Catalyzed Reactions: Pd-catalyzed methods, such as intramolecular direct arylation or tandem amination/C-H activation sequences, are highly efficient for constructing the this compound ring from precursors like 1,2-dihaloarenes and anilines.[17]
-
Copper-Catalyzed Reactions: Double Cu-catalyzed C-N coupling of 2,2′-dibromobiphenyl with various amines provides an efficient route to N-substituted carbazoles.[17]
-
Gold and Silver Catalysis: Transition metal-catalyzed cyclization of indole-tethered allenes is a more recent and promising approach for creating the this compound skeleton under mild conditions.[16]
-
Rhodium and Iridium Catalysis: Rhodium-catalyzed reactions of biaryl azides and iridium-catalyzed dehydrogenative cyclization of 2-aminobiphenyls are also effective methods.[17]
Mandatory Visualization: General Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis and functionalization of this compound derivatives using a modern palladium-catalyzed approach.
Chemical Reactivity
The chemical reactivity of this compound is dictated by its aromatic nature and the presence of the nitrogen heteroatom.
-
N-Substitution: The N-H proton is weakly acidic and can be readily deprotonated by a base, allowing for substitution at the nitrogen (N-9) position. This is a common site for introducing various alkyl or aryl groups to modify the molecule's properties.[1][9]
-
Electrophilic Aromatic Substitution: The this compound ring is electron-rich and readily undergoes electrophilic substitution reactions such as halogenation, nitration, and sulfonation.[1] The positions with the highest electron density are C-3 and C-6, making them the preferential sites for substitution.[1][18] Further substitution under harsher conditions can occur at the C-1 and C-8 positions.[1][19]
-
Oxidation: Strong oxidizing agents like permanganate (B83412) can lead to the formation of 9,9′-dicarbazyl, while chromate (B82759) oxidation yields 3,3′-dicarbazyl.[1] Electrochemical oxidation can produce a conductive polymer, poly(this compound).[11][20]
-
Hydrogenation: this compound can be hydrogenated to form partially or fully saturated derivatives, such as tetrahydro-, hexahydro-, or dodecahydrothis compound, depending on the reaction conditions.[1]
Photophysical and Electrochemical Properties
The extensive π-conjugated system in carbazoles gives rise to interesting photophysical and electrochemical properties, making them suitable for applications in organic electronics like OLEDs and as fluorescent probes.[1][21]
Photophysical Properties: this compound and its derivatives typically exhibit strong absorption in the UV region and emit fluorescence, often in the blue region of the spectrum.[22][23][24] The absorption spectrum of this compound in ethanol shows two main bands around 292 nm and 322 nm.[24] The emission properties are sensitive to the substitution pattern and the solvent environment.[25] Introducing electron-donating or electron-withdrawing groups can tune the emission wavelength and quantum yield.[4][25]
Data Presentation: Photophysical Properties
| Derivative | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (ΦF) | Solvent |
| This compound | 328 | 386 | 0.72 | Dichloromethane |
| Dendrimer 1 | 328 | 386 | 0.72 | Dichloromethane |
| Dendrimer 2 | 353 | 437 | 0.89 | Dichloromethane |
| Dendrimer 3 | 338 | 398 | 0.84 | Dichloromethane |
| Dendrimer 4 | 338 | 398 | 0.82 | Dichloromethane |
| Dendrimer 5 | 353 | 437 | 0.89 | Dichloromethane |
| Note: Dendrimers 1-5 are complex this compound-based structures containing ethynylbenzene cores, as described in reference[10][22]. Data is illustrative of the high quantum yields achievable. |
Electrochemical Properties: this compound is an electroactive molecule that can undergo reversible oxidation processes, making its derivatives excellent hole-transporting materials.[10][26] The parent this compound undergoes oxidation at approximately 1.2 V versus a Saturated Calomel Electrode (SCE).[20] The oxidation potential can be modified by introducing substituents onto the this compound core. This redox activity is fundamental to its use in optoelectronic devices and sensors.[20][26]
Data Presentation: Electrochemical Properties
| Derivative | Oxidation Potential (Eox) vs. Ref. | Comments |
| This compound | ~1.2 V vs. SCE | Irreversible oxidation, leads to 3,3'-bicarbazyl.[20][27] |
| N-Ethylthis compound | 0.93 V, 1.31 V vs. Ag/AgCl | Irreversible oxidation.[27] |
| N-Vinylthis compound | 1.2 V vs. SCE | Leads to poly(N-vinylthis compound).[27] |
| 3,6-Dichloro-9H-carbazole | 1.28 V, 1.93 V vs. ? | Leads to 6,6'-Bicarbazyl.[27] |
Biological Activities and Pharmacological Relevance
The this compound scaffold is a key component in numerous natural and synthetic compounds with a wide spectrum of biological activities.[3][28] This has made it a focal point for drug discovery and development.[2][29]
Key Biological Activities:
-
Anticancer Activity: Many this compound derivatives, such as the natural alkaloid ellipticine, exhibit potent antitumor properties.[2][28] Their mechanisms often involve DNA intercalation, inhibition of topoisomerase II, or targeting critical signaling pathways like STAT3 and MAPK/AKT.[11][15][30][31]
-
Antimicrobial and Antifungal Activity: Carbazoles have demonstrated significant activity against a range of bacteria (including resistant strains like MRSA) and fungi.[3][8][18][32] The mechanism can involve increasing bacterial membrane permeability or interacting with DNA gyrase.[18][32]
-
Anti-inflammatory Activity: Certain synthetic this compound derivatives have shown potent anti-inflammatory effects, sometimes comparable to standard drugs like diclofenac (B195802) sodium. The mechanism may involve the inhibition of cyclooxygenase (COX) enzymes or the p38 MAPK signaling pathway.[33]
-
Neuroprotective and Anti-Alzheimer's Activity: Carbazoles have been investigated for their neuroprotective effects, including protecting cells from oxidative stress-induced death and promoting neurite outgrowth.[3][34] Some derivatives show potential for treating Alzheimer's disease by modifying the AKT signaling pathway.[33]
-
Antiviral Activity: Derivatives have been developed that show promising in vitro and in vivo activity against viruses such as HIV, HCV, and herpes simplex virus (HSV).[7]
-
Other Activities: A broad range of other activities have been reported, including antioxidant, antidiabetic, anticonvulsant, and antihistaminic effects.[3][28]
Data Presentation: Biological Activities
| Derivative Class | Activity | Target/Mechanism |
| Pyrido[3,2-α]carbazoles | Anticancer | Cytotoxic against A549 (lung) and HT29 (colon) cancer cells.[28] |
| This compound acyl hydrazones | Anticancer | High inhibitory activity on A875 and HepG2 cancer cells.[2] |
| Chloro-substituted carbazoles | Antimicrobial | Broad-spectrum activity against E. coli, S. aureus, P. aeruginosa.[8] |
| N-phenylacetamide-functionalized | Antibacterial | Potent against S. aureus, B. subtilis, E. coli, P. aeruginosa.[28] |
| 3-ethoxy-1-hydroxy-8-methoxy... | Neuroprotective | Protects against H₂O₂-induced cell death; induces neurite outgrowth.[34] |
This compound Derivatives in Signaling Pathways
The therapeutic effects of this compound derivatives are often rooted in their ability to modulate key intracellular signaling pathways that regulate cell proliferation, survival, inflammation, and differentiation.
-
JAK/STAT Pathway: The STAT3 signaling pathway is frequently overactive in many human cancers, promoting cell growth and survival. Several this compound derivatives have been identified as potent inhibitors of STAT3, making this a primary mechanism for their anticancer effects.[15]
-
PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation. Some this compound compounds have been shown to induce neurite outgrowth and exert neurotrophic effects by activating the PI3K/Akt pathway.[34] Others modulate this pathway to achieve anti-Alzheimer's or anticancer effects.[30][33]
-
MAPK Pathways: Mitogen-activated protein kinase (MAPK) pathways (including p38 and ERK) are involved in cellular responses to stress, inflammation, and apoptosis. This compound derivatives can inhibit the p38 MAPK pathway to produce anti-inflammatory effects and target the broader MAPK pathway in cancer treatment.[30][33]
Mandatory Visualization: PI3K/Akt Signaling Pathway
The diagram below illustrates the PI3K/Akt signaling pathway and a potential point of intervention by a neuroprotective this compound derivative.
Mandatory Visualization: Anticancer Mechanism of Action
This diagram shows a simplified logical flow of how a this compound derivative can act as an anticancer agent by inhibiting a key signaling protein.
Experimental Protocols
This section provides generalized methodologies for the synthesis, characterization, and biological evaluation of this compound derivatives, based on common laboratory practices.
Experimental Protocol 1: Synthesis of an N-Aryl this compound via Palladium-Catalyzed Buchwald-Hartwig Amination
-
Objective: To synthesize a 9-aryl-9H-carbazole derivative.
-
Materials: 9H-carbazole, an appropriate aryl halide (e.g., 4-bromotoluene), palladium(II) acetate (B1210297) (Pd(OAc)₂), a phosphine (B1218219) ligand (e.g., Xantphos), a strong base (e.g., sodium tert-butoxide), and an anhydrous solvent (e.g., toluene).
-
Procedure:
-
To an oven-dried reaction flask under an inert atmosphere (e.g., nitrogen or argon), add 9H-carbazole (1.0 eq), the aryl halide (1.1 eq), sodium tert-butoxide (1.4 eq), Pd(OAc)₂ (0.02 eq), and the phosphine ligand (0.04 eq).
-
Add anhydrous toluene (B28343) via syringe.
-
Heat the reaction mixture to reflux (approx. 110 °C) and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the pure N-aryl this compound.
-
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.[35]
Experimental Protocol 2: Characterization by Steady-State Fluorescence Spectroscopy
-
Objective: To determine the fluorescence emission spectrum and quantum yield of a synthesized this compound derivative.
-
Materials: Synthesized this compound derivative, a suitable spectroscopic-grade solvent (e.g., cyclohexane (B81311) or dichloromethane), a quantum yield standard with a known value (e.g., 9,10-diphenylanthracene, ΦF = 0.90 in cyclohexane).[25]
-
Procedure:
-
Prepare a series of dilute solutions of the this compound sample and the standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Record the UV-Vis absorption spectrum for each solution to determine the precise absorbance at the excitation wavelength.
-
Using a fluorometer, record the fluorescence emission spectrum of the solvent blank, the sample solutions, and the standard solutions at the same excitation wavelength.
-
Integrate the area under the emission curves for both the sample and the standard.
-
Calculate the fluorescence quantum yield (ΦF) of the sample using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) Where: Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
-
Data Analysis: The emission maximum (λmax) provides information on the energy of the fluorescent transition, while the quantum yield indicates the efficiency of the emission process.[25]
Experimental Protocol 3: Evaluation of Anti-inflammatory Activity using the Carrageenan-Induced Paw Edema Model
-
Objective: To assess the in vivo anti-inflammatory activity of a this compound derivative in a rat model.
-
Materials: Wistar albino rats, carrageenan solution (1% w/v in saline), test this compound derivative, standard drug (e.g., diclofenac sodium), vehicle (e.g., 0.5% carboxymethyl cellulose), plethysmometer.
-
Procedure:
-
Fast the animals overnight with free access to water.
-
Divide the animals into groups: control (vehicle), standard (diclofenac sodium), and test groups (different doses of the this compound derivative).
-
Administer the vehicle, standard, or test compound orally or intraperitoneally.
-
After 1 hour, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume immediately after injection (0 hours) and at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Calculate the percentage inhibition of edema for each group at each time point relative to the control group.
-
-
Data Analysis: A significant reduction in paw edema in the test groups compared to the control group indicates potent anti-inflammatory activity.
Conclusion
The this compound nucleus represents a remarkably versatile and powerful scaffold in both medicinal chemistry and materials science. Its rigid, planar, and electron-rich structure provides a unique combination of photophysical, electrochemical, and biological properties. The ability to readily functionalize the this compound core at multiple positions allows for the rational design and synthesis of derivatives with tailored characteristics, leading to the development of advanced OLED materials, potent therapeutic agents, and sophisticated molecular probes. For researchers and drug development professionals, a deep understanding of the fundamental properties of carbazoles is essential for harnessing their full potential in creating next-generation technologies and medicines.
References
- 1. chemcess.com [chemcess.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. echemcom.com [echemcom.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. benthamdirect.com [benthamdirect.com]
- 6. scholarena.com [scholarena.com]
- 7. This compound Derivatives as Antiviral Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. This compound | 86-74-8 [chemicalbook.com]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. soc.chim.it [soc.chim.it]
- 17. This compound synthesis [organic-chemistry.org]
- 18. Synthesis and evaluation of antibacterial and antioxidative activities of this compound derivatives [lmaleidykla.lt]
- 19. Characterization of the reactivity and chlorinated products of this compound during aqueous chlorination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. dergipark.org.tr [dergipark.org.tr]
- 21. nbinno.com [nbinno.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Page loading... [wap.guidechem.com]
- 24. Fluorescence quenching aptitude of this compound for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies val ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01611H [pubs.rsc.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. pubs.acs.org [pubs.acs.org]
- 27. researchgate.net [researchgate.net]
- 28. ijrpc.com [ijrpc.com]
- 29. Current Developments in the Pharmacological Activities and Synthesis of this compound Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Design, synthesis, molecular docking and biological evaluation of new this compound derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 31. 5,8-Dimethyl-9H-carbazole Derivatives Blocking hTopo I Activity and Actin Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. researchgate.net [researchgate.net]
- 34. mdpi.com [mdpi.com]
- 35. benchchem.com [benchchem.com]
An In-depth Technical Guide to Carbazole Synthesis and Functionalization
For Researchers, Scientists, and Drug Development Professionals
Carbazole and its derivatives are a cornerstone in medicinal chemistry and materials science, owing to their unique electronic properties and biological activity. This guide provides a comprehensive overview of the core methodologies for synthesizing and functionalizing the this compound scaffold, tailored for professionals in research and development.
Core Synthesis of the this compound Ring System
The construction of the this compound framework can be approached through several classical and modern synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Classical Synthesis Methods
These well-established methods have been instrumental in the historical development of this compound chemistry.
This method involves the acid-catalyzed cyclization of cyclohexanone (B45756) arylhydrazones to form tetrahydrocarbazoles, which are then oxidized to the corresponding carbazoles.[1][2] The reaction proceeds in a manner analogous to the Fischer indole (B1671886) synthesis.[1][3]
Experimental Protocol: Borsche-Drechsel Cyclization
-
Formation of the Arylhydrazone: Phenylhydrazine is condensed with cyclohexanone to form the cyclohexanone phenylhydrazone.
-
Cyclization: The arylhydrazone is treated with an acid catalyst, such as sulfuric acid or polyphosphoric acid, and heated to induce cyclization to the 1,2,3,4-tetrahydrothis compound.
-
Oxidation: The resulting tetrahydrothis compound is aromatized to the this compound by oxidation, for which various reagents like chloranil (B122849) or palladium on carbon can be used.[4][5]
This reaction synthesizes carbazoles from naphthols and aryl hydrazines in the presence of sodium bisulfite.[6][7]
Experimental Protocol: Bucherer this compound Synthesis
-
A mixture of a naphthol, an arylhydrazine, and a saturated aqueous solution of sodium bisulfite is heated in a sealed tube or an autoclave.
-
The reaction mixture is typically heated to 150-180 °C for several hours.
-
After cooling, the product is isolated by filtration and purified by crystallization.
In the Graebe-Ullmann synthesis, an N-phenyl-1,2-diaminobenzene (2-aminodiphenylamine) is diazotized with nitrous acid, and the resulting benzotriazole (B28993) is thermally decomposed to yield this compound.[8][9]
Experimental Protocol: Graebe-Ullmann Synthesis
-
The 2-aminodiphenylamine (B160148) is dissolved in a suitable solvent, such as acetic acid or ethanol.
-
An aqueous solution of sodium nitrite (B80452) is added dropwise at low temperature (0-5 °C) to form the benzotriazole intermediate.
-
The intermediate is then heated, often in a high-boiling solvent or neat, to induce cyclization and nitrogen extrusion, affording the this compound.
Modern Synthetic Methods
Modern synthetic chemistry offers more versatile and efficient routes to carbazoles, often employing transition metal catalysis.
Palladium-catalyzed intramolecular C-H amination of diarylamines is a powerful method for constructing the this compound core.[10][11] This approach offers good functional group tolerance and allows for the synthesis of unsymmetrical carbazoles.[10]
Experimental Protocol: Palladium-Catalyzed Intramolecular C-H Amination
-
An oven-dried Schlenk tube is charged with the biarylamide substrate (0.2 mmol), Pd(OAc)₂ (5-10 mol%), and activated 3Å molecular sieves (40 mg).[10]
-
The tube is evacuated and backfilled with argon.
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) is added, and the mixture is stirred at a specified temperature (e.g., 120 °C) for a given time (e.g., 24 h).[10]
-
After completion, the reaction is cooled, diluted with a suitable solvent, filtered, and the product is purified by column chromatography.
Copper-catalyzed methods provide a more economical alternative to palladium. A common approach involves the double C-N coupling of 2,2'-dihalobiphenyls with amines.[12][13]
Experimental Protocol: Copper-Catalyzed Synthesis from 2,2'-Dibromobiphenyl
-
A reaction vessel is charged with 2,2′-dibromo-1,1′-biphenyl, a primary amine, CuI (catalyst), a ligand (e.g., DMEDA), and a base (e.g., K₂CO₃) in a solvent like toluene.[13][14]
-
The mixture is heated under an inert atmosphere (e.g., Argon) at a specified temperature (e.g., 110 °C) until the reaction is complete as monitored by TLC.[14]
-
The reaction mixture is then cooled, filtered, and the solvent is removed under reduced pressure. The residue is purified by column chromatography to yield the desired this compound derivative.
Summary of this compound Synthesis Methods
| Method | Starting Materials | Key Reagents | Conditions | Yields |
| Borsche–Drechsel | Phenylhydrazine, Cyclohexanone | Acid catalyst, Oxidizing agent | Heating | Moderate to Good |
| Bucherer | Naphthol, Aryl hydrazine | Sodium bisulfite | High temperature, Sealed tube | Variable |
| Graebe–Ullmann | 2-Aminodiphenylamine | Nitrous acid | Low temperature diazotization, then high temperature cyclization | Moderate to Good |
| Pd-catalyzed C-H Amination | Diarylamine | Pd(OAc)₂, Oxidant (e.g., Cu(OAc)₂) | Heating | Good to Excellent[10] |
| Cu-catalyzed C-N Coupling | 2,2'-Dihalobiphenyl, Amine | CuI, Ligand, Base | Heating | Moderate[13] |
Functionalization of the this compound Core
The reactivity of the this compound ring allows for a variety of functionalization reactions, enabling the synthesis of a diverse range of derivatives.
Electrophilic Aromatic Substitution
Electrophilic substitution reactions on this compound typically occur at the C3 and C6 positions, which are electronically enriched. Common electrophilic substitutions include nitration, halogenation, and acylation.[15]
Experimental Protocol: Nitration of this compound
-
This compound is dissolved in a suitable solvent like acetic acid.
-
A nitrating agent, such as a mixture of nitric acid and sulfuric acid, is added dropwise at a controlled temperature.[15]
-
The reaction mixture is stirred for a specified time, and then poured into ice water to precipitate the product.
-
The solid is collected by filtration, washed with water, and purified by recrystallization to yield 3-nitrothis compound.
N-Functionalization
The nitrogen atom of the this compound ring can be readily functionalized through alkylation or arylation.
N-alkylation is typically achieved by treating this compound with an alkyl halide in the presence of a base.[16] Microwave-assisted protocols can significantly accelerate this reaction.[16]
Experimental Protocol: Microwave-Assisted N-Alkylation
-
This compound is mixed with an alkyl halide and a solid base like potassium carbonate.[16]
-
The mixture is subjected to microwave irradiation for a short period.
-
After completion, the product is extracted with a suitable solvent and purified by chromatography.
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the N-arylation of carbazoles with aryl halides.[17][18] This reaction is highly versatile and tolerates a wide range of functional groups.
Experimental Protocol: Buchwald-Hartwig N-Arylation
-
An oven-dried reaction vessel is charged with this compound, an aryl halide, a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine (B1218219) ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃).[19]
-
The vessel is evacuated and backfilled with an inert gas.
-
A dry, degassed solvent (e.g., p-xylene) is added, and the mixture is heated to the desired temperature (e.g., 125 °C).[19]
-
Upon completion, the reaction mixture is cooled, diluted, and the product is isolated and purified.
Regioselective Functionalization
Achieving regioselectivity at positions other than C3 and C6 often requires the use of directing groups. For instance, palladium-catalyzed C1-selective nitration can be achieved using a removable pyridyl directing group attached to the this compound nitrogen.[20][21]
Experimental Protocol: Regioselective C1-Nitration
-
A pressure tube is charged with the N-(pyridin-2-yl)-9H-carbazole substrate, Pd₂(dba)₃ (10 mol%), and AgNO₃ (1.2 equiv).[22]
-
The tube is sealed, and the mixture is heated in a suitable solvent (e.g., 1,4-dioxane) at 120 °C for 24 hours.[20]
-
After cooling, the product is isolated and purified by column chromatography.
Visualizing Reaction Pathways and Workflows
Synthesis and Functionalization Workflow
The following diagram illustrates a general workflow for the synthesis and subsequent functionalization of a this compound derivative.
Caption: General workflow for this compound synthesis and functionalization.
Reaction Mechanism: Borsche-Drechsel Cyclization
The mechanism of the Borsche-Drechsel cyclization involves an acid-catalyzed rearrangement similar to the Fischer indole synthesis.[1]
Caption: Mechanism of the Borsche-Drechsel cyclization.
Regioselectivity in Electrophilic Substitution
The electron density distribution in the this compound ring dictates the regioselectivity of electrophilic aromatic substitution.
Caption: Electrophilic substitution reactivity of this compound positions.
References
- 1. Borsche–Drechsel cyclization - Wikipedia [en.wikipedia.org]
- 2. Borsche-Drechsel Cyclization [drugfuture.com]
- 3. The Borsche–Drechsel (BD) cyclization: Synthesis of tetrahydrocarbazoles and this compound alkaloids: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. US20120149915A1 - Method for synthesis of n-alkyl this compound and deriratives thereof - Google Patents [patents.google.com]
- 5. US8604219B2 - Method for synthesis of N-alkyl this compound and derivatives thereof - Google Patents [patents.google.com]
- 6. Bucherer this compound synthesis - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. 25. Experiments on the preparation of indolocarbazoles. Part II. Some observations on the Graebe–Ullmann this compound synthesis - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. A Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C-H Functionalization and C-N Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound synthesis [organic-chemistry.org]
- 12. Cu(i)-catalyzed cross-coupling of primary amines with 2,2′-dibromo-1,1′-biphenyl for the synthesis of polysubstituted this compound - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Cu(i)-catalyzed cross-coupling of primary amines with 2,2′-dibromo-1,1′-biphenyl for the synthesis of polysubstituted this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Palladium-catalyzed synthesis of N-arylated carbazoles using anilines and cyclic diaryliodonium salts - PMC [pmc.ncbi.nlm.nih.gov]
- 20. beilstein-journals.org [beilstein-journals.org]
- 21. BJOC - Palladium-catalyzed regioselective C1-selective nitration of carbazoles [beilstein-journals.org]
- 22. Palladium-catalyzed regioselective C1-selective nitration of carbazoles - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Therapeutic Frontier: A Technical Guide to Novel Carbazole Structures
For Researchers, Scientists, and Drug Development Professionals
The carbazole scaffold, a tricyclic aromatic heterocycle, has long been a privileged structure in medicinal chemistry, forming the core of numerous naturally occurring and synthetic bioactive compounds.[1][2] Its unique electronic properties and rigid planar structure provide an ideal framework for designing molecules that can interact with a variety of biological targets.[1] In recent years, exploratory studies have unveiled a plethora of novel this compound derivatives with potent and diverse pharmacological activities, opening new avenues for the development of next-generation therapeutics. This technical guide delves into the core of these explorations, presenting a consolidated overview of their synthesis, biological evaluation, and structure-activity relationships, with a focus on anticancer, antimicrobial, and anti-inflammatory agents.
I. Synthesis of Novel this compound Derivatives: A Methodological Overview
The synthesis of novel this compound derivatives often begins with the this compound nucleus, which is then functionalized at various positions, most commonly at the N-9 position. A variety of synthetic strategies have been employed to introduce diverse pharmacophores, aiming to enhance biological activity and selectivity.[3][4]
General Synthetic Pathway for N-Substituted this compound Derivatives
A common synthetic route involves the initial reaction of this compound with an appropriate halo-compound to introduce a reactive handle, followed by subsequent reactions to build the desired side chain. For instance, the synthesis of 5-[(9H-carbazol-9-yl)methyl]-N-[(substituted-phenyl)(piperazin-1-yl)methyl]-1,3,4-oxadiazol-2-amine derivatives proceeds through a multi-step process.[3][5]
II. Biological Activities of Novel this compound Structures
Exploratory studies have revealed the significant potential of novel this compound derivatives across various therapeutic areas. The introduction of different substituents onto the this compound core has a profound impact on their biological activity.[2]
A. Anticancer Activity
A significant focus of this compound research has been in the domain of oncology. Novel derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines.[6][7][8]
Quantitative Data on Anticancer Activity:
| Compound Class | Cell Line | Activity Metric | Value | Reference |
| Piperazinyl-oxadiazole carbazoles (41-45) | MCF-7 (Breast Cancer) | LC50 (µg/mL) | 35.6 - 80.0 | [6] |
| N-ethyl carbazoles (46, 47) | C6 (Glioma), A549 (Lung Carcinoma) | IC50 (µg/mL) | 5.9, 25.7 | [6] |
| Pyrido-carbazoles (54) | A549, HT29 (Colon Cancer) | IC50 (µM) | 0.07, 0.11 | [6] |
| This compound Sulfonamides (7, 15) | Various Cancer Cells | IC50 (nM) | 0.81 - 31.19 | [8] |
| This compound Derivatives (14a) | 7901 (Gastric), A875 (Melanoma) | IC50 (µM) | 11.8, 9.77 | [9] |
| This compound-Thiazole Conjugates (K1, K3) | Tyrosinase Inhibition | IC50 (mM) | 46, 59 | [10] |
The mechanism of anticancer action for many this compound derivatives involves the inhibition of key cellular processes such as tubulin polymerization and the activity of enzymes like Topoisomerase I.[8][11] Some derivatives also induce apoptosis and cause cell cycle arrest, particularly in the G2/M phase.[8][11]
B. Antimicrobial Activity
The growing threat of antimicrobial resistance has spurred the search for new antibacterial and antifungal agents. This compound derivatives have emerged as a promising class of compounds with significant antimicrobial properties.[12][13] The introduction of moieties such as 1,2,4-triazole (B32235) and imidazole (B134444) has been shown to enhance antifungal and antibacterial efficacy, respectively.[6]
Quantitative Data on Antimicrobial Activity:
| Compound Class | Target Organism | Activity Metric | Value (µg/mL) | Reference |
| N-substituted this compound with 1,2,4-triazole | C. albicans | MIC | 2 - 4 | [6] |
| N-substituted this compound with imidazole | S. aureus, B. subtilis, E. coli, MRSA, P. aeruginosa, B. proteus | MIC | 1 - 8 | [6] |
| N-ethyl-[N-methyl-piperazinyl] derivative | B. subtilis, S. aureus, E. coli, P. fluorescens, C. albicans, A. niger | MIC | 1.9 - 7.8 | [6] |
| This compound derivatives with dihydrotriazine (8f, 9d) | Various Bacteria and Fungi | MIC | 0.5 - 2 | [12] |
Structure-activity relationship studies suggest that the presence of a dihydrotriazine group can increase antimicrobial potency while reducing toxicity.[12] The proposed mechanism for some of these compounds involves the inhibition of dihydrofolate reductase.[12]
C. Anti-inflammatory Activity
Inflammation is a key pathological feature of many chronic diseases. Certain novel this compound derivatives have demonstrated potent anti-inflammatory effects. The anti-inflammatory activity is often evaluated using the carrageenan-induced rat paw edema model.
Quantitative Data on Anti-inflammatory Activity:
| Compound | Dose (mg/kg) | % Inhibition of Edema (after 3h) | Standard Drug | % Inhibition (Standard) | Reference |
| 4a | 20 | 55.17 | Diclofenac (B195802) Sodium | 62.06 | |
| 4f | 20 | 51.72 | Diclofenac Sodium | 62.06 |
These findings suggest that this compound derivatives could serve as a basis for the development of new anti-inflammatory drugs.
III. Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and validation of research findings. Below are summarized methodologies for key experiments cited in the literature.
A. Synthesis of N-Substituted this compound Derivatives
General Procedure for the Synthesis of 5-[(9H-carbazol-9-yl)methyl]-N-[(substituted-phenyl)(piperazin-1-yl)methyl]-1,3,4-oxadiazol-2-amines (4a-o): [3][5]
-
Step 1: Synthesis of Ethyl 2-(9H-carbazol-9-yl)acetate (1): A solution of this compound and ethyl chloroacetate in acetone (B3395972) is refluxed for a specified period. The solvent is then removed, and the product is washed and recrystallized.
-
Step 2: Synthesis of Intermediate: Compound 1 is reacted with semicarbazide.
-
Step 3: Cyclization to form 5-((9H-carbazol-9-yl)-1,3,4-oxadiazol-2-amine (3): The intermediate from Step 2 is treated with concentrated sulfuric acid to induce cyclization.
-
Step 4: Mannich Reaction to Yield Final Compounds (4a-o): Compound 3 undergoes a Mannich reaction with piperazine (B1678402) and various aromatic aldehydes in the presence of acetic acid. The resulting product is filtered, dried, and recrystallized.
B. In Vitro Anticancer Activity Assay (MTT Assay)
General Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and incubated to allow for attachment.
-
Compound Treatment: The cells are treated with various concentrations of the test this compound derivatives and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated, and the IC50 (the concentration of the compound that inhibits 50% of cell growth) is determined.
C. In Vitro Antimicrobial Activity Assay (Microdilution Method)
General Procedure:
-
Preparation of Inoculum: A standardized suspension of the target microorganism is prepared.
-
Serial Dilution: The test compounds are serially diluted in a suitable broth medium in 96-well plates.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) for the growth of the microorganism.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
D. In Vivo Anti-inflammatory Activity Assay (Carrageenan-Induced Rat Paw Edema)
General Procedure:
-
Animal Acclimatization: Rats are acclimatized to the laboratory conditions for a period before the experiment.
-
Compound Administration: The test compounds and a standard anti-inflammatory drug (e.g., diclofenac sodium) are administered orally or intraperitoneally to different groups of rats.
-
Induction of Edema: After a specific time, a solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce inflammation.
-
Measurement of Paw Volume: The paw volume is measured at different time intervals after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with that of the control group.
IV. Structure-Activity Relationships and Future Directions
The diverse biological activities of this compound derivatives are intricately linked to their structural features. For instance, in the realm of antimicrobial agents, the incorporation of nitrogen-containing heterocycles like triazoles and imidazoles at the N-9 position has been shown to be crucial for enhanced activity.[6] Similarly, for anticancer agents, the nature and position of substituents on the this compound ring, as well as the type of linker connecting the this compound moiety to other pharmacophores, play a significant role in determining their potency and selectivity.[11][14]
The exploration of novel this compound structures is a dynamic and promising field in drug discovery. Future research will likely focus on:
-
Rational Design and Synthesis: Utilizing computational tools for the rational design of more potent and selective this compound derivatives.
-
Mechanism of Action Studies: Elucidating the precise molecular mechanisms underlying the biological activities of these compounds.
-
Pharmacokinetic and Toxicological Profiling: Evaluating the drug-like properties of lead compounds to assess their potential for clinical development.
-
Combination Therapies: Investigating the synergistic effects of this compound derivatives with existing drugs to overcome resistance and enhance therapeutic efficacy.
By continuing to unravel the complexities of this compound chemistry and biology, the scientific community is poised to unlock the full therapeutic potential of this remarkable scaffold.
References
- 1. The this compound drug_Chemicalbook [chemicalbook.com]
- 2. echemcom.com [echemcom.com]
- 3. shd.org.rs [shd.org.rs]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Recent Developments and Biological Activities of N-Substituted this compound Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of new this compound derivatives as anti-cancer and anti-migratory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-activity relationship study of new this compound sulfonamide derivatives as anticancer agents with dual-target mechanism [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Structural diversity-guided optimization of this compound derivatives as potential cytotoxic agents [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and structure-activity relationships of this compound sulfonamides as a novel class of antimitotic agents against solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. This compound Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and structure-activity relationship study of water-soluble this compound sulfonamide derivatives as new anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Fundamental Photophysics of Carbazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental photophysical principles of carbazole, a key heterocyclic aromatic compound utilized extensively in the development of pharmaceuticals, organic light-emitting diodes (OLEDs), and molecular sensors. This document details the electronic transitions, excited-state dynamics, and key quantitative photophysical parameters of this compound. Experimental protocols for the characterization of these properties are also provided, along with graphical representations of the underlying processes to facilitate a deeper understanding.
Core Photophysical Principles of this compound
This compound's photophysical behavior is governed by its electronic structure, which consists of a rigid, planar tricyclic system with an extensive π-conjugated network. This structure gives rise to distinct electronic states and transitions upon interaction with light.
Electronic Structure and Transitions
The electronic structure of this compound is characterized by a set of molecular orbitals, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The absorption of ultraviolet (UV) light by this compound promotes an electron from the HOMO to the LUMO or other higher-energy unoccupied orbitals. These transitions are typically π → π* in nature.[1] The primary absorption bands of this compound are observed in the UV region.[2]
Excited States and Deactivation Pathways
Upon absorption of a photon, a this compound molecule is promoted from its electronic ground state (S₀) to an excited singlet state (Sₙ). The photophysical deactivation pathways from these excited states are outlined below and illustrated in the Jablonski diagram in Figure 1.
-
Vibrational Relaxation and Internal Conversion: Molecules in higher vibrational levels of an excited electronic state rapidly lose excess vibrational energy to the surrounding solvent molecules, a process known as vibrational relaxation. This occurs on a picosecond timescale.[3] Subsequently, the molecule can undergo internal conversion (IC) to the lowest vibrational level of the first excited singlet state (S₁). The initially prepared higher singlet states (Sₓ) of this compound have a sub-picosecond lifetime and decay to the S₁ state via internal conversion.[3]
-
Fluorescence: From the S₁ state, the molecule can return to the ground state (S₀) through the emission of a photon. This radiative process is known as fluorescence and is a relatively fast process, typically occurring on the nanosecond timescale. This compound exhibits fluorescence with an emission peak around 351 nm.[4]
-
Intersystem Crossing (ISC): Alternatively, the molecule in the S₁ state can undergo a spin-forbidden transition to the first triplet state (T₁), a process called intersystem crossing (ISC). This process is facilitated by spin-orbit coupling. For this compound, the triplet quantum yield, which represents the efficiency of T₁ formation from S₁, is significant, with values around 51-56%.[3]
-
Phosphorescence: From the T₁ state, the molecule can return to the ground state (S₀) via the emission of a photon. This radiative process, known as phosphorescence, is also spin-forbidden and therefore occurs on a much longer timescale (microseconds to seconds) compared to fluorescence. Phosphorescence from this compound is typically observed at low temperatures (e.g., 77 K) in solid matrices.[3]
-
Non-radiative Decay: Both the S₁ and T₁ states can also decay back to the S₀ state through non-radiative pathways, where the excitation energy is dissipated as heat to the surroundings.
Quantitative Photophysical Data
The photophysical properties of this compound have been extensively studied. The following table summarizes key quantitative data from the literature. It is important to note that these values can be influenced by the solvent environment and the presence of substituents on the this compound ring.
| Photophysical Parameter | Value | Solvent/Conditions | Reference |
| Absorption Maxima (λ_abs) | 291 nm, 323 nm, 333 nm | Ethanol:Water (1:1) | [5] |
| Emission Maximum (λ_em) | 351 nm | - | [4] |
| Fluorescence Quantum Yield (Φ_f) | 0.4 - 0.6 | Inert atmosphere/solid matrix | |
| S₁ State Lifetime (τ_f) | 13 - 15 ns | Deaerated organic solvents | [3] |
| Intersystem Crossing Quantum Yield (Φ_ISC) | 51 - 56% | Organic solvents | [3] |
| T₁ State Lifetime (τ_T) | 3.4 - 10.3 µs | THF, Acetonitrile | [3] |
| Phosphorescence Lifetime (τ_p) | 7.8 - 8.0 s | Solid organic matrices at 77 K | [3] |
Experimental Protocols
The characterization of this compound's photophysical properties involves several key spectroscopic techniques. Detailed methodologies for these experiments are provided below.
UV-Visible Absorption Spectroscopy
This technique is used to determine the wavelengths at which this compound absorbs light and to calculate its molar absorption coefficient.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound of known concentration (e.g., 1 mM) in a suitable UV-transparent solvent (e.g., ethanol, cyclohexane).
-
From the stock solution, prepare a series of dilutions to obtain concentrations in the range of 1-20 µM.
-
-
Instrumentation and Measurement:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with the pure solvent to be used as a reference (blank).
-
Record a baseline spectrum with the blank in both the sample and reference beams.
-
Measure the absorbance spectra of the this compound solutions from approximately 200 nm to 400 nm. Ensure the maximum absorbance does not exceed ~1.5 to maintain linearity with the Beer-Lambert law.
-
-
Data Analysis:
-
Identify the wavelengths of maximum absorbance (λ_max).
-
Use the Beer-Lambert law (A = εcl) to calculate the molar absorption coefficient (ε) at each λ_max, where A is the absorbance, c is the concentration in mol/L, and l is the path length of the cuvette in cm.
-
Fluorescence Spectroscopy
This technique is used to measure the emission spectrum of this compound and determine its fluorescence quantum yield.
Methodology for Emission Spectrum:
-
Sample Preparation:
-
Prepare a dilute solution of this compound (absorbance < 0.1 at the excitation wavelength) in a fluorescence-grade solvent.
-
-
Instrumentation and Measurement:
-
Use a spectrofluorometer.
-
Set the excitation wavelength to one of the absorption maxima of this compound (e.g., 323 nm).
-
Scan the emission wavelengths over a range that covers the expected fluorescence (e.g., 330 nm to 600 nm).
-
Record the emission spectrum of a solvent blank and subtract it from the sample spectrum to correct for background signals.
-
Methodology for Fluorescence Quantum Yield (Relative Method):
The fluorescence quantum yield (Φ_f) is determined by comparing the integrated fluorescence intensity of the sample to that of a standard with a known quantum yield.
-
Standard Selection:
-
Choose a fluorescence standard that absorbs and emits in a similar spectral region to this compound (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ_f = 0.54).
-
-
Sample Preparation:
-
Prepare a series of solutions of both the this compound sample and the standard at different concentrations, ensuring that the absorbance at the excitation wavelength is in the range of 0.02 to 0.1.
-
-
Measurement:
-
Measure the UV-Vis absorption spectra of all solutions.
-
Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings for both the sample and the standard.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curves for both the sample and the standard.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
-
The fluorescence quantum yield of the sample (Φ_f,sample) is calculated using the following equation:
Φ_f,sample = Φ_f,std * (m_sample / m_std) * (η_sample² / η_std²)
where Φ_f,std is the quantum yield of the standard, m is the gradient of the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.
-
Visualizations
The following diagrams illustrate the key photophysical processes of this compound and a typical experimental workflow for their characterization.
Caption: Jablonski Diagram illustrating the photophysical pathways of this compound.
Caption: General workflow for characterizing this compound's photophysical properties.
References
The Intricate Electronic Landscape of Carbazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Carbazole, a nitrogen-containing heterocyclic aromatic compound, stands as a cornerstone in the development of advanced organic electronic materials and pharmaceuticals. Its rigid, planar structure and rich π-electron system endow it with unique photophysical and electronic properties, making it a versatile scaffold for a myriad of applications. This technical guide delves into the core electronic structure of this compound, providing a comprehensive overview of its theoretical underpinnings, experimental characterization, and the quantitative data that governs its behavior.
Theoretical Framework: Unveiling the Electronic Soul of this compound
The electronic properties of this compound are fundamentally dictated by the arrangement and energies of its molecular orbitals. The fusion of two benzene (B151609) rings to a central pyrrole-like ring creates an extended π-conjugated system, facilitating the delocalization of electrons across the molecule.
1.1. Molecular Orbital Theory and Aromaticity:
This compound's structure, consisting of a tricyclic system with two benzene rings fused to a five-membered nitrogen-containing ring, results in a unique electronic distribution. The nitrogen atom's lone pair of electrons participates in the π-system, enhancing the electron density of the aromatic rings and contributing to its overall aromaticity. However, studies have shown that the five-membered heterocyclic ring in this compound possesses reduced aromaticity compared to the adjacent benzene rings.[1] This variation in local aromaticity within the molecule influences its electronic and photophysical properties, including its high triplet energy, a crucial factor for applications in organic light-emitting diodes (OLEDs).[1]
1.2. Frontier Molecular Orbitals (HOMO & LUMO):
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are pivotal in determining a molecule's electronic behavior, including its ability to donate or accept electrons and its absorption and emission characteristics. In this compound, the HOMO is typically delocalized across the entire π-conjugated system, with significant contributions from the nitrogen atom and the benzene rings. The LUMO is also distributed over the aromatic framework. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that dictates the wavelength of light a molecule absorbs and emits.
The electronic properties of this compound can be finely tuned by introducing various substituent groups at different positions on the this compound core (N-9, C-3, C-6, C-2, C-7). Electron-donating groups generally raise the HOMO energy level, while electron-withdrawing groups lower the LUMO energy level. This strategic functionalization allows for the precise engineering of the HOMO-LUMO gap, enabling the development of materials with tailored optical and electronic properties for specific applications.
Experimental Characterization of this compound's Electronic Structure
A suite of experimental techniques is employed to probe and quantify the electronic properties of this compound and its derivatives. These methods provide invaluable data for understanding structure-property relationships and for the rational design of new materials.
2.1. UV-Visible (UV-Vis) Absorption Spectroscopy:
UV-Vis spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, an electron is promoted from a lower energy molecular orbital (typically the HOMO) to a higher energy molecular orbital (typically the LUMO). The wavelength of maximum absorption (λmax) is directly related to the energy of this transition and provides an experimental measure of the HOMO-LUMO gap. This compound and its derivatives typically exhibit strong absorption bands in the UV region.
2.2. Fluorescence Spectroscopy:
Fluorescence spectroscopy provides insights into the emissive properties of a molecule. After a molecule is excited to a higher electronic state by absorbing light, it can relax back to the ground state by emitting a photon. The emitted light, or fluorescence, occurs at a longer wavelength (lower energy) than the absorbed light, a phenomenon known as the Stokes shift. The fluorescence spectrum, including the wavelength of maximum emission (λem) and the fluorescence quantum yield (ΦF), are crucial parameters for characterizing materials for applications such as OLEDs and fluorescent probes.
2.3. Cyclic Voltammetry (CV):
Cyclic voltammetry is an electrochemical technique used to determine the redox potentials of a molecule, which are directly related to the energies of its HOMO and LUMO levels. By measuring the potentials at which a compound is oxidized and reduced, the HOMO and LUMO energy levels can be estimated. These experimental values are vital for designing materials with appropriate energy levels for efficient charge injection and transport in electronic devices.
2.4. Computational Chemistry (Density Functional Theory - DFT):
Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for predicting and understanding the electronic structure of molecules. DFT calculations can provide detailed information about the shapes and energies of molecular orbitals (HOMO, LUMO), predict UV-Vis absorption spectra, and calculate other electronic properties. These theoretical insights complement experimental data and provide a deeper understanding of the underlying electronic phenomena.
Quantitative Data on the Electronic Properties of this compound and Derivatives
The following tables summarize key quantitative data for this compound and a selection of its derivatives, providing a comparative overview of their electronic properties.
Table 1: Photophysical Properties of Selected this compound Derivatives
| Compound | Solvent | λabs (nm) | λem (nm) | ΦF | Ref. |
| 9-hexyl-9H-carbazole-3-carbaldehyde | Dichloromethane | 295, 338 | 355, 370 | - | [2] |
| 4-(9H-carbazol-9-yl)benzaldehyde | Dichloromethane | 293, 315 | 350, 365 | - | [2] |
| This compound | Ethanol | 292, 322 | 359.5 | - | |
| 3,6-di(4-formylphenyl)-9-hexyl-9H-carbazole | - | - | 450 | 0.95 | [3] |
| 3,6-di(4-nitrophenyl)-9-hexyl-9H-carbazole | - | - | 585 | - | [3] |
Table 2: HOMO-LUMO Energy Levels and Redox Potentials of Selected this compound Derivatives
| Compound | Method | HOMO (eV) | LUMO (eV) | Eox (V vs. Fc/Fc+) | Ered (V vs. Fc/Fc+) | Ref. |
| This compound | DFT | -5.89 | -1.44 | - | - | [4] |
| 9-Mesityl-3,6-bis(4-methoxyphenyl)-9H-carbazole | CV | -5.17 | -2.20 | 0.37 | -2.60 | |
| 9-Phenyl-3,6-bis(4-(trifluoromethyl)phenyl)-9H-carbazole | CV | -5.87 | -2.63 | 1.07 | -2.17 | |
| Diindolo[3,2-b:2',3'-h]this compound derivative | CV/Optical | -5.83 | -2.99 | 1.19 | - | |
| Methoxy-substituted diindolo[3,2-b:2',3'-h]this compound | CV/Optical | -5.77 | -3.68 | 1.13 | - |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the electronic structure of this compound derivatives.
4.1. UV-Visible Absorption Spectroscopy
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is typically used.
-
Sample Preparation:
-
Prepare a stock solution of the this compound derivative in a suitable spectroscopic grade solvent (e.g., dichloromethane, chloroform, THF) at a concentration of approximately 10⁻³ M.
-
From the stock solution, prepare a series of dilutions to a final concentration in the range of 10⁻⁵ to 10⁻⁶ M. The absorbance should ideally be in the range of 0.1 to 1.0 for accurate measurements.
-
-
Measurement Procedure:
-
Fill a quartz cuvette with the pure solvent to be used as a reference.
-
Place the reference cuvette in the reference beam of the spectrophotometer.
-
Fill a matching quartz cuvette with the sample solution.
-
Place the sample cuvette in the sample beam.
-
Record the absorption spectrum over a desired wavelength range (e.g., 200-800 nm).
-
The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.
-
4.2. Fluorescence Spectroscopy
-
Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube).
-
Sample Preparation:
-
Prepare a dilute solution of the this compound derivative in a spectroscopic grade solvent, with an absorbance at the excitation wavelength of less than 0.1 to avoid inner filter effects.
-
-
Measurement Procedure:
-
Determine the λmax from the UV-Vis absorption spectrum.
-
Set the excitation wavelength on the spectrofluorometer to the λmax.
-
Scan the emission monochromator over a wavelength range longer than the excitation wavelength to record the fluorescence emission spectrum.
-
The wavelength of maximum emission intensity (λem) is determined from the spectrum.
-
To determine the fluorescence quantum yield (ΦF), a standard fluorophore with a known quantum yield is measured under the same experimental conditions. The quantum yield of the sample is then calculated relative to the standard.
-
4.3. Cyclic Voltammetry (CV)
-
Instrumentation: A potentiostat with a three-electrode setup: a working electrode (e.g., glassy carbon, platinum, or gold), a reference electrode (e.g., Ag/AgCl or saturated calomel (B162337) electrode - SCE), and a counter electrode (e.g., platinum wire).
-
Sample Preparation:
-
Dissolve the this compound derivative in a suitable solvent (e.g., dichloromethane, acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) - TBAPF₆).
-
Deoxygenate the solution by bubbling with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes prior to the measurement.
-
-
Measurement Procedure:
-
Immerse the three electrodes into the deoxygenated solution.
-
Apply a potential sweep, starting from a potential where no redox reaction occurs, to a potential where oxidation or reduction of the compound is observed, and then reversing the scan direction.
-
Record the resulting current as a function of the applied potential.
-
The oxidation (Eox) and reduction (Ered) potentials are determined from the voltammogram.
-
The HOMO and LUMO energy levels can be estimated from the onset of the oxidation and reduction potentials, respectively, using empirical formulas that relate these potentials to the energy levels relative to the vacuum level. A common practice is to use ferrocene/ferrocenium (Fc/Fc⁺) as an internal or external standard.
-
4.4. Computational Chemistry (DFT)
-
Software: Gaussian, ORCA, or other quantum chemistry software packages.
-
Methodology:
-
Geometry Optimization: The molecular structure of the this compound derivative is first optimized to find its lowest energy conformation. This is typically done using a specific functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)).
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry to ensure that it corresponds to a true energy minimum (no imaginary frequencies).
-
Electronic Property Calculation: Single-point energy calculations are then performed on the optimized geometry to obtain the energies of the molecular orbitals, including the HOMO and LUMO.
-
Excited State Calculation: Time-dependent DFT (TD-DFT) calculations are used to predict the electronic absorption spectrum by calculating the energies and oscillator strengths of the electronic transitions from the ground state to various excited states.
-
Visualizing the Electronic Landscape of this compound
The following diagrams, generated using the DOT language, illustrate key concepts related to the electronic structure of this compound.
Conclusion
The electronic structure of this compound is a rich and tunable landscape that has captivated the attention of chemists and materials scientists for decades. A deep understanding of its molecular orbitals, aromaticity, and photophysical properties is paramount for the rational design of novel materials with tailored functionalities. The synergy between theoretical calculations and experimental characterization techniques provides a powerful toolkit for exploring and harnessing the full potential of this remarkable heterocyclic scaffold in the ongoing development of advanced organic electronics and therapeutics.
References
A Technical Guide to the Natural Sources and Isolation of Carbazole Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the natural origins of carbazole alkaloids, a diverse group of heterocyclic compounds with significant pharmacological interest. It details the methodologies for their extraction, isolation, and purification from various biological sources, and presents quantitative data on their occurrence. Furthermore, it elucidates key signaling pathways modulated by these bioactive molecules.
Natural Sources of this compound Alkaloids
This compound alkaloids are predominantly found in terrestrial plants, particularly within the Rutaceae family. However, marine organisms and microorganisms also represent important, albeit less explored, sources of these compounds.[1][2]
Terrestrial Plants
The primary plant sources of this compound alkaloids belong to the Rutaceae family, with the genera Murraya, Clausena, and Glycosmis being the most prolific producers.[1][3] These plants synthesize a wide array of this compound structures, often derived from a 3-methylthis compound precursor.[3]
-
Murraya species: Murraya koenigii (curry leaf) is a well-studied source, rich in numerous bioactive this compound alkaloids.[4][5][6]
-
Clausena species: Various parts of Clausena plants, including the stems, leaves, and roots, have been found to contain a diverse range of this compound alkaloids.[7][8][9]
-
Glycosmis species: Glycosmis pentaphylla is another notable member of the Rutaceae family known to produce these compounds.[10][11]
Other plant families reported to contain minor this compound alkaloids include Apocynaceae, Loganiaceae, and Meliaceae.[1]
Marine Sources
The marine environment offers a unique chemical diversity, and various marine organisms have been identified as sources of this compound alkaloids. These include marine sponges and tunicates.[1][12] The structural variations of carbazoles from marine sources are often distinct from their terrestrial counterparts.
Microbial Sources
Microorganisms, particularly bacteria of the genus Streptomyces, are known producers of this compound alkaloids.[1] Fungi, blue-green algae, and myxomycetes have also been reported as microbial sources.[1] The exploration of microbial diversity holds significant potential for the discovery of novel this compound structures.
Quantitative Data on this compound Alkaloid Content
The concentration of this compound alkaloids can vary significantly depending on the species, geographical location, and the part of the organism being analyzed. The following tables summarize reported quantitative data for some of the key this compound alkaloids from Murraya koenigii.
Table 1: Quantitative Analysis of this compound Alkaloids in Murraya koenigii Leaves from Different Climatic Zones in India
| This compound Alkaloid | Abundance Range (mg/g of dried leaves) |
| Koenine-I | 0.097 - 1.222 |
| Murrayamine A | 0.092 - 5.014 |
| Koenigine | 0.034 - 0.661 |
| Koenimbidine | 0.010 - 1.673 |
| Koenimbine | 0.013 - 7.336 |
| O-methylmurrayamine A | 0.010 - 0.310 |
| Girinimbine (B1212953) | 0.010 - 0.114 |
| Mahanine | 0.049 - 5.288 |
| 8,8''-biskoenigine | 0.031 - 1.731 |
| Isomahanimbine | 0.491 - 3.791 |
| Mahanimbine | 0.492 - 5.399 |
Data sourced from a study using UPLC/MS/MS for quantification.
Experimental Protocols for Isolation and Purification
The isolation of this compound alkaloids from their natural sources typically involves a multi-step process encompassing extraction, fractionation, and purification. The specific protocol can be adapted based on the source material and the target compounds.
General Protocol for Isolation from Plant Material
This protocol outlines a general workflow for the extraction and isolation of this compound alkaloids from powdered plant material (e.g., leaves, stems, bark).
1. Preparation of Plant Material:
-
Air-dry the plant material at room temperature.
-
Grind the dried material into a fine powder to increase the surface area for extraction.
2. Extraction:
-
Soxhlet Extraction: Continuously extract the powdered material with a suitable solvent such as methanol (B129727) or ethanol (B145695) for 6-8 hours.
-
Maceration: Soak the powdered material in a solvent (e.g., methanol, ethanol, or acetone) for 48-72 hours with occasional shaking.
3. Concentration:
-
Filter the extract to remove solid plant debris.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.
4. Acid-Base Extraction (for alkaloid enrichment):
-
Dissolve the crude extract in a dilute acidic solution (e.g., 5% HCl). This protonates the basic nitrogen of the alkaloids, making them water-soluble.
-
Filter the acidic solution to remove non-alkaloidal, acid-insoluble compounds.
-
Basify the acidic aqueous layer by adding a base (e.g., NH₄OH or NaOH) to a pH of 9-10. This deprotonates the alkaloid salts, rendering them soluble in organic solvents.
-
Perform a liquid-liquid extraction of the basified aqueous solution with an immiscible organic solvent such as chloroform, dichloromethane, or ethyl acetate (B1210297) to extract the free alkaloids.
-
Collect the organic layers and evaporate the solvent to yield a crude alkaloid mixture.
5. Purification:
-
Column Chromatography: Pack a glass column with a stationary phase (e.g., silica (B1680970) gel or alumina). Dissolve the crude alkaloid mixture in a minimal amount of solvent and load it onto the column. Elute the column with a gradient of solvents of increasing polarity (e.g., petroleum ether, chloroform, ethyl acetate, and methanol mixtures) to separate the different alkaloids based on their polarity.
-
Thin-Layer Chromatography (TLC): Monitor the fractions collected from the column chromatography using TLC to identify fractions containing compounds of interest.
-
High-Performance Liquid Chromatography (HPLC): For further purification and quantification, employ preparative or analytical HPLC with a suitable column (e.g., C18) and mobile phase.
-
Crystallization: Induce crystallization of the purified alkaloids from a suitable solvent or solvent mixture to obtain pure crystalline compounds.
Isolation from Streptomyces species
This protocol provides a general method for the isolation of this compound alkaloids from a liquid culture of Streptomyces.
1. Fermentation:
-
Inoculate a suitable liquid medium (e.g., ISP2 broth) with the Streptomyces strain.
-
Incubate the culture under appropriate conditions (e.g., 28-30°C) with shaking for a specified period to allow for the production of secondary metabolites.
2. Extraction:
-
Separate the mycelium from the culture broth by centrifugation or filtration.
-
Extract the mycelium and the culture broth separately with an organic solvent such as ethyl acetate or methanol.
3. Concentration and Fractionation:
-
Combine the organic extracts and evaporate the solvent to obtain a crude extract.
-
Perform solid-phase extraction (SPE) to fractionate the crude extract based on polarity.
4. Purification:
-
Utilize chromatographic techniques such as HPLC, often guided by bioassays or mass spectrometric analysis (e.g., molecular networking), to isolate the target this compound alkaloids.[13]
Visualization of Experimental Workflows and Signaling Pathways
General Experimental Workflow for this compound Alkaloid Isolation
Caption: A generalized workflow for the isolation of this compound alkaloids.
Signaling Pathway of Mahanine-Induced Apoptosis
Caption: Mahanine induces apoptosis via Akt inhibition and the mitochondrial pathway.[1]
Anti-Inflammatory Signaling Pathway of Girinimbine
Caption: Girinimbine exerts anti-inflammatory effects by inhibiting NF-κB translocation.[4][14][15]
This guide serves as a foundational resource for professionals engaged in the research and development of novel therapeutics derived from natural products. The diverse structures and potent biological activities of this compound alkaloids continue to make them a compelling area of study.
References
- 1. Mahanine inhibits growth and induces apoptosis in prostate cancer cells through the deactivation of Akt and activation of caspases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mahanine induces apoptosis, cell cycle arrest, inhibition of cell migration, invasion and PI3K/AKT/mTOR signalling pathway in glioma cells and inhibits tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anticancer and anti-inflammatory activities of girinimbine isolated from Murraya koenigii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biologically active this compound alkaloids from Murraya koenigii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Alkaloids from Clausena anisum-olens: Isolation, Characterization, and Anti-HIV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound alkaloids isolated from the branch and leaf extracts of Clausena lansium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bioactive this compound alkaloids from the stems of Clausena lansium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound and 3-methylthis compound from Glycosmis pentaphylla | Semantic Scholar [semanticscholar.org]
- 11. Identification of Naturally Occurring this compound Alkaloids Isolated from <i>Murraya koenigii</i> and <i>Glycosmis pentaphylla</i> by the Preparation of HPLC Fingerprint | Journal of Scientific Research [banglajol.info]
- 12. Cytotoxic Alkaloids Derived from Marine Sponges: A Comprehensive Review [mdpi.com]
- 13. Targeted Isolation of Indole Alkaloids from Streptomyces sp. CT37 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anticancer and anti-inflammatory activities of girinimbine isolated from Murraya koenigii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Girinimbine from curry leaves promotes gastro protection against ethanol induced peptic ulcers and improves healing via regulation of anti-inflammatory and antioxidant mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of the Carbazole Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The carbazole nucleus, a tricyclic aromatic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry due to its remarkable versatility and broad spectrum of biological activities. First isolated from coal tar in 1872, this unique molecular framework is found in numerous natural products and synthetic compounds that exhibit potent anticancer, antimicrobial, antiviral, and neuroprotective properties.[1][2][3][4][5] This technical guide provides a comprehensive overview of the synthesis, mechanisms of action, and therapeutic applications of this compound-based compounds, with a focus on quantitative data, detailed experimental protocols, and the visualization of key biological pathways.
Anticancer Activity: A Multi-pronged Attack on Malignancy
This compound derivatives have demonstrated significant potential in oncology by targeting various hallmarks of cancer, including uncontrolled cell proliferation, apoptosis evasion, and angiogenesis.[6][7][8] Their mechanisms of action are diverse and often involve the inhibition of critical cellular machinery.
One of the most well-studied anticancer mechanisms of this compound compounds is the inhibition of tubulin polymerization.[1][6] By binding to the colchicine (B1669291) site on β-tubulin, these molecules disrupt the formation of microtubules, essential components of the mitotic spindle. This interference leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis.[1][6] Another critical target is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, which is often dysregulated in cancer.[2][5][9][10] this compound-based inhibitors can block the phosphorylation and activation of STAT3, a key transcription factor that promotes the expression of genes involved in cell survival and proliferation.[2][5][9] Furthermore, some this compound derivatives have been shown to target the PI3K/Akt/mTOR pathway, another crucial signaling cascade in cancer progression.[3][11]
Quantitative Data on Anticancer this compound Derivatives
The following table summarizes the in vitro cytotoxic activity of representative this compound derivatives against various cancer cell lines.
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrano[3,2-c]carbazoles | Compound 9i | MDA-MB-231 (Breast) | 0.43 | [6] |
| K562 (Leukemia) | 1.21 | [6] | ||
| A549 (Lung) | 2.54 | [6] | ||
| HeLa (Cervical) | 3.16 | [6] | ||
| This compound-Thiazole Analogs | Compound 3b | HepG-2 (Liver) | 0.0304 | [12] |
| MCF-7 (Breast) | 0.058 | [12] | ||
| HCT-116 (Colon) | 0.047 | [12] | ||
| Compound 5c | HepG-2 (Liver) | 0.048 | [12] | |
| MCF-7 (Breast) | 0.086 | [12] | ||
| HCT-116 (Colon) | 0.06 | [12] | ||
| This compound Hydrazine-carbothioamides | Compound 4o | MCF-7 (Breast) | 2.02 | [11] |
| Compound 4r | MCF-7 (Breast) | 4.99 | [11] | |
| N-alkylcarbazoles (STAT3 Inhibitors) | Compound 9c | STAT3 Inhibition | 95% at 10 µM | [2] |
Experimental Protocols
Synthesis of Pyrano[3,2-c]this compound Derivatives:
A one-pot, three-component reaction is employed for the synthesis of pyrano[3,2-c]this compound derivatives.[1][6] In a typical procedure, a mixture of an appropriate aromatic aldehyde (1 mmol), malononitrile (B47326) or ethyl cyanoacetate (B8463686) (1 mmol), and 4-hydroxythis compound (B19958) (1 mmol) is stirred in ethanol (B145695) (10 mL). Triethylamine (2 mmol) is added as a catalyst, and the reaction mixture is refluxed for 6-8 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered, washed with cold ethanol, and purified by recrystallization from ethanol to afford the desired pyrano[3,2-c]this compound derivative.[6]
In Vitro Tubulin Polymerization Inhibition Assay:
The ability of this compound derivatives to inhibit tubulin polymerization can be assessed using a commercially available tubulin polymerization assay kit. The assay is based on the principle that tubulin polymerization can be monitored by the increase in absorbance at 340 nm. Briefly, tubulin is incubated with the test compound or a reference inhibitor (e.g., combretastatin (B1194345) A-4) in a polymerization buffer at 37°C. The absorbance at 340 nm is measured every minute for a specified period. The IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%, is then calculated from the dose-response curve.[1][6]
Signaling Pathway Diagrams
Caption: Anticancer mechanisms of this compound derivatives.
Antimicrobial and Antiviral Activities: Combating Infectious Diseases
The this compound scaffold is also a promising platform for the development of novel anti-infective agents.[1][13][14][15] this compound derivatives have demonstrated activity against a range of bacteria, fungi, and viruses.
In the realm of antibacterial agents, this compound-based compounds have shown efficacy against both Gram-positive and Gram-negative bacteria.[7][13][14] The mechanism of action is often attributed to the disruption of bacterial cell membrane integrity, leading to leakage of cellular contents.[9]
This compound derivatives have also emerged as potential antiviral agents, with notable activity against the Human Immunodeficiency Virus (HIV).[4][16][17][18][19] Some compounds have been shown to inhibit viral replication at various stages of the HIV life cycle.[16][18]
Quantitative Data on Antimicrobial and Antiviral this compound Derivatives
| Compound Class | Derivative Example | Microorganism/Virus | MIC/EC50 (µg/mL) | Reference |
| This compound Derivatives | 3-Cyano-9H-carbazole | Bacillus subtilis | 31.25 | [7] |
| 3-Iodo-9H-carbazole | Bacillus subtilis | 31.25 | [7] | |
| 1,3,6-Tribromo-9H-carbazole | Escherichia coli | 62.5 | [7] | |
| This compound Alkaloids | Compound 1 | HIV-1 | 2.4 | [4] |
| Chloro-1,4-dimethyl-9H-carbazoles | Compound 3b | HIV-1 (NL4.3 X4) | IC50 = 1.4 µM | [18] |
| HIV-1 (Bal R5) | IC50 = 5.3 µM | [18] |
Experimental Protocols
Antibacterial Susceptibility Testing (Disk Diffusion Method):
The antibacterial activity of this compound derivatives can be evaluated using the disk diffusion method.[7][13] A standardized inoculum of the test bacterium is uniformly spread on the surface of an agar (B569324) plate. Sterile paper disks impregnated with a known concentration of the this compound compound are then placed on the agar surface. The plates are incubated at 37°C for 24 hours. The antibacterial activity is determined by measuring the diameter of the zone of inhibition around each disk. A larger zone of inhibition indicates greater antibacterial activity.[7]
Anti-HIV Activity Assay:
The anti-HIV activity of this compound derivatives can be assessed using a single-cycle replication assay.[4][19] This assay utilizes an HIV-1 genome with a mutation in the pol gene, rendering it replication-incompetent after a single round of infection. The viral genome also contains a reporter gene, such as luciferase. TZM-bl cells, which express CD4, CXCR4, and CCR5, are infected with the reporter virus in the presence of varying concentrations of the test compound. After a set incubation period, the luciferase activity is measured, which corresponds to the level of viral replication. The EC50 value, representing the concentration of the compound that inhibits viral replication by 50%, is then calculated.[4][18]
Experimental Workflow Diagram
Caption: General experimental workflow for antimicrobial and antiviral evaluation.
Neuroprotective Effects: A Glimmer of Hope for Neurodegenerative Diseases
This compound and its derivatives have also demonstrated promising neuroprotective properties, making them attractive candidates for the treatment of neurodegenerative disorders and traumatic brain injury (TBI).[20][21][22][23][24][25][26] Their mechanisms of action in the central nervous system are multifaceted and include antioxidant activity, inhibition of acetylcholinesterase (AChE), and modulation of neuroinflammatory pathways.[21][23][24][25]
The antioxidant properties of carbazoles help to mitigate oxidative stress, a key contributor to neuronal damage in various neurological conditions.[21][26] By scavenging free radicals, these compounds can protect neurons from apoptosis.[21] Furthermore, the inhibition of AChE, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, can improve cognitive function in diseases like Alzheimer's.[23][24][25] Some this compound derivatives have also been shown to inhibit the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's disease.[23][24][25]
Experimental Protocols
In Vitro Neuroprotection Assay:
The neuroprotective effects of this compound derivatives can be evaluated using neuronal cell lines, such as SH-SY5Y cells.[25] To induce neuronal damage, the cells are exposed to a neurotoxin, such as hydrogen peroxide (H2O2) or glutamate. The cells are then treated with varying concentrations of the this compound compounds. Cell viability is assessed using assays like the MTT assay. An increase in cell viability in the presence of the this compound derivative indicates a neuroprotective effect.[25]
Experimental Models of Traumatic Brain Injury:
Preclinical evaluation of neuroprotective agents for TBI often involves animal models.[20][22][27][28][29] One common model is the controlled cortical impact (CCI) model, where a controlled mechanical force is applied to the exposed dura mater of an anesthetized rodent.[29] Following the injury, animals are treated with the this compound derivative or a vehicle control. The therapeutic efficacy is then assessed by various outcome measures, including neurological severity scores, cognitive tests (e.g., Morris water maze), and histological analysis of the brain tissue to quantify lesion volume and neuronal loss.[20][27][28]
Conclusion
The this compound scaffold continues to be a rich source of inspiration for medicinal chemists. Its inherent biological activity, coupled with the relative ease of chemical modification, allows for the generation of diverse libraries of compounds with a wide range of therapeutic applications. The data and protocols presented in this guide underscore the significant progress made in understanding the medicinal chemistry of carbazoles. Future research will undoubtedly focus on optimizing the pharmacokinetic and pharmacodynamic properties of these promising molecules to translate their preclinical success into clinically effective drugs for the treatment of cancer, infectious diseases, and neurological disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological evaluation of new N-alkylthis compound derivatives as STAT3 inhibitors: preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation of novel pyrano[3,2-c]this compound derivatives as anti-tumor agents inducing apoptosis via tubulin polymerization inhibition - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and evaluation of antibacterial and antioxidative activities of this compound derivatives [lmaleidykla.lt]
- 8. Design, synthesis, molecular docking and biological evaluation of new this compound derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. Synthesis and antimicrobial activities of 9<i>H</i>-carbazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 14. Bisthis compound Derivatives: Synthesis, Characterization, Antimicrobial and Antitumor Activity, and Molecular Docking Study: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 15. hrcak.srce.hr [hrcak.srce.hr]
- 16. This compound Derivatives as Antiviral Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound Derivatives as Antiviral Agents: An Overview [ouci.dntb.gov.ua]
- 18. mdpi.com [mdpi.com]
- 19. Synthesis, Biological Evaluation, and Molecular Modeling Studies of New 8-methyl-4-oxo-1,4-dihydroquinoline-3-carbohydrazides as Potential Anti-HIV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The neuroprotective potential of this compound in traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. clinician.nejm.org [clinician.nejm.org]
- 23. Neuroprotective Evaluation of Murraya Carbazoles: In Vitro and Docking Insights into Their Anti-AChE and Anti-Aβ Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Neuroprotective Evaluation of Murraya Carbazoles: In Vitro and Docking Insights into Their Anti-AChE and Anti-Aβ Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Development of novel this compound derivatives with effective multifunctional action against Alzheimer's diseases: Design, synthesis, in silico, in vitro and in vivo investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 27. mdpi.com [mdpi.com]
- 28. Experimental model for the study of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Potential Biomarkers in Experimental Animal Models for Traumatic Brain Injury | MDPI [mdpi.com]
A Technical Guide to Carbazole-Based Polymers: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Carbazole-based polymers have emerged as a significant class of materials with wide-ranging applications in organic electronics, optoelectronics, and the biomedical field. Their unique photophysical and electrochemical properties, coupled with their inherent thermal stability, make them prime candidates for the development of advanced materials. This technical guide provides an in-depth overview of the synthesis, characterization, and key applications of this compound-based polymers, with a focus on experimental methodologies and quantitative data to aid researchers in the field.
Core Concepts and Properties
This compound, a heterocyclic aromatic compound, forms the fundamental building block of these polymers. The nitrogen atom and the extended π-conjugated system within the this compound moiety are responsible for its valuable electronic properties, including efficient hole transport and high photoluminescence quantum yields.[1][2] Polymers can be formed by linking this compound units at various positions (e.g., 3,6-, 2,7-, or N-position), which significantly influences the polymer's properties such as conjugation length, bandgap, and solubility.[3]
Key properties of this compound-based polymers include:
-
Excellent Hole-Transporting Capabilities: The electron-rich nature of the this compound nucleus facilitates the movement of positive charge carriers (holes), making these polymers ideal for use in the hole-transporting layers of organic electronic devices.[2]
-
High Thermal and Chemical Stability: The rigid and aromatic structure of this compound imparts excellent stability to the resulting polymers, enabling their use in devices that operate under demanding conditions.[4]
-
Tunable Optoelectronic Properties: The electronic and optical properties of this compound-based polymers can be readily modified by chemical functionalization of the this compound ring or by copolymerization with other monomers. This allows for the fine-tuning of properties like emission color and energy levels.[2][5]
-
Biocompatibility and Bioactivity: Certain this compound derivatives have shown promising biological activities, including antimicrobial and anticancer properties, opening avenues for their use in drug development and biomedical applications.[6][7]
Synthesis of this compound-Based Polymers
The synthesis of this compound-based polymers can be broadly categorized into chemical and electrochemical methods. The choice of method depends on the desired polymer structure, properties, and intended application.
Chemical Polymerization
Chemical polymerization methods offer the advantage of producing large quantities of polymer with good processability. Common techniques include:
-
Oxidative Coupling Polymerization: This method involves the use of an oxidizing agent, such as iron(III) chloride (FeCl₃) or ammonium (B1175870) persulfate, to induce the coupling of this compound monomers.[7][8] The reaction is typically carried out in an organic solvent at room temperature.
-
Suzuki-Miyaura Coupling Polymerization: This palladium-catalyzed cross-coupling reaction is a versatile method for synthesizing well-defined conjugated polymers. It involves the reaction of a dihalo-carbazole monomer with a diboronic acid or ester derivative.[9]
-
Interfacial Polymerization: This technique involves the polymerization reaction occurring at the interface of two immiscible liquids. For this compound, this can be achieved using an oxidizing agent in an aqueous phase and the this compound monomer in an organic phase, leading to the formation of polymer films or microspheres.[8][10]
Electrochemical Polymerization
Electrochemical polymerization, or electropolymerization, allows for the direct deposition of a thin, uniform polymer film onto a conductive substrate. This method is particularly useful for the fabrication of electronic devices. The process involves the anodic oxidation of this compound monomers in an electrolyte solution.[11][12]
Characterization of this compound-Based Polymers
A suite of analytical techniques is employed to characterize the structure, molecular weight, and physical properties of this compound-based polymers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the chemical structure and confirming the successful polymerization of this compound monomers.[13][14][15]
-
Gel Permeation Chromatography (GPC): GPC is used to determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the polymers.[5][16]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present in the polymer and can be used to monitor the polymerization process.[17]
-
Electrochemical Impedance Spectroscopy (EIS): EIS is a powerful technique for characterizing the electrical properties of polymer films, including their conductivity and interfacial charge transfer processes.[18][19][20]
-
Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to evaluate the thermal stability, including decomposition temperature (Td) and glass transition temperature (Tg), of the polymers.[21]
Quantitative Data Summary
The following tables summarize key quantitative data for a selection of this compound-based polymers reported in the literature, providing a comparative overview of their performance characteristics.
Table 1: Electrical and Thermal Properties of Selected this compound-Based Polymers
| Polymer | Conductivity (S/cm) | Hole Mobility (cm²/Vs) | Td (°C) | Tg (°C) |
| Poly(N-octyl-2,7-carbazole) | 1 x 10⁻⁵ | - | - | - |
| Poly(N-(4-hexylbenzoyl)-2,7-carbazole) | 1 x 10⁻² | - | - | - |
| Poly(2,7-carbazole-alt-thiophene) | 1 x 10⁻² | - | - | - |
| Poly(2,7-carbazole-alt-bithiophene) | 4 x 10⁻³ | - | - | - |
| Poly(N-vinylthis compound) (PVK) | - | 2.11 x 10⁻⁶ - 2.74 x 10⁻⁴ | >460 | 238 |
| PBCzA-H | - | Higher than PBCzA-L | - | - |
Data sourced from references[22][23][24].
Table 2: Photophysical Properties of Selected this compound-Based Materials
| Material | Emission Color | Photoluminescence Quantum Yield (PLQY) |
| N-hexyl-carbazole azomethine | Blue-Green | 19.9% |
| P-P-CHA | Blue | 18% |
| P-Si-CHA | White | 2.2% - 4.6% |
| This compound-based TADF emitter | - | 56.7% |
| PNVCP | Blue | 93% |
| This compound derivatives (solid state) | Blue | 40% - 85% |
Data sourced from references[21][25][26][27].
Table 3: Performance of OLEDs based on this compound Derivatives
| Device Configuration | Max. Luminance (cd/m²) | Max. EQE (%) |
| Device with BCzB-PPI | 11,364 | 4.43 |
| Device with P1 host | 3,600 | 4.2 |
| Device with P1:LRC-13 | 24,700 | 5.3 |
| Wet-processed device with compound 5 | - | - |
| Dry-processed device with compound 5 | - | - |
Data sourced from references[1][28][29].
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and characterization of this compound-based polymers.
Chemical Polymerization: Oxidative Coupling of this compound
Objective: To synthesize polythis compound via chemical oxidative polymerization using ammonium persulfate.
Materials:
-
This compound (monomer)
-
Ammonium persulfate (APS) (oxidizing agent)
-
Dichloromethane (B109758) (solvent)
-
Methanol (B129727) (for precipitation)
Procedure:
-
Dissolve a specific molar ratio of this compound in dichloromethane in a reaction flask.
-
In a separate vessel, prepare a solution of ammonium persulfate in dichloromethane.
-
Add the APS solution dropwise to the this compound solution under constant stirring at room temperature.[8]
-
Allow the reaction to proceed for a specified period (e.g., 24 hours).[8]
-
Precipitate the polymer by adding the reaction mixture to an excess of methanol.
-
Filter the precipitate, wash thoroughly with methanol to remove unreacted monomer and oxidant, and dry under vacuum.
Electrochemical Polymerization of this compound
Objective: To deposit a polythis compound film on a conductive substrate via electropolymerization.
Materials:
-
This compound monomer
-
Acetonitrile (B52724) (solvent)
-
Lithium perchlorate (B79767) (LiClO₄) (electrolyte)
-
Working electrode (e.g., ITO-coated glass, platinum)
-
Counter electrode (e.g., platinum wire)
-
Reference electrode (e.g., Ag/AgCl)
Procedure:
-
Prepare an electrolyte solution by dissolving the this compound monomer (e.g., 10⁻² M) and LiClO₄ (e.g., 0.1 M) in acetonitrile.[11]
-
Set up a three-electrode electrochemical cell with the working, counter, and reference electrodes immersed in the electrolyte solution.
-
Perform electropolymerization using cyclic voltammetry by sweeping the potential between a defined range (e.g., 0 to +2.0 V vs. SCE) for a set number of cycles.[11] Alternatively, use chronoamperometry by applying a constant potential for a specific duration.
-
After polymerization, rinse the polymer-coated electrode with fresh acetonitrile to remove any residual monomer and electrolyte.
GPC Characterization of a this compound-Based Polymer
Objective: To determine the molecular weight and polydispersity of a synthesized this compound-based polymer.
Procedure:
-
Sample Preparation: Dissolve the polymer sample in a suitable GPC-grade solvent (e.g., tetrahydrofuran (B95107) (THF) or chlorobenzene) at a concentration of approximately 1 mg/mL.[5][30] Allow the sample to dissolve completely, which may require gentle heating or stirring overnight.
-
Filtration: Filter the polymer solution through a 0.2 µm or 0.45 µm syringe filter to remove any particulate matter.[30]
-
GPC Analysis: Inject the filtered sample into the GPC system. The system typically consists of a pump, injector, a set of columns (e.g., polystyrene-divinylbenzene), and a detector (e.g., refractive index, UV-Vis).
-
Data Analysis: Calibrate the GPC system using a series of narrow-polydispersity polystyrene standards. The molecular weight of the this compound-based polymer is then determined relative to this calibration curve.
Visualizations
The following diagrams illustrate key processes and workflows in the study of this compound-based polymers.
Caption: Chemical polymerization of this compound via oxidative coupling.
Caption: Workflow for the electrochemical polymerization of this compound.
Caption: General workflow for the characterization of this compound-based polymers.
Applications
The unique properties of this compound-based polymers have led to their investigation and application in a variety of fields.
-
Organic Light-Emitting Diodes (OLEDs): Due to their excellent hole-transporting properties and high photoluminescence efficiencies, this compound-based polymers are widely used as host materials for phosphorescent emitters and as blue-emitting materials in OLEDs.[18][19][31]
-
Organic Photovoltaics (OPVs): In solar cell applications, these polymers can function as the electron-donating material in the active layer of bulk heterojunction devices.[28]
-
Biomedical Applications: The inherent biological activity of some this compound derivatives has spurred research into their use as antimicrobial agents and for applications in drug delivery and bio-sensing.[1][6][7]
-
Sensors: The conductivity and optical properties of this compound-based polymers can be modulated by external stimuli, making them suitable for the development of chemical and biological sensors.[1]
Conclusion
This compound-based polymers represent a versatile and highly promising class of materials for a wide range of advanced applications. Their facile synthesis, tunable properties, and excellent performance characteristics have positioned them at the forefront of research in organic electronics and biomedical materials. This guide has provided a comprehensive overview of the key aspects of this compound-based polymers, from their synthesis and characterization to their diverse applications, with the aim of equipping researchers with the foundational knowledge and experimental insights necessary to advance this exciting field.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Polythis compound and Its Derivatives: Synthesis and Applications. A Review of the Last 10 Years - PMC [pmc.ncbi.nlm.nih.gov]
- 5. par.nsf.gov [par.nsf.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Poly(this compound-co-1,4-dimethoxybenzene): Synthesis, Electrochemiluminescence Performance, and Application in Detection of Fe3+ - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Sample Preparation – GPC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 17. scispace.com [scispace.com]
- 18. Characterization of Polymer Films by Impedance Spectroscopy and Mechanical Testing | Brinson Research Group [brinsonlab.pratt.duke.edu]
- 19. researchgate.net [researchgate.net]
- 20. Electrochemical Impedance Spectroscopy—A Simple Method for the Characterization of Polymer Inclusion Membranes Containing Aliquat 336 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis, characterization and quantum yields of multichromic poly(azomethine)s containing this compound unit - Arabian Journal of Chemistry [arabjchem.org]
- 22. lib.ysu.am [lib.ysu.am]
- 23. Molecular Weight Effects of Bisthis compound-Based Hole Transport Polymers on the Performance of Solid-State Dye-Sensitized Solar Cells | MDPI [mdpi.com]
- 24. mdpi.com [mdpi.com]
- 25. A quantitative description of photoluminescence efficiency of a this compound-based thermally activated delayed fluorescence emitter - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Non-Doped Deep-Blue OLEDs Based on this compound-π-Imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 29. [PDF] A wet- and dry-process feasible this compound type host for highly efficient phosphorescent OLEDs | Semantic Scholar [semanticscholar.org]
- 30. resolvemass.ca [resolvemass.ca]
- 31. mdpi.com [mdpi.com]
A Technical Guide to the Theoretical Calculation of Carbazole's Molecular Orbitals
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the theoretical and computational methodologies used to elucidate the molecular orbital characteristics of carbazole and its derivatives. An understanding of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for predicting the electronic and photophysical properties of these compounds, which are integral to their application in fields ranging from organic electronics to medicinal chemistry.
This compound and its derivatives are a significant class of nitrogen-containing heterocyclic compounds, known for their desirable electronic, charge transport, and luminescent properties.[1] These characteristics make them promising candidates for use in organic semiconductors, color displays, solar cells, and as pharmacophores in drug design.[1] Theoretical calculations provide a powerful tool to predict and understand these properties at a molecular level, guiding the rational design of novel this compound-based materials and therapeutics.
Core Computational Methodologies
The primary theoretical framework for calculating the molecular orbitals of carbazoles is Quantum Mechanics. Modern computational chemistry software packages employ various methods to approximate solutions to the Schrödinger equation for complex molecules. The most prevalent of these are Density Functional Theory (DFT) and ab initio Hartree-Fock (HF) methods.[2]
Density Functional Theory (DFT): DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become the workhorse of computational chemistry for medium- to large-sized molecules due to its favorable balance of accuracy and computational cost.[3] DFT methods, with various functionals such as B3LYP, M06-2X, and ωB97X-D, are frequently used to determine the energetics and electronic properties of this compound derivatives.[4][5][6]
Time-Dependent Density Functional Theory (TD-DFT): To study the excited-state properties, such as UV-Vis absorption spectra, TD-DFT is the most common extension of DFT. It allows for the calculation of vertical excitation energies, which correspond to the absorption of light.
Ab initio Hartree-Fock (HF) Theory: This method provides a fundamental approach to solving the electronic structure of atoms and molecules. While computationally more demanding than DFT for larger systems and less effective at capturing electron correlation, it serves as a foundational method upon which more advanced techniques are built.[2][3]
Basis Sets: Both DFT and HF calculations require the use of a basis set, which is a set of mathematical functions used to build the molecular orbitals. The choice of basis set (e.g., 3-21G, 6-31Gd, 6-311++G(d,p), cc-pVDZ) influences the accuracy and computational cost of the calculation.[1][6] Larger basis sets generally provide more accurate results but require more computational resources.[3]
Experimental Protocols: A Generalized Computational Workflow
The following section outlines a generalized protocol for the theoretical calculation of this compound's molecular orbitals using DFT, a common approach found in the literature. This protocol is intended to be a guide and may require modification based on the specific research question and available computational resources.
1. Molecular Structure Preparation:
-
The initial 3D structure of the this compound derivative is constructed using a molecular building software (e.g., GaussView, Avogadro, ChemDraw).
-
For known crystal structures, the crystallographic information file (CIF) can be used as the starting geometry.
2. Geometry Optimization:
-
The initial structure is optimized to find its lowest energy conformation. This is a critical step as the electronic properties are highly dependent on the molecular geometry.
-
Method: DFT is commonly employed for geometry optimization.
-
Functional: A hybrid functional such as B3LYP is a popular choice.[1][5]
-
Basis Set: A Pople-style basis set like 6-31G(d) is often used for initial optimizations, with larger basis sets like 6-311++G(d,p) used for final, more accurate calculations.[6][8]
-
The optimization is typically performed in the gas phase or with a solvent model (e.g., Polarizable Continuum Model - PCM) to simulate solution-phase behavior.
3. Frequency Analysis:
-
Following geometry optimization, a frequency calculation is performed at the same level of theory.
-
The purpose of this step is to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. A true minimum will have no imaginary frequencies.
-
The results of the frequency analysis also provide thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
4. Molecular Orbital and Energy Calculations:
-
Using the optimized geometry, a single-point energy calculation is performed.
-
This calculation provides detailed information about the molecular orbitals, including their shapes, energies (eigenvalues), and contributions from different atoms.
-
The energies of the HOMO and LUMO are extracted from the output of this calculation. The HOMO-LUMO energy gap is then calculated as E_gap = E_LUMO - E_HOMO.
5. Excited State Calculations (Optional):
-
To investigate the optical properties, TD-DFT calculations are performed on the optimized ground-state geometry.
-
This will yield the vertical excitation energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum.
6. Data Analysis and Visualization:
-
The output files from the quantum chemistry software are analyzed to extract the relevant data (energies, orbital coefficients, etc.).
-
Molecular orbital visualization software (e.g., GaussView, Jmol, VMD) is used to generate graphical representations of the HOMO and LUMO.[7]
Logical Workflow for Theoretical Molecular Orbital Calculations
The following diagram illustrates the typical workflow for the theoretical calculation of molecular orbitals.
References
- 1. scholarena.com [scholarena.com]
- 2. worldscientific.com [worldscientific.com]
- 3. fiveable.me [fiveable.me]
- 4. researchgate.net [researchgate.net]
- 5. Computational analysis of the formation mechanisms of carbazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Computational and infrared spectroscopic investigations of N-substituted carbazoles - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. Molecular Orbital Calculations [cms.gutow.uwosh.edu]
- 8. Design, synthesis, molecular docking and biological evaluation of new this compound derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Carbazole-Based Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the primary synthetic methodologies for preparing carbazole-based polymers, materials of significant interest in the fields of organic electronics, optoelectronics, and medicinal chemistry. The following sections detail the most prevalent polymerization techniques, including chemical and electrochemical oxidative polymerization, as well as transition metal-catalyzed cross-coupling reactions such as Suzuki and Yamamoto polymerizations.
Introduction to this compound-Based Polymers
This compound-based polymers are a class of conducting and semiconducting materials that possess unique electronic and photophysical properties.[1][2][3] Their rigid, aromatic structure, coupled with the electron-donating nature of the nitrogen atom in the this compound moiety, imparts excellent hole-transporting capabilities, high thermal stability, and strong luminescence.[2][4] These properties make them highly suitable for a wide range of applications, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and as materials for drug delivery and biomedical imaging. The versatility of the this compound unit allows for facile functionalization at the N-9 position and various positions on the aromatic rings (primarily 3,6- and 2,7-positions), enabling the fine-tuning of the polymer's solubility, electronic properties, and morphology.[1][5]
Oxidative Polymerization of this compound
Oxidative polymerization is a direct method for synthesizing polycarbazoles, proceeding through the formation of radical cations. This technique can be performed either chemically, using oxidizing agents, or electrochemically, by applying an anodic potential.[1][6] The polymerization typically occurs through linkages at the 3 and 6 positions of the this compound ring, which are the most electronically active sites.[1][7]
Chemical Oxidative Polymerization
Chemical oxidative polymerization is a straightforward and scalable method for producing bulk quantities of polythis compound. The process involves the use of strong oxidizing agents to initiate the polymerization of this compound monomers in a suitable solvent.
Diagram of Chemical Oxidative Polymerization Workflow
Caption: Workflow for Chemical Oxidative Polymerization of this compound.
Experimental Protocol: Chemical Oxidative Polymerization with Ferric Chloride (FeCl₃)
-
Monomer Solution Preparation: Dissolve 1,4,5,8,9-pentamethylthis compound (B1617864) (or another desired this compound monomer) in anhydrous chloroform to a specific concentration (e.g., 54 mg, 0.050 mmol in 10 mL).[8]
-
Oxidant Solution Preparation: Prepare a solution of ferric chloride (FeCl₃) in anhydrous chloroform.
-
Reaction Initiation: Add the FeCl₃ solution dropwise to the stirred monomer solution at room temperature. The molar ratio of oxidant to monomer is a critical parameter and is typically in the range of 2:1 to 4:1.
-
Polymerization: Allow the reaction to proceed with vigorous stirring for a specified period, typically ranging from 2 to 24 hours. The formation of a colored precipitate indicates polymer formation.
-
Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as methanol (B129727).
-
Purification: Filter the crude polymer and wash it extensively with methanol to remove residual oxidant and unreacted monomer. Further purification can be achieved by Soxhlet extraction with appropriate solvents to remove oligomers and other impurities.
-
Drying: Dry the purified polymer in a vacuum oven at a suitable temperature (e.g., 60-80 °C) until a constant weight is achieved.
Quantitative Data for Chemical Oxidative Polymerization
| Monomer | Oxidizing Agent | Solvent | Yield (%) | Molecular Weight (Mw, g/mol ) | Polydispersity Index (PDI) | Reference |
| This compound | (NH₄)₂S₂O₈ | Dichloromethane | 50 ± 2 | - | - | [1] |
| 1,4,5,8,9-pentamethylthis compound | FeCl₃ | Chloroform | High | ~10⁴ | - | [8] |
Electrochemical Polymerization
Electrochemical polymerization offers a clean and controlled method for synthesizing thin, uniform films of polythis compound directly onto a conductive substrate.[1][6] This technique is particularly advantageous for the fabrication of electronic devices.[1][9]
Diagram of Electrochemical Polymerization Setup
Caption: Setup for Electrochemical Polymerization of this compound.
Experimental Protocol: Electrochemical Polymerization
-
Electrolyte Preparation: Prepare a solution containing the this compound monomer (e.g., 10⁻² M) and a supporting electrolyte (e.g., 0.1 M LiClO₄) in a suitable solvent such as acetonitrile.[5][6]
-
Electrochemical Cell Setup: Assemble a three-electrode electrochemical cell consisting of a working electrode (e.g., indium tin oxide (ITO) coated glass or a platinum disk), a counter electrode (e.g., a platinum wire), and a reference electrode (e.g., a saturated calomel (B162337) electrode (SCE) or Ag/AgCl).
-
Polymerization: Immerse the electrodes in the electrolyte solution. Apply a potential to the working electrode using a potentiostat. The polymerization can be carried out by cyclic voltammetry (sweeping the potential between defined limits, e.g., 0 and +2 V vs. SCE) or by chronoamperometry (applying a constant potential).[6][9]
-
Film Deposition: A polymer film will deposit on the surface of the working electrode. The thickness of the film can be controlled by the polymerization time or the number of potential cycles.
-
Washing and Drying: After polymerization, rinse the polymer-coated electrode with the pure solvent to remove unreacted monomer and electrolyte. Dry the film under a stream of inert gas or in a vacuum.
Quantitative Data for Electrochemical Polymerization
| Monomer | Supporting Electrolyte | Solvent | Oxidation Potential (V vs. SCE/Ag/Ag⁺) | Resulting Polymer Film Properties | Reference |
| This compound | LiClO₄ | Acetonitrile | +1.1 | Thick, green-colored, globular structure | [5][6] |
| 2-(9H-carbazol-9-yl)acetic acid | LiClO₄ | Acetonitrile | +1.5 | Varies with monomer ratio, can be crack-free | [6] |
| N-phenyl-3,6-bis(N-carbazolyl)carbazoles | Bu₄NClO₄ | Dichloromethane or Acetonitrile | - | Reversible electrochromism | [9] |
Transition Metal-Catalyzed Cross-Coupling Polymerizations
For the synthesis of well-defined, soluble, and processable this compound-based polymers with controlled molecular weights and low polydispersity, transition metal-catalyzed cross-coupling reactions are the methods of choice. Suzuki and Yamamoto coupling polymerizations are the most prominent examples.
Suzuki Coupling Polymerization
Suzuki coupling polymerization is a versatile method for creating C-C bonds and is widely used for the synthesis of conjugated polymers. It typically involves the palladium-catalyzed reaction between a dihalo-carbazole monomer and a diboronic acid or diboronic ester-functionalized comonomer.[10][11][12]
Diagram of Suzuki Coupling Polymerization Logic
Caption: Logical Flow of Suzuki Coupling Polymerization.
Experimental Protocol: Suzuki Coupling Polymerization
-
Reactant Preparation: In a reaction flask, combine the 1,8-diiodothis compound derivative, the bis-boronic ester functionalized comonomer, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., 2 M aqueous K₂CO₃ solution).[10]
-
Solvent Addition: Add a suitable solvent system, such as a mixture of THF and water.[10]
-
Inert Atmosphere: Deoxygenate the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for at least 30 minutes.
-
Polymerization: Heat the reaction mixture to reflux and maintain it for an extended period, typically 24 to 72 hours, under an inert atmosphere.[10]
-
Polymer Isolation: After cooling to room temperature, pour the reaction mixture into a non-solvent like methanol to precipitate the polymer.
-
Purification: Filter the polymer and purify it by washing with various solvents to remove catalyst residues and unreacted monomers. Soxhlet extraction is often employed for thorough purification.
-
Drying: Dry the purified polymer under vacuum.
Quantitative Data for Suzuki Coupling Polymerization
| This compound Monomer | Comonomer | Catalyst | Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) | Reference |
| N-alkyl-3,6-dibromothis compound (as AB-type monomer with boronic ester) | - | Various Pd catalysts | - | - | [11] |
| 1,8-diiodothis compound derivative | Various bis-boronic esters | Pd(PPh₃)₄ | Oligomeric | - | [10] |
| 2,7-dibromo-N-alkylthis compound | Diboronic acid derivatives | - | - | - | [13] |
Yamamoto Coupling Polymerization
Yamamoto coupling is another powerful method for synthesizing conjugated polymers, particularly for the homopolymerization of dihalo-aromatic monomers. It utilizes a nickel(0) complex to effect the dehalogenative coupling.
Diagram of Yamamoto Coupling Polymerization Logic
Caption: Logical Flow of Yamamoto Coupling Polymerization.
Experimental Protocol: Yamamoto Coupling Polymerization
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, prepare the active nickel(0) catalyst, often in situ, by reducing a nickel(II) salt or by using a pre-formed Ni(0) complex like bis(1,5-cyclooctadiene)nickel(0) (B103923) (Ni(cod)₂).
-
Reaction Setup: In a dry reaction flask under an inert atmosphere, dissolve the dihalo-carbazole monomer and a ligand (e.g., 2,2'-bipyridine) in a dry, deoxygenated solvent such as DMF or THF.
-
Polymerization: Add the Ni(0) complex to the monomer solution. Heat the reaction mixture to an elevated temperature (e.g., 60-80 °C) and stir for several hours to days.
-
Work-up and Isolation: Quench the reaction by adding an acidic solution (e.g., HCl in methanol). Precipitate the polymer in a suitable non-solvent.
-
Purification: Collect the polymer by filtration and purify it by washing with various solvents to remove catalyst residues and byproducts. Soxhlet extraction is a common purification method.
-
Drying: Dry the final polymer product under vacuum.
Quantitative Data for Yamamoto Coupling Polymerization
| Monomer | Catalyst System | Solvent | Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) | Reference |
| 1,8-diiodothis compound derivative | Ni(cod)₂ / cod / bpy | DMF | - | - | [10] |
| N-alkyl-2,7-dihalogenocarbazoles | NiCl₂ / Zn / PPh₃ / 2,2'-bipyridine | - | - | - | [13] |
Conclusion
The synthesis of this compound-based polymers can be achieved through several effective methods, each with its own advantages and limitations. Oxidative polymerizations are simple and cost-effective for producing bulk materials or thin films, while transition metal-catalyzed cross-coupling reactions like Suzuki and Yamamoto polymerizations offer precise control over the polymer structure, leading to well-defined materials with tailored properties. The choice of synthetic method will ultimately depend on the desired polymer characteristics and the intended application. The protocols and data provided herein serve as a valuable resource for researchers in the design and synthesis of novel this compound-based polymers for advanced applications.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Investigation of Polycarbazoles Thin Films Prepared by Electrochemical Oxidation of Synthesized this compound Derivatives [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Electrochemical synthesis of electrochromic polythis compound films from N -phenyl-3,6-bis( N -carbazolyl)carbazoles - Polymer Chemistry (RSC Publishing) DOI:10.1039/C5PY01407G [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Poly(N-alkyl-3,6-carbazole)s via Suzuki–Miyaura Polymerization: From Macrocyclization toward End Functionalization [agris.fao.org]
- 13. researchgate.net [researchgate.net]
The Versatility of Carbazole in Optoelectronic Applications: A Guide for Researchers
A deep dive into the application of carbazole derivatives in the fabrication of high-performance Organic Light-Emitting Diodes (OLEDs) and solar cells. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound's role in these technologies, including detailed experimental protocols and performance data.
This compound and its derivatives have emerged as a cornerstone in the field of organic electronics due to their exceptional photophysical and electrochemical properties. Their rigid, planar structure, coupled with high thermal and morphological stability, makes them ideal candidates for a variety of roles within OLEDs and solar cells. The ease of functionalization at various positions on the this compound ring allows for precise tuning of their electronic properties, enabling the development of materials with tailored characteristics for specific device applications.[1]
This compound in Organic Light-Emitting Diodes (OLEDs)
In the realm of OLEDs, this compound-based materials are ubiquitously employed as host materials for phosphorescent and thermally activated delayed fluorescence (TADF) emitters, as well as hole-transporting and emitting materials themselves.[2][3] Their high triplet energy ensures efficient energy transfer to the guest emitters, preventing energy loss and enhancing device efficiency.
As Host Materials
This compound derivatives are widely used as host materials in the emissive layer of OLEDs, where they facilitate charge transport and confine excitons to the guest emitter molecules.[2][3] A key advantage of this compound-based hosts is their high triplet energy, which is crucial for preventing reverse energy transfer from the phosphorescent or TADF guest to the host. The "donor-acceptor" molecular design, incorporating electron-donating this compound units and electron-accepting moieties, has proven particularly effective in creating bipolar host materials with balanced charge transport properties.[3]
As Thermally Activated Delayed Fluorescence (TADF) Emitters
This compound is a popular electron donor component in the design of TADF emitters.[4] The principle behind TADF is to minimize the energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST), allowing for efficient reverse intersystem crossing (RISC) from the triplet to the singlet state. This process harvests non-emissive triplet excitons, leading to theoretical internal quantum efficiencies of up to 100%.[4] Fused-ring this compound derivatives have shown particular promise as TADF emitters due to their rigid structures and tunable electronic properties.[5]
Performance Data of this compound-Based OLEDs
The following table summarizes the performance of various this compound derivatives in OLEDs, showcasing their versatility as host materials and TADF emitters.
| This compound Derivative | Role in OLED | Emitter | Max. EQE (%) | Max. Luminance (cd/m²) | Color | Reference |
| CzPN | Fluorescent Emitter | - | 5.3 | - | Blue-Green | [4] |
| tMCzPN | TADF Emitter | - | 26.0 | - | Green | [4] |
| Cz-2 | Emitting Material | - | 9.5 | 4130 | Greenish-Blue | [2] |
| CZ-1 | Emitting Material | - | 8.6 | 4104 | Greenish-Blue | [2] |
| PSCzCb | Polymeric Host | Green TADF Emitter | 17.09 | - | Green | [6] |
| PSCbCz | Polymeric Host | Green TADF Emitter | 17.48 | - | Green | [6] |
| PCIC | Host Material | Green Phosphorescent Emitter | - | - | Green | [7] |
| D3 | Host Material | FIrpic | 15.8 | >1000 | Blue | [3] |
| C23 | Host Material | FCNIrpic | 24.3 | - | Deep-Blue | [3] |
| E25 | Host Material | Green Phosphorescent Emitter | 25.6 | - | Green | [3] |
| (1)-(10) | Host Material | Ir(mppy)3 | 17.58 (cd/A) | - | Green | [8] |
| (1)-(7) | Host Material | FIrpic | 9.89 (cd/A) | - | Blue | [8] |
| N-CzCF3PhPtacac | Emitter | - | 18.9 | - | Orange-Red | [9] |
This compound in Solar Cells
This compound derivatives have also found significant application in the field of photovoltaics, primarily as hole-transporting materials (HTMs) in perovskite solar cells (PSCs) and as donor materials in organic solar cells (OSCs). Their excellent hole mobility and tunable energy levels allow for efficient extraction and transport of charge carriers, contributing to high power conversion efficiencies.
As Hole-Transporting Materials (HTMs) in Perovskite Solar Cells (PSCs)
This compound-based HTMs are being extensively investigated as a cost-effective alternative to the commonly used spiro-OMeTAD.[10][11] The molecular design of these HTMs can be readily modified to optimize their energy levels for better alignment with the perovskite absorber layer, facilitating efficient hole extraction and minimizing charge recombination at the interface.[12] Star-shaped and cross-linkable this compound derivatives have been developed to enhance thermal stability and device longevity.[13][14]
As Donor Materials in Organic Solar Cells (OSCs)
In bulk heterojunction (BHJ) OSCs, this compound-based polymers and small molecules serve as the electron donor material, which is responsible for light absorption and hole transport.[15][16] The development of donor-acceptor (D-A) type this compound copolymers has led to materials with broad absorption spectra and improved power conversion efficiencies.[17]
Performance Data of this compound-Based Solar Cells
The following table summarizes the performance of various this compound derivatives in solar cells, highlighting their effectiveness as hole-transporting and donor materials.
| this compound Derivative | Role in Solar Cell | Device Architecture | PCE (%) | Jsc (mA/cm²) | Voc (V) | FF | Reference | |---|---|---|---|---|---|---| | SGT-405 | HTM | Perovskite Solar Cell | 14.79 | - | - | - |[18][19] | | Cz-3OMeTAD | HTM | Perovskite Solar Cell | ~13 | - | - | - |[20] | | V1221 | HTM | Perovskite Solar Cell | 19.34 (with spiro-OMeTAD as reference) | - | - | - |[21] | | NBCS | Donor Material | Organic Solar Cell | ~1 | 4.35 | 0.75 | 0.30 |[16][17] | | CN-PICTAN | Donor Polymer | Organic Solar Cell | 1.73 | - | - | - |[15] | | PC3 | Hole-Transport Polymer | Perovskite Solar Cell | >20 | - | - | - |[22] | | EtCz-3EHCz+EH44-ox | HTL | Perovskite Solar Cell | Similar to spiro-OMeTAD | - | - | - |[23] | | Dye 21 | Sensitizer | Dye-Sensitized Solar Cell | 3.51 | 7.86 | 0.687 | - |[24] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of key this compound derivatives and the fabrication of OLED and solar cell devices.
Synthesis of this compound Derivatives
Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of this compound-1 & 3-Acids
This protocol describes a common method for C-C bond formation to synthesize substituted carbazoles.
-
Borylation of Aryl Halide: To a stirred solution of the starting bromo-substituted benzoic acid methyl ester (e.g., 3-Bromobenzoic acid methyl ester, 1 equivalent) in 1,4-dioxane, add bis(pinacolato)diboron (B136004) (1.5 equivalents), PdCl2(PPh3)2 (0.05 equivalents), and potassium acetate (B1210297) (2 equivalents) under a nitrogen atmosphere.
-
Heat the reaction mixture at 90°C for 5 hours.
-
Cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a short pad of celite and concentrate the filtrate to obtain the boronic ester.
-
Suzuki Coupling: To the obtained boronic ester, add 2-bromonitrobenzene (1 equivalent), Pd(PPh3)4 (catalyst), and potassium carbonate (base) in toluene.
-
Reflux the reaction mixture to obtain the 2'-Nitro-biphenyl intermediate.
-
Cadogan Reductive Cyclization: Treat the 2-nitro biphenyl (B1667301) intermediate with triphenylphosphine (B44618) in o-dichlorobenzene and reflux for 10 hours to yield a mixture of this compound-1-carboxylic acid methyl ester and this compound-3-carboxylic acid methyl ester.
-
Purify the products by column chromatography.
Protocol 2: Synthesis of a Thermally Activated Delayed Fluorescence (TADF) Emitter (tMCzPN) [4]
This protocol outlines the synthesis of a high-efficiency TADF emitter.
-
Synthesis of the Acceptor Moiety: Synthesize 6-(4-bromophenyl)-2,4-diphenylnicotinonitrile through a multi-step reaction involving the combination of appropriate precursors. Purify the product using silica (B1680970) gel column chromatography.
-
Coupling Reaction: Combine the synthesized acceptor moiety with 1,3,6,8-tetramethyl-9H-carbazole (tMCz) in the presence of a suitable catalyst and base.
-
Purify the final product, 2,4-diphenyl-6-(4-(1,3,6,8-tetramethyl-carbazol-9-yl)phenyl) nicotinonitrile (tMCzPN), via column chromatography.
Device Fabrication
Protocol 3: Fabrication of a Solution-Processed OLED [2][25]
This protocol describes the fabrication of a multilayer OLED using spin-coating.
-
Substrate Cleaning: Thoroughly clean Indium Tin Oxide (ITO)-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.
-
Hole Injection Layer (HIL) Deposition: Spin-coat a layer of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) onto the ITO substrate and anneal.
-
Emissive Layer (EML) Deposition: Prepare a solution of the this compound-based emitting material (or a host-guest blend) in a suitable organic solvent (e.g., chlorobenzene).
-
Spin-coat the EML solution on top of the HIL and anneal the substrate to remove the solvent.
-
Electron Transport Layer (ETL) and Cathode Deposition: Transfer the substrate to a high-vacuum thermal evaporator.
-
Sequentially deposit a layer of an electron-transporting material (e.g., TPBi), a thin layer of Lithium Fluoride (LiF), and a final layer of Aluminum (Al) to form the cathode.
Protocol 4: Fabrication of a Perovskite Solar Cell with a this compound-Based HTM [22][26]
This protocol details the fabrication of a perovskite solar cell.
-
Substrate and Electron Transport Layer (ETL) Preparation: Clean FTO-coated glass substrates and deposit a compact and a mesoporous TiO2 layer.
-
Perovskite Layer Deposition: In an inert atmosphere (glove box), deposit the perovskite precursor solution (e.g., a mixed-cation lead halide perovskite) onto the substrate using a two-step spin-coating program. During the second step, introduce an anti-solvent (e.g., chlorobenzene) to induce crystallization.
-
Anneal the perovskite film at an elevated temperature (e.g., 100°C).
-
Hole-Transporting Material (HTM) Deposition: Prepare a solution of the this compound-based HTM in a solvent like chlorobenzene, with or without dopants such as Li-TFSI and tBP.
-
Spin-coat the HTM solution onto the perovskite layer.
-
Electrode Deposition: Deposit a gold or silver back contact by thermal evaporation to complete the device.
Visualizing the Role of this compound in Optoelectronics
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the application of this compound in OLEDs and solar cells.
Caption: A typical multilayer OLED device architecture incorporating this compound-based materials.
Caption: The mechanism of Thermally Activated Delayed Fluorescence (TADF).
Caption: A standard n-i-p perovskite solar cell architecture with a this compound-based HTM.
References
- 1. Advancements in this compound-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance | MDPI [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Low Molar Mass this compound-Based Host Materials for Phosphorescent Organic Light-Emitting Diodes: A Review [mdpi.com]
- 4. Frontiers | Highly Efficient Thermally Activated Delayed Fluorescence Emitter Developed by Replacing this compound With 1,3,6,8-Tetramethyl-Carbazole [frontiersin.org]
- 5. A review of fused-ring this compound derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QM00399J [pubs.rsc.org]
- 6. Rational Design of this compound- and Carboline-Based Polymeric Host Materials for Realizing High-Efficiency Solution-Processed Thermally Activated Delayed Fluorescence Organic Light-Emitting Diode [pubmed.ncbi.nlm.nih.gov]
- 7. An indenothis compound-based host material for solution processable green phosphorescent organic light emitting diodes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04855D [pubs.rsc.org]
- 8. CN104725298A - this compound compounds, synthesis and application thereof in OLEDs (organic light emitting diodes) - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. d-nb.info [d-nb.info]
- 11. CN113185449A - Synthesis of this compound-based organic small-molecule hole transport material and application of this compound-based organic small-molecule hole transport material in perovskite solar cell - Google Patents [patents.google.com]
- 12. Small this compound-based molecules as hole transporting materials for perovskite solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cross-linkable this compound-based hole transporting materials for perovskite solar cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Design and chemical engineering of this compound-based donor small molecules for organic solar cell applications | springerprofessional.de [springerprofessional.de]
- 18. researchgate.net [researchgate.net]
- 19. 14.8% perovskite solar cells employing this compound derivatives as hole transporting materials - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. This compound-Terminated Isomeric Hole-Transporting Materials for Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. osti.gov [osti.gov]
- 24. mdpi.com [mdpi.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. pubs.acs.org [pubs.acs.org]
Protocols for the N-Alkylation of Carbazole: A Detailed Guide for Researchers
Introduction
Carbazole and its N-substituted derivatives are a significant class of heterocyclic compounds widely utilized in the development of pharmaceuticals, organic light-emitting diodes (OLEDs), and functional polymers. The nitrogen atom of the this compound ring can be readily functionalized, and N-alkylation is a fundamental transformation to introduce various alkyl groups, thereby tuning the molecule's electronic, optical, and biological properties. This document provides detailed application notes and experimental protocols for three common and effective methods for the N-alkylation of this compound: classical alkylation under basic conditions, phase-transfer catalysis, and microwave-assisted synthesis.
Classical N-Alkylation with a Strong Base
This method is a traditional and widely used approach for the N-alkylation of this compound. It involves the deprotonation of the this compound nitrogen with a strong base, such as potassium hydroxide (B78521) (KOH) or sodium hydride (NaH), to form the carbazolide anion, which then acts as a nucleophile and reacts with an alkyl halide.
Reaction Scheme:
Experimental Protocol
Materials:
-
This compound
-
Potassium hydroxide (KOH) or Sodium hydride (NaH)
-
Alkyl halide (e.g., ethyl bromide, benzyl (B1604629) chloride)
-
Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Distilled water
-
Ethyl acetate (B1210297)
-
Brine solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred suspension of potassium hydroxide (1.2 eq.) in dimethylformamide (10 mL) in a round-bottom flask, add this compound (1.0 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 eq.) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically 3-6 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water (50 mL) and extract the product with ethyl acetate (3 x 25 mL).
-
Combine the organic layers and wash with brine solution (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography or recrystallization to obtain the pure N-alkylthis compound.
Quantitative Data Summary
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Ethyl Bromide | KOH | DMF | 90 | 4 | ~85-95 |
| Benzyl Chloride | NaH | THF | 60 | 3 | ~90-98 |
| Methyl Iodide | KOH | DMF | 80 | 3 | ~90-97 |
Workflow Diagram
Caption: Workflow for Classical N-Alkylation of this compound.
N-Alkylation via Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis is a powerful technique for carrying out reactions between reactants in immiscible phases. For the N-alkylation of this compound, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the carbazolide anion from the solid or aqueous phase to the organic phase where it reacts with the alkyl halide.[1] This method often offers milder reaction conditions and avoids the need for anhydrous solvents.
Reaction Scheme:
Experimental Protocol
Materials:
-
This compound
-
Alkyl halide (e.g., ethyl bromide, butyl bromide)
-
Potassium carbonate (K₂CO₃) or 50% aqueous sodium hydroxide (NaOH)
-
Tetrabutylammonium (B224687) bromide (TBAB)
-
Distilled water
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq.), potassium carbonate (2.0 eq.), and tetrabutylammonium bromide (0.1 eq.) in toluene (20 mL).[2]
-
Add the alkyl halide (1.2 eq.) to the mixture.
-
Heat the reaction mixture to reflux (around 110 °C for toluene) with vigorous stirring.
-
Monitor the reaction by TLC until the this compound is consumed (typically 6-12 hours).
-
Cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Wash the filter cake with a small amount of toluene.
-
Combine the filtrate and washings, and wash with water (2 x 20 mL) and then brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to yield the desired N-alkylthis compound.
Quantitative Data Summary
| Alkylating Agent | Base | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Ethyl Bromide | K₂CO₃ | TBAB | Toluene | 110 | 8 | ~92 |
| Butyl Bromide | 50% NaOH | TBAB | DCM | 40 | 6 | ~95 |
| Benzyl Chloride | K₂CO₃ | TBAB | Toluene | 110 | 5 | ~96 |
Workflow Diagram
Caption: Workflow for N-Alkylation of this compound via PTC.
Microwave-Assisted N-Alkylation
Microwave-assisted organic synthesis has emerged as a green and efficient method, often leading to dramatic reductions in reaction times, increased yields, and cleaner reactions.[3] For the N-alkylation of this compound, this technique is typically performed under "dry" media conditions, where the reactants are adsorbed onto a solid support.[4]
Reaction Scheme:
Experimental Protocol
Materials:
-
This compound
-
Alkyl halide (e.g., ethyl bromide, propyl bromide)
-
Potassium carbonate (K₂CO₃), powdered
-
Tetrabutylammonium bromide (TBAB)
-
Dichloromethane (DCM) or Ethyl acetate
-
Domestic or dedicated laboratory microwave oven
-
Beaker or open vessel suitable for microwave irradiation
-
Buchner funnel
-
Rotary evaporator
Procedure:
-
In a beaker, thoroughly mix this compound (1.0 eq.), powdered potassium carbonate (2.0 eq.), and a catalytic amount of tetrabutylammonium bromide (0.1 eq.).[4]
-
Add the alkyl halide (1.5 eq.) to the solid mixture and mix until a paste is formed.
-
Place the open beaker in a microwave oven and irradiate at a suitable power level (e.g., 300-500 W) for short intervals (e.g., 1-2 minutes) to avoid overheating.
-
Monitor the reaction progress by TLC after each irradiation interval.
-
Continue irradiation until the starting material is consumed (total irradiation time is typically 5-15 minutes).[4]
-
After cooling to room temperature, add dichloromethane (20 mL) to the reaction mixture and stir.
-
Filter the mixture through a Buchner funnel to remove the inorganic solids.
-
Wash the solids with additional dichloromethane (2 x 10 mL).
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Quantitative Data Summary
| Alkylating Agent | Solid Support/Base | Catalyst | Power (W) | Time (min) | Yield (%) |
| Ethyl Bromide | K₂CO₃ | TBAB | 450 | 8 | >90 |
| Propyl Bromide | K₂CO₃ | TBAB | 450 | 10 | >90 |
| Benzyl Chloride | K₂CO₃ | TBAB | 450 | 5 | >95 |
Workflow Diagram
Caption: Workflow for Microwave-Assisted N-Alkylation.
Conclusion
The N-alkylation of this compound can be achieved through various methods, each with its own advantages. The classical approach is robust and widely applicable, while phase-transfer catalysis offers milder conditions and is suitable for scale-up. Microwave-assisted synthesis provides a rapid and environmentally friendly alternative. The choice of method will depend on the specific substrate, available equipment, and desired scale of the reaction. The protocols provided herein offer a starting point for researchers to explore the synthesis of novel N-alkylated this compound derivatives for a wide range of applications.
References
- 1. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 2. CN102898351A - Method for synthesizing N-alkylthis compound compound - Google Patents [patents.google.com]
- 3. Remarkable Fast N‐Alkylation of Azaheterocycles under Microwave Irradiation in Dry Media. | Semantic Scholar [semanticscholar.org]
- 4. tandfonline.com [tandfonline.com]
Carbazole Derivatives as Advanced Hole Transport Materials in Perovskite Solar Cells: Applications and Protocols
Harnessing the potential of carbazole derivatives is paving the way for more efficient, stable, and cost-effective perovskite solar cells (PSCs). These organic compounds are emerging as a superior alternative to the traditionally used spiro-OMeTAD, addressing key challenges in the commercialization of perovskite photovoltaic technology.
This compound-based molecules exhibit exceptional properties for their role as hole transport materials (HTMs). Their inherent chemical stability, high hole mobility, and the ease with which their molecular structure can be modified make them a versatile platform for enhancing the performance of PSCs.[1][2] Researchers are increasingly focusing on these derivatives to overcome the drawbacks associated with the current standard, spiro-OMeTAD, which include complex synthesis and high purification costs.[1] The tunability of this compound structures allows for the precise alignment of energy levels with the perovskite active layer, facilitating efficient extraction of charge carriers and minimizing energy loss within the solar cell.[2]
Performance of this compound-Based Hole Transport Materials
The strategic design of this compound derivatives has led to significant improvements in the power conversion efficiency (PCE) and long-term stability of perovskite solar cells. By incorporating different functional groups and extending the π-conjugation of the this compound core, scientists have been able to fine-tune the material's electronic and physical properties. This has resulted in PSCs with efficiencies comparable to, and in some cases exceeding, those fabricated with spiro-OMeTAD.[3][4][5] Furthermore, the enhanced hydrophobicity of certain this compound derivatives contributes to improved device stability by preventing moisture-induced degradation of the sensitive perovskite layer.[6][7]
The table below summarizes the performance of various this compound-based HTMs in perovskite solar cells, highlighting key photovoltaic parameters.
| Hole Transport Material (HTM) | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (VOC) (V) | Short-Circuit Current Density (JSC) (mA/cm2) | Fill Factor (FF) |
| KZRD | 20.40 | - | - | - |
| V1209 | ~18 | - | - | - |
| SGT-405 | 14.79 | 0.998 | 20.80 | 0.713 |
| SGT-404 | 13.88 | 0.983 | 20.32 | 0.695 |
| SGT-409 | 12.54 | 0.941 | 19.82 | 0.673 |
| spiro-OMeTAD (reference) | 15.23 | 1.001 | 21.32 | 0.713 |
Note: Data is compiled from various research articles for comparison. The specific device architecture and testing conditions may vary.[3][4][5]
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of a representative this compound derivative and the fabrication of a perovskite solar cell.
Synthesis of a this compound-Based HTM (e.g., SGT-405)
This protocol describes a typical synthesis route for a tri-arm this compound derivative.
Materials:
-
This compound
-
Palladium(II) acetate (B1210297) (Pd(OAc)2)
-
Tri(o-tolyl)phosphine
-
Sodium tert-butoxide
-
Toluene
-
N,N-Di(4-methoxyphenyl)amine
-
Standard laboratory glassware and purification equipment
Procedure:
-
Buchwald-Hartwig Amination: In a nitrogen-filled glovebox, dissolve this compound and 1,3,5-tribromobenzene in toluene.
-
Add Pd(OAc)2, tri(o-tolyl)phosphine, and sodium tert-butoxide to the solution.
-
Reflux the mixture for 24 hours under a nitrogen atmosphere.
-
After cooling to room temperature, extract the product with an organic solvent and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent.
-
Purify the crude product by column chromatography to obtain the intermediate.
-
Second Buchwald-Hartwig Amination: React the intermediate with N,N-Di(4-methoxyphenyl)amine using a similar palladium-catalyzed cross-coupling reaction.
-
Follow a similar extraction and purification procedure to obtain the final SGT-405 product.
-
Characterize the final product using NMR spectroscopy and mass spectrometry to confirm its structure and purity.
Fabrication of a Perovskite Solar Cell
This protocol outlines the steps for constructing a standard n-i-p mesoporous perovskite solar cell.
Materials:
-
Fluorine-doped tin oxide (FTO) coated glass substrates
-
Titanium dioxide (TiO2) paste
-
Perovskite precursor solution (e.g., CH3NH3PbI3)
-
This compound-based HTM solution (e.g., SGT-405 in chlorobenzene (B131634) with additives like Li-TFSI and tBP)
-
Gold (Au) for the back contact
-
Solvents: acetone, isopropanol, chlorobenzene
-
Spin coater, hot plate, thermal evaporator
Procedure:
-
Substrate Cleaning: Clean the FTO glass substrates by sonicating sequentially in detergent, deionized water, acetone, and isopropanol.[8]
-
Deposition of Electron Transport Layer (ETL): Deposit a compact layer of TiO2 on the FTO substrate, followed by a mesoporous TiO2 layer via spin coating. Sinter the layers at high temperature.[8][9]
-
Perovskite Layer Deposition: In a nitrogen-filled glovebox, spin-coat the perovskite precursor solution onto the TiO2 layer. Anneal the film on a hotplate to induce crystallization.[8]
-
Deposition of Hole Transport Layer (HTL): Spin-coat the this compound-based HTM solution onto the perovskite layer.[8]
-
Deposition of Back Contact: Deposit a gold back contact of approximately 80-100 nm thickness via thermal evaporation through a shadow mask.[8]
-
Device Characterization: Measure the current density-voltage (J-V) characteristics of the fabricated solar cell under simulated AM1.5G solar illumination.
Visualizing the Science
To better understand the structure, design principles, and fabrication process, the following diagrams are provided.
Caption: General structure of an n-i-p perovskite solar cell.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound-based D–A type hole transport materials to enhance the performance of perovskite solar cells - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 14.8% perovskite solar cells employing this compound derivatives as hole transporting materials - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Multi-layered hybrid perovskites templated with this compound derivatives: optical properties, enhanced moisture stability and solar cell characteristics - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 7. research-hub.nrel.gov [research-hub.nrel.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Synthesis of Carbazole-Based Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis and application of three distinct carbazole-based fluorescent probes for the detection of copper (Cu²⁺), mercury (Hg²⁺), and anions. The protocols are intended for researchers in chemistry, materials science, and drug development.
Probe 1: CBM - A "Turn-Off" Fluorescent Probe for Copper (Cu²⁺) Detection
This protocol details the synthesis of a this compound-based Schiff base probe (CBM) that exhibits fluorescence quenching upon selective binding to Cu²⁺ ions.
Sensing Mechanism: The probe's fluorescence is quenched upon coordination with the paramagnetic Cu²⁺ ion, which promotes non-radiative decay pathways. This "turn-off" response allows for the sensitive detection of Cu²⁺.
Signaling Pathway Diagram
Caption: CBM probe fluorescence quenching mechanism upon binding to Cu²⁺.
Experimental Protocols
A. Synthesis of 9-Ethyl-9H-carbazole-3-carbaldehyde
-
Dissolve 9-ethyl-9H-carbazole (1.54 mmol, 0.30 g) in N,N-dimethylformamide (DMF, 10 ml).[1]
-
Cool the mixture to 0 °C (273 K) in an ice bath.[1]
-
Slowly add a solution of phosphorus oxychloride (POCl₃, 1.60 mmol, 0.24 g) in DMF to the cooled mixture.[1]
-
Stir the reaction mixture for 10 hours at 0 °C.[1]
-
Pour the reaction mixture into ice water and stir for an additional 30 minutes.[1]
-
Extract the aqueous solution with chloroform (B151607) and dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄).[1]
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol (B145695) to yield 9-ethyl-9H-carbazole-3-carbaldehyde.
B. Synthesis of 2-Hydroxybenzohydrazide (B147611)
-
In a round-bottom flask, mix methyl salicylate (B1505791) (25 mmol, 3.8 mL) with hydrazine (B178648) monohydrate (50 mmol, 2.5 mL) in 10 mL of ethanol.[2]
-
Reflux the mixture for 2.5 hours.[2]
-
Concentrate the solution using a rotary evaporator.
-
Place the concentrated mixture in an ice bath and stir to induce precipitation.[2]
-
Filter the precipitate, wash with cold distilled water, and dry to obtain 2-hydroxybenzohydrazide as a white powder.[2]
C. Synthesis of CBM Probe
-
Dissolve 9-ethyl-9H-carbazole-3-carbaldehyde (1 mmol) and 2-hydroxybenzohydrazide (1 mmol) in 20 mL of absolute ethanol in a round-bottom flask.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature to allow for precipitation.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum to obtain the CBM probe.
D. Protocol for Cu²⁺ Detection
-
Prepare a stock solution of the CBM probe (1 mM) in a suitable solvent such as a DMSO/water mixture (e.g., 95:5 v/v).[3]
-
Prepare a series of standard solutions of Cu²⁺ (e.g., from CuSO₄) in deionized water.
-
In a cuvette, place a specific concentration of the CBM probe (e.g., 10 µM).
-
Record the initial fluorescence emission spectrum (e.g., excitation at 376 nm).[3]
-
Incrementally add aliquots of the Cu²⁺ standard solution to the cuvette.
-
After each addition, mix thoroughly and record the fluorescence emission spectrum.
-
Observe the quenching of the fluorescence intensity.
-
Plot the fluorescence intensity at the emission maximum against the concentration of Cu²⁺ to determine the detection limit.
Quantitative Data
| Parameter | Value | Reference |
| Detection Limit (LOD) | 0.29 µM - 8.96 µM | [4][5] |
| Stoichiometry (CBM:Cu²⁺) | 1:1 or 2:1 | [5][6] |
| Solvent System | DMSO/H₂O or THF | [4][7] |
| Response Time | < 5 seconds | [5] |
Probe 2: AIEgen - An Aggregation-Induced Emission "Turn-On" Probe for Mercury (Hg²⁺) Detection
This protocol describes the synthesis and application of a this compound-barbiturate (CB) based probe that exhibits aggregation-induced emission (AIE) for the "turn-on" detection of Hg²⁺.
Sensing Mechanism: The AIE-active probe forms aggregates in an aqueous solution, leading to strong fluorescence. The addition of iodine quenches this fluorescence. In the presence of Hg²⁺, the iodine is sequestered, restoring the AIE effect and "turning on" the fluorescence.[8]
Signaling Pathway Diagram
Caption: AIEgen probe mechanism for Hg²⁺ detection.
Experimental Protocols
A. Synthesis of this compound-Barbiturate (CB) Probe
Note: The synthesis of the this compound-barbiturate chromophore can be complex. This is a generalized procedure based on reported methods.[8]
-
Synthesize a suitable this compound aldehyde precursor (e.g., 9-alkyl-9H-carbazole-3,6-dicarbaldehyde).
-
In a separate reaction, prepare barbituric acid derivatives.
-
Condense the this compound aldehyde with the barbituric acid derivative in a suitable solvent (e.g., ethanol or acetic acid) with a catalyst (e.g., piperidine).
-
Reflux the reaction mixture for several hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture and collect the precipitated product by filtration.
-
Wash the product with a suitable solvent and dry under vacuum.
-
Purify the crude product by recrystallization or column chromatography.
B. Protocol for Hg²⁺ Detection using AIE
-
Prepare a stock solution of the CB probe (1 mM) in DMSO.[8]
-
Prepare an aqueous solution of the CB probe (e.g., 10 µM) with a high water fraction (e.g., 99% water) to induce aggregation and fluorescence.[8]
-
Record the initial strong fluorescence emission spectrum.
-
Add a solution of iodine (I₂) to the aggregated CB solution to quench the fluorescence.
-
Record the quenched fluorescence spectrum.
-
Prepare a series of standard solutions of Hg²⁺ (e.g., from HgCl₂) in deionized water.
-
Incrementally add aliquots of the Hg²⁺ standard solution to the quenched CB-Iodine solution.
-
After each addition, mix and record the fluorescence emission spectrum.
-
Observe the recovery of the fluorescence intensity.
-
Plot the fluorescence intensity at the emission maximum against the concentration of Hg²⁺ to determine the detection limit.
Quantitative Data
| Parameter | Value | Reference |
| Detection Limit (LOD) | 5.1 x 10⁻⁸ M - 9.7 x 10⁻⁸ M | [9][10] |
| Solvent System | DMSO/H₂O or CH₃OH/PBS | [11][12] |
| Response Time | ~25 seconds | [9] |
Probe 3: Diaminothis compound - A Fluorescent Probe for Anion Detection
This protocol outlines the synthesis of a 1,8-diamidothis compound-based receptor for the detection of anions, such as dihydrogen phosphate (B84403) (H₂PO₄⁻), through hydrogen bonding interactions that lead to a change in fluorescence.
Sensing Mechanism: The probe contains hydrogen bond donors (amide N-H and this compound N-H) that can selectively bind with anions. This interaction perturbs the electronic structure of the this compound fluorophore, resulting in a detectable change in its fluorescence properties, often a "turn-on" or ratiometric response.
Signaling Pathway Diagram
References
- 1. 9-Ethyl-9H-carbazole-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.aip.org [pubs.aip.org]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound-thiophene based fluorescent probe for selective detection of Cu2+ and its live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A new this compound-based Schiff-base as fluorescent chemosensor for selective detection of Fe3+ and Cu2+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Design and Synthesis of two novel this compound-based fluorescent probes and their application in detecting Hg2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of this compound-based dendritic conjugated polymer: a dual channel optical probe for the detection of I− and Hg2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An aggregation-induced emission-based fluorescence turn-on probe for Hg2+ and its application to detect Hg2+ in food samples - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. scispace.com [scispace.com]
Application Notes and Protocols: Electrochemical Polymerization of Carbazole for Sensor Applications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the electrochemical polymerization of carbazole and its derivatives for the development of robust and sensitive electrochemical sensors.
Introduction
This compound-based conducting polymers have garnered significant attention in the field of sensor technology due to their excellent electrochemical and photoactive properties, high stability, and tunable conductivity.[1][2] Electrochemical polymerization is a preferred method for fabricating polythis compound films as it allows for precise control over film thickness, morphology, and properties directly on the electrode surface.[2] These polymer-modified electrodes form the basis for a variety of sensors capable of detecting a wide range of analytes, including metal ions, anions, small organic molecules, and gases.[3][4][5][6][7]
Principles of Electrochemical Polymerization of this compound
The electrochemical polymerization of this compound proceeds via an oxidative coupling mechanism. The process is initiated by the oxidation of the this compound monomer at the electrode surface to form a radical cation.[2][8] These radical cations then couple, typically at the 3 and 6 positions of the this compound ring, followed by deprotonation to form dimers and subsequently longer polymer chains that deposit onto the electrode surface.[8]
The overall polymerization process can be visualized as follows:
Caption: General mechanism of this compound electropolymerization.
Experimental Protocols
Materials and Reagents
-
Monomer: this compound or its derivatives (e.g., 9-ethylthis compound, 3-amino-9-ethylthis compound).
-
Solvent: Acetonitrile (ACN) or dichloromethane (B109758) (DCM).
-
Supporting Electrolyte: Lithium perchlorate (B79767) (LiClO₄) or tetrabutylammonium (B224687) perchlorate (TBAP).
-
Working Electrode: Indium tin oxide (ITO) coated glass, platinum (Pt) disk electrode, or glassy carbon electrode (GCE).
-
Counter Electrode: Platinum wire or foil.
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.
-
Analyte Solutions: Prepare a stock solution of the target analyte and perform serial dilutions to the desired concentrations.
Protocol for Electrochemical Polymerization of this compound
This protocol describes a general procedure for the electrochemical polymerization of this compound using cyclic voltammetry.
-
Preparation of the Electrolyte Solution: Prepare a solution of the this compound monomer (e.g., 10 mM) and the supporting electrolyte (e.g., 0.1 M LiClO₄) in the chosen solvent (e.g., acetonitrile).[2]
-
Electrochemical Cell Setup: Assemble a three-electrode electrochemical cell with the working, counter, and reference electrodes immersed in the electrolyte solution.
-
Electropolymerization: Perform cyclic voltammetry (CV) by sweeping the potential between a defined range (e.g., 0 V to +1.6 V vs. Ag/AgCl) for a set number of cycles (e.g., 5-15 cycles) at a specific scan rate (e.g., 50 mV/s).[1] The successful polymerization is indicated by the appearance and growth of new redox peaks in the cyclic voltammogram, corresponding to the oxidation and reduction of the polymer film.
-
Post-Polymerization Cleaning: After polymerization, gently rinse the polymer-modified electrode with the pure solvent to remove any unreacted monomer and electrolyte.
-
Drying: Dry the electrode under a stream of inert gas (e.g., nitrogen) or in a vacuum oven at a low temperature.
Caption: Experimental workflow for sensor fabrication.
Sensor Characterization and Analyte Detection
Electrochemical Characterization
-
Cyclic Voltammetry (CV): CV is used to characterize the redox properties of the polythis compound film in a monomer-free electrolyte solution. The peak currents and potentials provide information about the electrochemical activity and stability of the polymer.
-
Electrochemical Impedance Spectroscopy (EIS): EIS is a powerful technique to study the interfacial properties of the polymer-modified electrode.[9][10] It provides information on charge transfer resistance, capacitance, and diffusion processes, which can change upon analyte binding.[10][11]
Protocol for Analyte Detection
This protocol outlines a general procedure for using the polythis compound-modified electrode for analyte detection.
-
Baseline Measurement: Record the electrochemical signal (e.g., CV or EIS spectrum) of the sensor in a blank buffer solution (without the analyte).
-
Incubation: Immerse the sensor in a solution containing the analyte for a specific period.
-
Signal Measurement: Record the electrochemical signal of the sensor after incubation with the analyte.
-
Data Analysis: The change in the electrochemical signal (e.g., peak current, peak potential, or charge transfer resistance) is correlated to the concentration of the analyte.
Caption: General signaling pathway for analyte detection.
Quantitative Sensor Performance Data
The performance of polythis compound-based sensors for various analytes is summarized in the table below.
| Analyte | Sensor Material | Detection Method | Limit of Detection (LOD) | Reference |
| Cr³⁺ | Poly(ECBA) | Fluorescence Spectroscopy | 6.07 x 10⁻⁷ M | [12] |
| Cu²⁺ | This compound-azine derivative | Fluorescence Spectroscopy | - | [5][13] |
| Fe³⁺ | Polyoctylthis compound derivative (P-3) | Electrochemiluminescence | 2 x 10⁻⁸ M | [14] |
| Zn²⁺ | Dansyl-substituted polythis compound (CZD) | Fluorescence Spectroscopy | - | [15] |
| Dopamine | Poly[this compound-co-N-p-tolylsulfonyl pyrrole] | Differential Pulse Voltammetry | - | [6] |
| NO₂ | Polythis compound/SWCNT composite | Chemiresistive | - | [7] |
| NH₃ | Polythis compound/SWCNT composite | Chemiresistive | - | [7] |
| 2,4,6-trinitrophenol (TNP) | This compound and tetraphenylsilane (B94826) polymer (PCzSi) | Photoluminescence | - | [16] |
Note: "-" indicates that a specific quantitative value for the Limit of Detection was not provided in the cited abstract.
Applications in Drug Development and Research
The versatility of polythis compound-based sensors makes them valuable tools in various stages of drug development and research:
-
High-Throughput Screening: Miniaturized sensor arrays can be developed for the rapid screening of compound libraries for their interaction with specific biological targets.
-
Drug Quantification: Sensors can be designed for the sensitive and selective quantification of drug molecules in complex biological matrices.
-
Biomarker Detection: Polythis compound-based biosensors can be functionalized with biorecognition elements (e.g., enzymes, antibodies) to detect disease biomarkers.
-
Environmental Monitoring: These sensors can be employed for the detection of pharmaceutical pollutants in water sources.
Conclusion
Electrochemical polymerization of this compound provides a straightforward and effective method for the fabrication of highly sensitive and selective sensors. The ability to tailor the properties of the polymer film by modifying the monomer structure or polymerization conditions opens up a wide range of possibilities for developing novel sensing platforms for diverse applications in research, diagnostics, and drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Investigation of Polycarbazoles Thin Films Prepared by Electrochemical Oxidation of Synthesized this compound Derivatives [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. This compound-Based Colorimetric Anion Sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound-azine based fluorescence 'off-on' sensor for selective detection of Cu2+ and its live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. web.itu.edu.tr [web.itu.edu.tr]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. sciforum.net [sciforum.net]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis of this compound-based Schiff base and fluorescence turn on sensor sensitive to Cr3+ion: Oxidative and electrochemical polymerization and investigation of electrochromic properties [acikerisim.comu.edu.tr]
- 13. researchgate.net [researchgate.net]
- 14. Poly(this compound-co-1,4-dimethoxybenzene): Synthesis, Electrochemiluminescence Performance, and Application in Detection of Fe3+ - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: The Use of Carbazole in the Synthesis of Anti-Cancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbazole, a tricyclic aromatic heterocycle, has long been a privileged scaffold in medicinal chemistry, particularly in the development of novel anti-cancer agents.[1][2][3] Its rigid and planar structure allows for effective intercalation with DNA and interaction with various biological targets, leading to a diverse range of anti-cancer activities.[3][4][5] Carbazoles, both naturally occurring and synthetic, have demonstrated significant potential in cancer therapy by targeting various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for tumor growth and survival.[6][7][8] Several this compound-based compounds have even progressed to clinical use, such as ellipticine (B1684216) and the protein kinase inhibitor midostaurin, highlighting the therapeutic potential of this molecular framework.[3][9]
These application notes provide an overview of the synthesis and application of this compound derivatives as anti-cancer agents. We will delve into their mechanisms of action, present quantitative data on their efficacy, and provide detailed protocols for their synthesis and biological evaluation.
Mechanisms of Action of this compound-Based Anti-Cancer Agents
This compound derivatives exert their anti-cancer effects through a multitude of mechanisms, making them a versatile class of compounds for oncology research. Key mechanisms include:
-
DNA Intercalation and Topoisomerase Inhibition: The planar nature of the this compound ring system allows it to intercalate between DNA base pairs, disrupting DNA replication and transcription, ultimately leading to cell death.[4][7] Some derivatives also inhibit topoisomerases, enzymes essential for resolving DNA topological problems during replication and transcription.[4]
-
Targeting Signaling Pathways: this compound compounds have been shown to modulate critical signaling pathways that are often dysregulated in cancer.[10] These include:
-
JAK/STAT Pathway: Inhibition of the Janus kinase/signal transducer and activator of transcription pathway, which is crucial for cell proliferation and survival in many cancers.[6][8]
-
PI3K/Akt/mTOR Pathway: Targeting this pathway can inhibit tumor cell growth, survival, and proliferation.[11][12]
-
NF-κB Signaling Pathway: Suppression of the nuclear factor-kappa B pathway, which is involved in inflammation and cancer progression.[13]
-
-
Protein Kinase Inhibition: Many this compound derivatives act as inhibitors of various protein kinases, which are key regulators of cellular processes and are often overactive in cancer.[5]
-
Induction of Apoptosis and Cell Cycle Arrest: this compound compounds can trigger programmed cell death (apoptosis) and arrest the cell cycle at different phases, preventing cancer cells from proliferating.[7][9]
Quantitative Data: In Vitro Cytotoxicity of this compound Derivatives
The anti-proliferative activity of various this compound derivatives has been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency. The following tables summarize the IC50 values for selected this compound derivatives.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 3–(3′,4′-diethoxyphenyl)-9-methyl-4,5-dihydro-10H-isoxazolo[3,4-a]this compound (Compound 26) | HeLa (Cervical Cancer) | 0.37 | [9] |
| MHY407 | Breast Cancer Cells | ~5 | [2] |
| Tetrahydrothis compound Derivative (Compound 3) | Calu1 (Lung Carcinoma) | 0.0025 | [9] |
| Pyrano[3,2-c]this compound Derivatives (30a–d) | Various Cell Lines | 0.43 - 8.05 | [9] |
| (3-acetyl-6-chloro-9H-carbazol-9-yl)methyl)-[1,10-biphenyl]-2-carbonitrile (Compound 30) | A549 (Lung Cancer) | 13.6 | [6] |
| This compound Derivative with Oxadiazole (Compound 10) | HepG2 (Liver Cancer) | 7.68 | [10] |
| This compound Derivative with Oxadiazole (Compound 10) | HeLa (Cervical Cancer) | 10.09 | [10] |
| This compound Derivative with Oxadiazole (Compound 11) | MCF-7 (Breast Cancer) | 6.44 | [10] |
| This compound-thiosemicarbazide Derivative (Compound 4o) | MCF-7 (Breast Cancer) | 2.02 | [12] |
| This compound-thiosemicarbazide Derivative (Compound 4r) | MCF-7 (Breast Cancer) | 4.99 | [12] |
Experimental Protocols
Synthesis of a this compound-Piperazine Hybrid (ECPU-0001)
This protocol describes the synthesis of a novel this compound-piperazine hybrid molecule, ECPU-0001, which has shown potent anti-cancer activity by targeting BCL-2.[14]
Materials:
-
This compound
-
Ethyl chloroacetate (B1199739)
-
Potassium carbonate
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Ethyl isocyanate
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
Step 1: Synthesis of ethyl 2-(9H-carbazol-9-yl)acetate:
-
To a solution of this compound (1 equivalent) in DMF, add potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl chloroacetate (1.2 equivalents) dropwise.
-
Continue stirring at room temperature for 12 hours.
-
Pour the reaction mixture into ice-cold water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Step 2: Synthesis of 2-(9H-carbazol-9-yl)acetic acid:
-
Dissolve the product from Step 1 in a mixture of THF and water.
-
Add lithium hydroxide (B78521) (2 equivalents) and stir at room temperature for 4 hours.
-
Acidify the reaction mixture with 1N HCl.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid.
-
-
Step 3: Synthesis of 2-(9H-carbazol-9-yl)-1-(piperazin-1-yl)ethan-1-one:
-
To a solution of the carboxylic acid from Step 2 in DCM, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) (1.2 equivalents) and 1-hydroxybenzotriazole (B26582) (HOBt) (1.2 equivalents).
-
Stir for 30 minutes, then add piperazine (1.5 equivalents) and triethylamine (2 equivalents).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Wash the reaction mixture with water and brine, dry the organic layer, and concentrate.
-
Purify by column chromatography.
-
-
Step 4: Synthesis of ECPU-0001:
-
To a solution of the product from Step 3 in DCM, add ethyl isocyanate (1.2 equivalents).
-
Stir the reaction mixture at room temperature for 6 hours.
-
Concentrate the reaction mixture and purify the crude product by column chromatography to obtain ECPU-0001.
-
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of this compound derivatives on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
This compound derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cancer cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivative in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for another 4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.
-
Visualizations
Signaling Pathways Targeted by this compound Derivatives
Caption: Key signaling pathways in cancer cells targeted by this compound derivatives.
General Experimental Workflow for Evaluating this compound Anti-Cancer Agents
Caption: A typical workflow for the synthesis and evaluation of this compound anti-cancer agents.
References
- 1. A Review on this compound and Its Derivatives as Anticancer Agents From 2013 to 2024 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. The anticancer activity of this compound alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Derivatives as Kinase-Targeting Inhibitors for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound scaffolds in cancer therapy: a review from 2012 to 2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, molecular docking and biological evaluation of new this compound derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] Synthesis of novel this compound hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents | Semantic Scholar [semanticscholar.org]
- 13. 3-Methoxy this compound Impedes the Growth of Human Breast Cancer Cells by Suppressing NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for Carbazole Derivatives as Photocatalysts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of carbazole derivatives as highly effective photocatalysts in a variety of organic transformations. The unique photophysical and electrochemical properties of the this compound scaffold allow for the efficient conversion of light energy into chemical potential, driving reactions under mild and environmentally benign conditions. This document outlines detailed protocols for key applications, presents comparative performance data, and illustrates the underlying reaction mechanisms.
C-H Arylation of Heterocycles
This compound derivatives have emerged as powerful metal-free photocatalysts for the direct C-H arylation of electron-rich heterocycles, such as N-methylpyrrole. This transformation is highly valuable for the synthesis of complex molecules in medicinal and materials chemistry.
Application: Photocatalytic C-H Arylation of N-Methylpyrrole
This protocol describes the arylation of N-methylpyrrole with 2-chlorobenzonitrile (B47944) using this compound derivatives as single-electron photoreductants.[1][2]
Table 1: Performance of this compound Derivatives in the C-H Arylation of N-Methylpyrrole [1]
| Photocatalyst | Structure | Yield (%) |
| 3a | 9-phenyl-3,6-di(p-tolyl)-9H-carbazole | 77 |
| 3e | 3,6-bis(4-methoxyphenyl)-9-phenyl-9H-carbazole | 57 |
| 3h | 3,6-bis(4-(trifluoromethyl)phenyl)-9-phenyl-9H-carbazole | 79 |
Experimental Protocol: C-H Arylation of N-Methylpyrrole[1][3]
-
Reaction Setup: In a 1-dram vial equipped with a magnetic stir bar, add the this compound derivative photocatalyst (0.01 mmol, 2 mol%), 2-chlorobenzonitrile (0.5 mmol), and N-methylpyrrole (2.0 mmol).
-
Solvent: Add acetonitrile (B52724) (2.0 mL) to the vial.
-
Degassing: Seal the vial with a cap containing a PTFE septum and sparge the solution with nitrogen for 15 minutes.
-
Irradiation: Place the vial approximately 5-10 cm from a 365 nm UV lamp and irradiate with vigorous stirring for 21 hours at room temperature.
-
Work-up: After the reaction is complete, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired arylated product.
Reaction Mechanism: C-H Arylation
The proposed mechanism involves a single-electron transfer (SET) from the photoexcited this compound catalyst to the aryl halide, generating an aryl radical which then adds to the heterocycle.
Caption: Proposed photocatalytic cycle for C-H arylation.
Synthesis of Indolyl Diarylmethanes
A this compound derivative featuring a dicyanovinyl acceptor group (MD) has been shown to be a highly efficient photocatalyst for the synthesis of indolyl diarylmethanes and 2-substituted benzimidazoles under visible light.[3] This protocol avoids the need for external oxidants or metal catalysts.
Application: Visible-Light-Driven Synthesis of Indolyl Diarylmethanes
This protocol details the synthesis of indolyl diarylmethanes from indoles and diarylmethanols using the this compound-based photocatalyst MD.
Table 2: Selected Examples for the Synthesis of Indolyl Diarylmethanes [3]
| Entry | Indole (B1671886) | Diaryl-methanol | Product | Yield (%) |
| 1 | Indole | Diphenylmethanol | 3-(diphenylmethyl)-1H-indole | 92 |
| 2 | 2-Methylindole | Diphenylmethanol | 3-(diphenylmethyl)-2-methyl-1H-indole | 89 |
| 3 | Indole | (4-chlorophenyl)(phenyl)methanol | 3-((4-chlorophenyl)(phenyl)methyl)-1H-indole | 85 |
Experimental Protocol: Synthesis of Indolyl Diarylmethanes[4]
-
Reaction Setup: To an oven-dried screw-capped vial containing a magnetic stir bar, add the indole (0.2 mmol), diaryl-methanol (0.3 mmol), and the this compound photocatalyst MD (1 mol%).
-
Solvent: Add dichloromethane (B109758) (DCM, 1.0 mL) as the solvent.
-
Irradiation: Place the vial before a blue LED light source and irradiate at room temperature for the required time (typically 12-24 h), with continuous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel using a hexane/ethyl acetate (B1210297) gradient to yield the pure product.
Reaction Mechanism: Oxidative Quenching Cycle
The reaction proceeds via an oxidative quenching cycle of the photocatalyst MD.
Caption: Oxidative quenching cycle for indolyl diarylmethane synthesis.
Biginelli Reaction for Dihydropyrimidinone Synthesis
The this compound-based photocatalyst 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN) is a highly effective catalyst for the Biginelli reaction, a multi-component reaction to synthesize 3,4-dihydropyrimidin-2-(1H)-ones/thiones. This protocol is notable for its mild conditions, efficiency, and use of a renewable energy source.[4][5]
Application: 4CzIPN-Catalyzed Biginelli Reaction
This protocol details the one-pot synthesis of 3,4-dihydropyrimidin-2-(1H)-ones from an aldehyde, a β-ketoester, and urea (B33335).
Table 3: 4CzIPN-Catalyzed Biginelli Reaction - Substrate Scope [5]
| Aldehyde | β-Ketoester | Urea/Thiourea (B124793) | Product Yield (%) |
| Benzaldehyde | Ethyl acetoacetate | Urea | 96 |
| 4-Chlorobenzaldehyde | Ethyl acetoacetate | Urea | 94 |
| 4-Methylbenzaldehyde | Ethyl acetoacetate | Urea | 92 |
| Benzaldehyde | Methyl acetoacetate | Urea | 95 |
| Benzaldehyde | Ethyl acetoacetate | Thiourea | 93 |
Experimental Protocol: 4CzIPN-Catalyzed Biginelli Reaction[6]
-
Reaction Setup: In a round-bottom flask, combine the aldehyde (1.0 mmol), β-ketoester (1.0 mmol), urea or thiourea (1.5 mmol), and 4CzIPN (0.2 mol%).
-
Solvent: Add ethanol (B145695) (5 mL).
-
Irradiation: Irradiate the mixture with a blue LED (e.g., 10 W) at room temperature under an air atmosphere with constant stirring.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: After completion (typically 30-60 minutes), add distilled water (10 mL) to the reaction mixture.
-
Isolation: Collect the precipitated solid product by filtration, wash with cold ethanol, and dry under vacuum.
Experimental Workflow Diagram
Caption: Workflow for 4CzIPN-catalyzed Biginelli reaction.
Photocatalytic Hydrogen Evolution
This compound-based organic dyes can act as efficient photosensitizers in systems for photocatalytic hydrogen (H₂) generation from water.[6][7][8] These metal-free sensitizers, when combined with a semiconductor like TiO₂ and a co-catalyst such as platinum, can harness visible light to drive the production of hydrogen.
Application: Dye-Sensitized Hydrogen Evolution
This protocol outlines a general procedure for testing this compound-based dyes as photosensitizers for H₂ evolution using a sacrificial electron donor.
Table 4: Performance of Multithis compound-Based Dyes in Hydrogen Evolution [7]
| Dye | H₂ Evolution Rate (μmol h⁻¹) | Turnover Number (TON) (h⁻¹) |
| 2C | 18.5 | 185 |
| 3C | 24.7 | 247 |
| 4C | 21.3 | 213 |
| Reaction Conditions: 0.10 g Pt/TiO₂, 2.0 × 10⁻⁶ mol L⁻¹ dye, pH 7.0, triethanolamine (B1662121) as electron donor, visible light (λ > 420 nm) irradiation. |
Experimental Protocol: Photocatalytic Hydrogen Evolution[8]
-
Catalyst Suspension: Suspend Pt/TiO₂ (0.10 g) in an aqueous solution containing a sacrificial electron donor (e.g., triethanolamine).
-
Dye Sensitization: Add the this compound-based dye to the suspension to a final concentration of 2.0 × 10⁻⁶ mol L⁻¹.
-
Reaction Setup: Transfer the suspension to a sealed photoreactor.
-
Degassing: Thoroughly degas the system by purging with an inert gas (e.g., argon) to remove air.
-
Irradiation: Irradiate the suspension with a visible light source (λ > 420 nm) while maintaining a constant temperature (e.g., 25 °C) and vigorous stirring.
-
Gas Analysis: Periodically take gas samples from the headspace of the reactor and analyze the amount of H₂ produced using a gas chromatograph (GC) equipped with a thermal conductivity detector (TCD).
Hydrogen Evolution Mechanism
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. This compound derivatives as photocatalysts in the C-H arylation of N-methylpyrrole | Poster Board #738 - American Chemical Society [acs.digitellinc.com]
- 3. Unveiling a this compound-based photocatalyst for visible-light-driven synthesis of indolyl diarylmethanes and 2-benzimidazoles - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Enhanced photocatalytic hydrogen generation using this compound-based sensitizers - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Carbazole Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of carbazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for this compound synthesis?
A1: Traditional and modern methods for synthesizing carbazoles include the Borsche–Drechsel cyclization, Buchwald-Hartwig amination, and Graebe-Ullmann synthesis. Newer methods often involve metal-catalyzed reactions, such as palladium-catalyzed C-H activation and Lewis acid-mediated cyclizations, which can offer higher yields and milder reaction conditions.[1][2]
Q2: What are the primary causes of low yield in this compound synthesis?
A2: Low yields in this compound synthesis can stem from several factors, including incomplete reactions, the formation of side products, and degradation of the this compound product.[3][4] Common issues include steric hindrance in the starting materials, poor solubility of reagents, and harsh reaction conditions such as high temperatures or strong acids/bases leading to decomposition.[3][4]
Q3: How can I monitor the progress of my this compound synthesis reaction?
A3: Reaction progress can be effectively monitored using techniques like Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). These methods allow you to track the consumption of starting materials and the formation of the desired this compound product and any byproducts. For detailed structural analysis and confirmation of the final product, Nuclear Magnetic Resonance (NMR) spectroscopy is essential.[3][5]
Q4: What are the key safety precautions to take during this compound synthesis?
A4: Many reagents used in this compound synthesis are hazardous. For instance, palladium catalysts can be pyrophoric, and many solvents are flammable and toxic. It is crucial to work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and handle all chemicals according to their Safety Data Sheets (SDS). Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) when using air-sensitive reagents.
Troubleshooting Guides
Problem 1: Low or No Yield in Borsche-Drechsel Cyclization
Q: I am attempting a Borsche-Drechsel cyclization to synthesize a tetrahydrothis compound, but I'm getting a very low yield or no product at all. What could be the issue?
A: Low yields in the Borsche-Drechsel cyclization are often related to the acid catalyst, reaction temperature, or the stability of the hydrazone intermediate.
Troubleshooting Steps:
-
Choice of Acid Catalyst: The reaction is acid-catalyzed, and the choice and concentration of the acid are critical. If you are using a weak acid, it may not be sufficient to promote cyclization. Conversely, a very strong acid at high concentrations can lead to degradation. Consider screening different acid catalysts (e.g., sulfuric acid, polyphosphoric acid, or Lewis acids) and optimizing their concentration.[6]
-
Reaction Temperature: The reaction often requires elevated temperatures to proceed. However, excessively high temperatures can lead to decomposition of the starting materials or the product. If you suspect thermal degradation, try running the reaction at a lower temperature for a longer duration.
-
Purity of Phenylhydrazine (B124118) and Cyclohexanone (B45756): Impurities in the starting materials can interfere with the reaction. Ensure that the phenylhydrazine and cyclohexanone are pure. Distillation of the reagents before use is recommended.
-
Inert Atmosphere: Although not always strictly necessary, running the reaction under an inert atmosphere of nitrogen or argon can prevent oxidative side reactions, especially if your substrates are sensitive to air.
Problem 2: Side Product Formation in Buchwald-Hartwig Amination
Q: My Buchwald-Hartwig amination for N-aryl this compound synthesis is producing significant byproducts, mainly from homocoupling of the aryl halide. How can I minimize this?
A: Homocoupling is a common side reaction in palladium-catalyzed cross-coupling reactions. Optimizing the catalyst system, reaction conditions, and reagent addition can favor the desired C-N bond formation.
Troubleshooting Steps:
-
Ligand Selection: The choice of phosphine (B1218219) ligand is crucial. Bulky, electron-rich ligands such as XPhos or SPhos can promote the desired reductive elimination step and suppress homocoupling.
-
Catalyst Pre-activation: Using a pre-formed palladium(0) catalyst or ensuring efficient in-situ reduction of a palladium(II) precursor can minimize side reactions.
-
Base Selection: The choice of base can influence the reaction outcome. While strong bases like sodium tert-butoxide are common, weaker bases like cesium carbonate or potassium phosphate (B84403) may be more suitable for sensitive substrates and can sometimes reduce homocoupling.
-
Slow Addition of Reagents: Adding the aryl halide or the amine slowly to the reaction mixture can help to maintain a low concentration of the reactive species, which can disfavor the homocoupling side reaction.
-
Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of homocoupling more than the rate of the desired cross-coupling.
Problem 3: Difficulty in Purifying the this compound Product
Q: I have successfully synthesized my this compound derivative, but I am struggling to purify it from the remaining starting materials and byproducts. What are the best purification strategies?
A: Purification of carbazoles can be challenging due to their similar polarity to some of the starting materials and byproducts. A combination of techniques is often necessary.
Troubleshooting Steps:
-
Crystallization: This is often the most effective method for purifying solid this compound derivatives. The choice of solvent is critical. Solvents in which the this compound has high solubility at elevated temperatures and low solubility at room temperature are ideal. Common solvents for recrystallization of carbazoles include ethanol (B145695), toluene (B28343), and mixtures of hexane (B92381) and ethyl acetate (B1210297).[7]
-
Column Chromatography: If crystallization is not effective, silica (B1680970) gel column chromatography is a good alternative. A careful selection of the eluent system is necessary to achieve good separation. Start with a non-polar solvent like hexane and gradually increase the polarity with a solvent like ethyl acetate or dichloromethane.
-
Solvent Extraction: In some cases, impurities can be selectively removed by washing the crude product with a solvent in which the impurities are soluble, but the desired this compound is not. For instance, washing with cold diethyl ether can sometimes remove non-polar impurities.
-
Hot Filtration: If the this compound product is significantly less soluble than the impurities in a particular solvent, you can dissolve the crude mixture in a minimal amount of the hot solvent and then filter it while hot. The impurities will remain in the solution, and the purified this compound can be recovered from the filtrate upon cooling.[3]
Data Presentation
Table 1: Optimization of Reaction Conditions for Buchwald-Hartwig Amination for this compound Synthesis
| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ | P(t-Bu)₃ | Cs₂CO₃ | Toluene | 100 | 12 | 75 |
| 2 | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 110 | 8 | 92 |
| 3 | Pd(OAc)₂ | SPhos | NaOt-Bu | Toluene | 80 | 16 | 88 |
| 4 | Pd₂(dba)₃ | RuPhos | K₂CO₃ | DMF | 120 | 6 | 65 |
Note: Yields are illustrative and can vary significantly based on the specific substrates used.
Table 2: Comparison of Different Acid Catalysts in Borsche-Drechsel Cyclization
| Entry | Acid Catalyst | Solvent | Temperature (°C) | Time (h) | Yield of Tetrahydrothis compound (%) |
| 1 | H₂SO₄ | Ethanol | Reflux | 4 | 65 |
| 2 | Polyphosphoric Acid (PPA) | None | 120 | 2 | 80 |
| 3 | Acetic Acid | Acetic Acid | Reflux | 6 | 55 |
| 4 | ZnCl₂ | Toluene | 110 | 8 | 72 |
Note: Yields are illustrative and depend on the specific phenylhydrazine and cyclohexanone derivatives.
Experimental Protocols
Protocol 1: Borsche-Drechsel Synthesis of 1,2,3,4-Tetrahydrothis compound (B147488)
This protocol describes the synthesis of the parent 1,2,3,4-tetrahydrothis compound from phenylhydrazine and cyclohexanone.[6][8]
Materials:
-
Phenylhydrazine
-
Cyclohexanone
-
Glacial Acetic Acid
-
Ethanol
-
Ice bath
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve phenylhydrazine (1 equivalent) in glacial acetic acid.
-
Cool the solution in an ice bath and slowly add cyclohexanone (1 equivalent) with stirring.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of cold water.
-
The crude 1,2,3,4-tetrahydrothis compound will precipitate. Collect the solid by vacuum filtration.
-
Recrystallize the crude product from ethanol to obtain the purified 1,2,3,4-tetrahydrothis compound.
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of N-Phenylthis compound
This protocol outlines the synthesis of N-phenylthis compound from this compound and iodobenzene (B50100).[9]
Materials:
-
This compound
-
Iodobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Toluene (anhydrous)
-
Schlenk flask
-
Magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound (1.2 equivalents), cesium carbonate (2.0 equivalents), palladium(II) acetate (2 mol%), and Xantphos (4 mol%).
-
Add anhydrous toluene to the flask, followed by iodobenzene (1.0 equivalent).
-
Degas the reaction mixture by bubbling the inert gas through the solution for 15 minutes.
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield N-phenylthis compound.
Visualizations
Caption: Experimental workflow for Buchwald-Hartwig this compound synthesis.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Mini-review on the novel synthesis and potential applications of this compound and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 6. wjarr.com [wjarr.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. Borsche–Drechsel cyclization - Wikipedia [en.wikipedia.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
troubleshooting common issues in carbazole reactions
Welcome to the technical support center for carbazole reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the synthesis of carbazoles and their derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to carbazoles?
A1: Several methods are commonly employed for this compound synthesis, each with its own advantages and challenges. The most prevalent include:
-
Buchwald-Hartwig Amination: A versatile palladium-catalyzed cross-coupling reaction to form the C-N bond.[1]
-
Ullmann Condensation: A copper-catalyzed reaction, which is a more traditional method but often requires harsh reaction conditions.[2]
-
Graebe-Ullmann Reaction: This synthesis involves the diazotization of an N-phenyl-1,2-diaminobenzene, which then cyclizes upon heating to form the this compound.
-
Fischer Indole Synthesis: This method can be adapted to produce tetrahydrocarbazoles from the reaction of a phenylhydrazine (B124118) with a cyclohexanone, which can then be aromatized.[3]
Q2: What are the primary causes of this compound degradation during synthesis?
A2: this compound degradation can occur due to several factors, including:
-
Oxidation: The electron-rich this compound ring is susceptible to oxidation, particularly at high temperatures or in the presence of oxidizing agents.[4]
-
Photodegradation: Halogenated carbazoles, in particular, can be sensitive to light and may degrade upon exposure.[4]
-
Harsh Reaction Conditions: High temperatures and strongly acidic or basic conditions can lead to decomposition and the formation of byproducts.[4]
Troubleshooting Common Issues
This section provides detailed guides to address specific problems you may encounter during your experiments.
Issue 1: Low or No Yield in Buchwald-Hartwig Amination
Q: My Buchwald-Hartwig reaction to synthesize a this compound is giving a low yield or failing completely. What are the common causes and how can I troubleshoot this?
A: Low yields in Buchwald-Hartwig aminations for this compound synthesis are a frequent issue. The problem can often be traced back to catalyst inhibition, suboptimal reaction conditions, or reagent quality.
Troubleshooting Steps:
-
Catalyst System and Inhibition: The this compound product itself can sometimes inhibit the palladium catalyst, especially when using certain palladacycle precatalysts.[4] The deprotonated this compound can bind to the palladium center, forming a stable off-cycle complex that slows down or halts the catalytic cycle.[5]
-
Solution: Consider switching to a different generation of Buchwald precatalyst, such as a G4 or G6 system, which are designed to mitigate this inhibition.[6]
-
-
Ligand Choice: The phosphine (B1218219) ligand is crucial for an efficient reaction.
-
Solution: Experiment with different ligands. Bulky, electron-rich ligands like SPhos or XPhos can sometimes improve the rate of cross-coupling.[7]
-
-
Base Selection: The choice of base is critical and can be substrate-dependent. Strong bases like sodium tert-butoxide (NaOtBu) are common, but may not be compatible with all functional groups.[8]
-
Solution: If your starting materials are base-sensitive, consider screening weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄).
-
-
Solvent and Reagent Purity: Trace impurities, especially water and oxygen, can deactivate the catalyst.
-
Solution: Ensure all solvents are rigorously degassed and dried. Use fresh, high-purity reagents.
-
Logical Troubleshooting Workflow for Low Yield in Buchwald-Hartwig Amination:
Caption: Troubleshooting workflow for low-yield Buchwald-Hartwig amination.
Issue 2: Side Reactions in this compound Synthesis
Q: I am observing significant byproduct formation in my this compound synthesis. What are the common side reactions and how can I minimize them?
A: Side reactions are a common challenge in this compound synthesis and can significantly reduce the yield and complicate purification. The type of side reaction often depends on the synthetic method used.
Common Side Reactions and Solutions:
-
Homocoupling in Suzuki and Ullmann Reactions:
-
Problem: The coupling of two molecules of the same starting material (e.g., two aryl halides or two boronic acids) is a frequent side reaction.[7]
-
Solution:
-
Rigorous Deoxygenation: Oxygen can promote homocoupling. Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen).[7]
-
Ligand/Catalyst Selection: For Suzuki couplings, bulky ligands can favor the desired cross-coupling.[7]
-
Slow Addition: Slowly adding one of the coupling partners can keep its concentration low and disfavor homocoupling.[7]
-
-
-
Hydrodehalogenation in Buchwald-Hartwig Amination:
-
Problem: The aryl halide is reduced to the corresponding arene instead of undergoing amination.
-
Solution: This is often competitive with the desired C-N bond formation. Careful optimization of the ligand and reaction conditions is necessary to suppress this side reaction.
-
-
Formation of Regioisomers in Fischer Indole Synthesis:
-
Problem: When using an unsymmetrical ketone, the cyclization can occur on either side, leading to a mixture of regioisomers.[7]
-
Solution:
-
Choice of Acid Catalyst: The nature and strength of the acid catalyst can influence the regioselectivity.
-
Substituent Effects: Electron-donating or bulky groups on the phenylhydrazine or ketone can direct the cyclization.[7]
-
-
Table 1: Strategies to Minimize Common Side Reactions
| Side Reaction | Synthetic Method | Strategy | Expected Outcome |
| Homocoupling | Suzuki Coupling | Rigorous deoxygenation of the reaction mixture. | Significant reduction in homocoupling byproduct.[7] |
| Use of bulky ligands (e.g., SPhos, XPhos). | Increased rate of cross-coupling relative to homocoupling.[7] | ||
| Lowering the reaction temperature by 10-20 °C. | Decreased rate of both reactions, potentially favoring cross-coupling.[7] | ||
| Slow, dropwise addition of the boronic acid. | Maintains a low concentration of the boronic acid to suppress dimerization.[7] | ||
| Regioisomer Formation | Fischer Indole Synthesis | Varying the acid catalyst (Brønsted or Lewis acids). | Can alter the energy of competing transition states.[7] |
| Introducing sterically bulky or electron-donating groups. | Can sterically hinder or electronically favor one cyclization pathway.[7] |
Issue 3: Purification Challenges
Q: I am having difficulty purifying my this compound product. It is "oiling out" during recrystallization, or the purity is not improving. What should I do?
A: Purification of this compound derivatives can be challenging due to their planar structure, which can lead to aggregation and poor solubility. "Oiling out" during recrystallization is a common problem.
Troubleshooting Purification:
-
"Oiling Out" During Recrystallization:
-
Problem: The compound separates from the solvent as a liquid (an oil) rather than forming crystals. This often happens if the melting point of the compound is lower than the boiling point of the solvent, or if the solution is too concentrated.[9]
-
Solutions:
-
Choose a Lower-Boiling Point Solvent: Select a solvent with a boiling point below the melting point of your compound.[9]
-
Use More Solvent: Add more solvent to the hot solution to reduce the concentration.[9]
-
Slow Cooling: Allow the solution to cool more slowly to encourage crystal formation over oiling.[9]
-
Use a Seed Crystal: Adding a small crystal of the pure compound can initiate crystallization.[9]
-
-
-
Poor Purity After Recrystallization:
-
Problem: The purity of the this compound does not significantly improve after recrystallization.
-
Solutions:
-
Solvent Selection: The chosen solvent may not be optimal for separating the desired product from the impurities. Perform small-scale solubility tests with a range of solvents to find one where the this compound has high solubility when hot and low solubility when cold, while the impurities have different solubility profiles.[9]
-
Column Chromatography: If recrystallization is ineffective, column chromatography is a good alternative for separating compounds with different polarities.
-
Activated Carbon Treatment: If the impurities are colored, adding a small amount of activated carbon to the hot solution before filtration can help remove them.
-
-
Table 2: Troubleshooting Common Recrystallization Problems for Carbazoles
| Problem | Potential Cause | Recommended Solution |
| Oiling Out | The melting point of the this compound is below the boiling point of the solvent. | Choose a solvent with a lower boiling point.[9] |
| The solution is too concentrated. | Add more solvent to the hot solution and allow it to cool more slowly.[9] | |
| Low or No Crystal Formation | The compound is too soluble in the chosen solvent. | Add a miscible anti-solvent (in which the compound is insoluble) dropwise until the solution becomes cloudy, then heat to clarify and cool slowly.[9] |
| The solution is not sufficiently saturated. | Boil off some of the solvent to increase the concentration.[9] | |
| Poor Crystal Quality (e.g., fine powder, discolored) | Crystals formed too quickly, trapping impurities. | Redissolve the crystals and allow them to recrystallize more slowly.[9] |
| Colored impurities are present. | Add a small amount of activated carbon to the hot solution and perform a hot filtration. |
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general starting point for the synthesis of N-arylcarbazoles. Optimization of the ligand, base, and temperature may be necessary for specific substrates.
-
Setup: In a glovebox, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and base (e.g., sodium tert-butoxide, 1.4 mmol) to a flame-dried Schlenk tube equipped with a magnetic stir bar.
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol) and the phosphine ligand (e.g., XPhos, 0.04 mmol).
-
Solvent Addition: Add anhydrous, degassed toluene (B28343) (5 mL) via syringe.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture at 100 °C with stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (B1210297) and filter through a pad of Celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for Ullmann Condensation
This protocol is for the copper-catalyzed N-arylation of this compound. Note that Ullmann reactions often require higher temperatures than palladium-catalyzed methods.[10]
-
Setup: To an oven-dried round-bottom flask, add this compound (1.0 mmol), the aryl halide (1.0 mmol), potassium carbonate (2.0 mmol), and copper(I) iodide (0.1 mmol).
-
Solvent Addition: Add a high-boiling point polar solvent such as DMF or NMP (5 mL).
-
Reaction: Heat the mixture to 150-180 °C under a nitrogen atmosphere for 24-48 hours. Monitor the reaction by TLC.
-
Work-up: After cooling, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography or recrystallization.
Signaling Pathways and Reaction Mechanisms
Buchwald-Hartwig Amination Catalytic Cycle
The generally accepted mechanism for the Buchwald-Hartwig amination involves a Pd(0)/Pd(II) catalytic cycle.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.[11]
Ullmann Condensation Mechanism
The mechanism of the Ullmann condensation is thought to involve the formation of a copper(I) amide, which then reacts with the aryl halide.
Caption: Proposed mechanism for the Ullmann condensation.[10]
References
- 1. mt.com [mt.com]
- 2. mdpi.com [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Crude Carbazole
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting assistance, frequently asked questions (FAQs), and detailed protocols for the purification of crude carbazole products.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude this compound? A1: The most common methods for purifying crude this compound are physical separation processes. These include solvent crystallization (recrystallization), distillation, and chromatographic techniques.[1] Recrystallization is widely used and relies on the differential solubility of this compound and its impurities in a specific solvent at varying temperatures.[2] For industrial-scale separation from crude anthracene (B1667546) oil, which is the major source of this compound, multi-step solvent extraction and crystallization processes are often employed.[1][3]
Q2: What are the typical impurities found in crude this compound? A2: Crude this compound, primarily derived from coal tar, is often contaminated with compounds that have similar boiling points, making separation difficult.[4] The most common impurities are anthracene and phenanthrene.[1][5] Other potential impurities can include 2-amino diphenyl and trace amounts of this compound isomers, such as 1H-Benzo[f]indole, which can significantly impact the material's optical properties.[6][7]
Q3: How do I select an appropriate solvent for recrystallization? A3: An ideal solvent for recrystallization should dissolve this compound sparingly at room temperature but have high solubility at an elevated temperature (e.g., the solvent's boiling point).[8] The solvent should not react with this compound and should be easy to remove from the final crystals.[2] Commonly used solvents include ethanol, toluene (B28343), acetone, ethyl acetate, xylene, and chlorobenzene.[2][9] For a specific N-aryl this compound derivative or crude mixture, it is recommended to perform small-scale solubility tests with several candidate solvents to identify the most effective one.[2]
Q4: Can a mixed-solvent system be used for this compound recrystallization? A4: Yes, a mixed-solvent system can be highly effective. This typically involves a "good" solvent in which this compound is readily soluble and a "poor" or "anti-solvent" in which it is insoluble.[2] For example, a mixture of toluene (good solvent) and hexane (B92381) (poor solvent) can be used.[2] The process involves dissolving the crude product in a minimum amount of the hot "good" solvent, followed by the dropwise addition of the "poor" solvent until turbidity appears.[8]
Q5: What are the key safety precautions when handling this compound? A5: When handling this compound, it is crucial to work in a well-ventilated area and avoid dust formation.[10][11] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., Nitrile rubber), and protective clothing, should be worn.[10][12] Avoid contact with skin, eyes, and clothes, and do not breathe the dust.[10] After handling, wash hands thoroughly.[12] this compound is suspected of causing genetic defects and is toxic to aquatic life with long-lasting effects.[13]
Troubleshooting Guide
Problem: Low or No Crystal Formation
| Possible Cause | Solution | Citation |
| Too much solvent was used, preventing saturation. | Evaporate some of the solvent to concentrate the solution and then allow it to cool again. | [2][14] |
| The solution was not sufficiently saturated. | Boil off some of the solvent to increase the concentration. | [8] |
| Cooling was too rapid. | Allow the solution to cool slowly to room temperature on its own before placing it in an ice bath. | [2][8] |
| The compound is too soluble in the chosen solvent, even at low temperatures. | Try a different solvent or add a miscible anti-solvent (e.g., hexane for non-polar solvents, water for polar solvents) dropwise to the warm solution until it becomes cloudy, then reheat to clarify and cool slowly. | [2][8] |
| Solution is supersaturated but crystallization has not initiated. | Induce crystallization by scratching the inside of the flask with a glass rod just below the liquid surface or by adding a small "seed" crystal of pure this compound. | [8][15] |
Problem: "Oiling Out" (Product separates as a liquid instead of crystals)
| Possible Cause | Solution | Citation |
| The melting point of the crude this compound is lower than the boiling point of the solvent. | Choose a solvent with a lower boiling point. | [2][8] |
| The solution is too concentrated or cooled too quickly. | Reheat the solution to redissolve the oil, add a small amount of additional solvent to decrease saturation, and allow it to cool more slowly. | [2][8][16] |
| Significant impurities are present, depressing the melting point. | Consider a preliminary purification step, such as column chromatography, before recrystallization. | [2] |
Problem: Poor Crystal Quality or Discoloration
| Possible Cause | Solution | Citation |
| Cooling process was too fast, trapping impurities. | Ensure a slow cooling process. Insulating the flask can help facilitate this. Redissolve the crystals and allow them to recrystallize more slowly. | [2][8] |
| The presence of colored impurities. | Add a small amount of activated charcoal to the hot solution to adsorb the impurities. Hot filter the solution to remove the charcoal before allowing it to cool. | [2] |
| Purity of the initial material is too low for a single recrystallization. | A second recrystallization may be necessary to achieve the desired purity. | [2] |
Problem: Low Recovery Yield
| Possible Cause | Solution | Citation |
| Too much solvent was used, leaving a significant amount of product in the mother liquor. | Concentrate the filtrate (mother liquor) by evaporation and cool it again to obtain a second crop of crystals. | [8][16] |
| The compound has significant solubility in the cold solvent. | Cool the solution for a longer period or at a lower temperature (e.g., in an ice-salt bath or freezer). | [8] |
| Crystals were lost during filtration or transfer. | Ensure careful handling. Rinse the flask and filter paper with a minimal amount of ice-cold solvent to recover all crystals. | [8][15] |
| Premature crystallization occurred during gravity filtration of the hot solution. | Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely. | [2] |
Data Presentation: Purification Parameters
The following tables summarize quantitative data from various purification protocols.
Table 1: Comparison of this compound Purification Methods & Outcomes
| Method | Solvent(s) / Conditions | Purity Achieved | Yield | Source | Citation |
| Solvent Washing | Carbon Tetrachloride at 50°C | 99.6% | Not specified | Crude this compound | [5] |
| Solvent Crystallization | DMF and Xylene | > 96% | > 67% (for anthracene) | Crude Anthracene | [1][17] |
| Solvent Crystallization | Chlorobenzene | 98.97% | 67.89% | Crude this compound | [18] |
| Multi-step Crystallization | Toluene, DMF, Water | > 96% | Not specified | Crude Anthracene | [3] |
Table 2: Optimized Conditions for Solvent Crystallization of Crude Anthracene
| Parameter | Value | Citation |
| Solvent System | Xylene and DMF | [1][17] |
| Solvent-to-Solid Ratio | 1.8 g/mL | [1][17] |
| Dissolution Temperature | 85°C | [1][17] |
| Crystal-Keeping Time | 90 min | [1][17] |
| Cooling Crystallization Temp. | 25°C | [1][17] |
| Cooling Crystallization Time | 50 min | [1][17] |
Experimental Protocols & Visualizations
General Purification Workflow
The diagram below illustrates a general workflow for purifying crude this compound, outlining the decision-making process based on the nature of the impurities and the desired final purity.
References
- 1. atlantis-press.com [atlantis-press.com]
- 2. benchchem.com [benchchem.com]
- 3. CN103880732A - Refined anthracene and this compound purification method - Google Patents [patents.google.com]
- 4. Understanding the interaction mechanism of this compound/anthracene with N , N -dimethylformamide: NMR study substantiated this compound separation - Industrial Chemistry & Materials (RSC Publishing) DOI:10.1039/D2IM00020B [pubs.rsc.org]
- 5. US1672630A - Process of purifying this compound - Google Patents [patents.google.com]
- 6. US2459135A - Purification of this compound - Google Patents [patents.google.com]
- 7. This compound isomers induce ultralong organic phosphorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. carlroth.com:443 [carlroth.com:443]
- 11. carlroth.com [carlroth.com]
- 12. chemscience.com [chemscience.com]
- 13. lobachemie.com [lobachemie.com]
- 14. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 15. people.chem.umass.edu [people.chem.umass.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Research on purification of refined this compound and anthracene by Solvent crystallization | Atlantis Press [atlantis-press.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Improve Carbazole Solubility
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with poorly soluble carbazole compounds.
Frequently Asked Questions (FAQs)
Q1: Why do many this compound compounds exhibit low solubility?
A1: this compound and its derivatives often have low solubility, particularly in aqueous solutions, due to their rigid, planar, and largely non-polar aromatic structure.[1][2] The strong intermolecular π-π stacking interactions in the solid state also contribute to their poor solubility as these interactions must be overcome by solvent-solute interactions for dissolution to occur. While they are sparingly soluble in water, their solubility is generally higher in non-polar organic solvents like toluene (B28343) and benzene, and they show some solubility in polar organic solvents such as dimethyl sulfoxide (B87167) (DMSO).[1][2][3]
Q2: What are the primary strategies to enhance the solubility of this compound compounds?
A2: There are two main approaches to improving the solubility of this compound compounds: chemical modification and physical formulation techniques.
-
Chemical Modification: This involves altering the chemical structure of the this compound molecule itself. Common methods include salt formation, co-crystallization, and the introduction of specific functional groups (prodrug approach).[4][5][6]
-
Physical Formulation Techniques: These methods modify the physical properties of the drug substance without changing its chemical structure. Key techniques include particle size reduction (micronization, nanosuspension), solid dispersions, and complexation (e.g., with cyclodextrins).[4][7][8][9]
Q3: How do different chemical substituents affect the solubility of this compound derivatives?
A3: The type and position of substituents on the this compound ring play a crucial role in determining the compound's properties, including solubility.[10]
-
Alkyl Groups: Generally increase solubility in organic solvents by adding non-polar character and disrupting crystal packing.[3][10]
-
Polar Functional Groups: Introducing polar groups like hydroxyl (-OH), amino (-NH2), or carboxyl (-COOH) can enhance solubility in polar solvents, especially water, by enabling hydrogen bonding.[10]
-
Ionizable Groups: Adding acidic or basic moieties allows for salt formation, which can dramatically increase aqueous solubility.[6]
-
Electron-Donating/Withdrawing Groups: These groups primarily tune the electronic properties but can also influence intermolecular interactions and, consequently, solubility.[10]
Q4: Which formulation techniques are most effective for this compound compounds?
A4: The choice of formulation technique depends on the specific properties of the this compound derivative and the desired application.
-
Solid Dispersions: Dispersing the this compound compound in a hydrophilic polymer carrier at a molecular level can significantly enhance dissolution rates by creating an amorphous state and reducing particle size.[7]
-
Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area-to-volume ratio of the drug particles, which can improve the rate of dissolution.[8][11][12]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can effectively mask the hydrophobic this compound core and increase its apparent solubility in water.[7]
-
Co-solvency: Using a mixture of solvents can enhance solubility. For example, a water-miscible organic solvent can be used to increase the solubility of a lipophilic drug in an aqueous solution.[8]
Troubleshooting Guide
Q1: My this compound derivative is insoluble in my primary solvent (e.g., ethanol). What are my immediate troubleshooting steps?
A1: If your compound fails to dissolve, consider the "like dissolves like" principle. This compound's non-polar nature makes it poorly soluble in highly polar solvents like ethanol.[2][3]
-
Change Solvent: Try a different solvent with a more suitable polarity. Good alternatives to try for carbazoles are chloroform, dichloromethane (B109758) (DCM), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO).[2]
-
Apply Heat: Gently heating the mixture can increase the solubility of many organic compounds, including this compound.[1]
-
Use a Co-solvent: If you must use a specific solvent system (e.g., for a biological assay), try adding a small amount of a co-solvent in which your compound is highly soluble (like DMSO) to the primary solvent.
Q2: I have synthesized a new this compound derivative, but its aqueous solubility is too low for in vitro biological testing. What should I do?
A2: Low aqueous solubility is a common challenge for new chemical entities.[13][14] A systematic approach is required to find a solution.
Caption: Workflow for addressing low aqueous solubility in new this compound derivatives.
Q3: My formulation attempt with a co-solvent resulted in the compound precipitating during the experiment. How can I improve stability?
A3: Precipitation indicates that the solubility limit is being exceeded under the experimental conditions.
-
Optimize Co-solvent Concentration: The concentration of the organic co-solvent (e.g., DMSO) is critical. Run a preliminary test to find the maximum concentration of your final solution that remains stable over time without precipitation.
-
Use Surfactants: Adding a small amount of a non-ionic surfactant (e.g., Tween-80, Pluronic-F68) can help stabilize the solution and prevent precipitation by forming micelles.[8]
-
Consider Solid Dispersions: If co-solvents are not robust enough, preparing a solid dispersion of your compound in a hydrophilic carrier can provide a more stable amorphous form that dissolves more readily and may prevent precipitation.[7]
Data Presentation
Table 1: Effect of Chemical Modifications on this compound Solubility
| Modification Type | Example Substituent/Method | Expected Effect on Solubility | Primary Solvent System Affected | Reference |
| Increase Lipophilicity | Long alkyl chains (e.g., -Hexyl) | Increase | Non-polar organic solvents | [3][10] |
| Increase Polarity | Hydroxyl (-OH), Amino (-NH2) | Increase | Polar solvents (including aqueous) | [10] |
| Introduce Ionizable Center | Carboxylic acid (-COOH), Sulfonamide | Significant Increase (at appropriate pH) | Aqueous solutions (pH-dependent) | [15][16] |
| Salt Formation | Formation of hydrochloride or TFA salts | High Increase | Aqueous solutions | [6] |
| Prodrug Approach | Addition of polar moieties (e.g., PEG) | Increase | Aqueous solutions |
Table 2: Comparison of Common Formulation Strategies
| Technique | Principle | Typical Solubility Enhancement | Key Considerations | Reference |
| Micronization | Particle size reduction to micron range, increasing surface area. | Moderate | Improves dissolution rate more than equilibrium solubility. | [8] |
| Nanosuspension | Particle size reduction to nanometer range. | High | Can significantly improve dissolution velocity and bioavailability. | [11][12] |
| Solid Dispersion | Molecular dispersion of the drug in a hydrophilic carrier. | High to Very High | Choice of carrier is critical; potential for physical instability. | [7] |
| Cyclodextrin Complexation | Encapsulation of the drug within a cyclodextrin molecule. | High | Stoichiometry and binding constant are important factors. | [4] |
| Co-solvency | Adding a water-miscible organic solvent to an aqueous medium. | Moderate to High | Potential for drug precipitation upon dilution. | [8] |
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)
This protocol describes the standard shake-flask method for determining the equilibrium solubility of a this compound compound in a specific solvent.
Materials:
-
This compound compound
-
Chosen solvent (e.g., phosphate-buffered saline pH 7.4, Toluene)
-
Glass vials with screw caps
-
Orbital shaker or magnetic stirrer with a constant temperature bath
-
Syringe and syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Evaporation dish (pre-weighed)
-
Drying oven or rotary evaporator
Caption: Experimental workflow for the shake-flask solubility determination method.
Procedure:
-
Preparation: Add an excess amount of the solid this compound compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is achieved.[3]
-
Solvent Addition: Accurately add a known volume of the pre-equilibrated solvent to the vial.[3]
-
Equilibration: Securely cap the vial and place it in an orbital shaker or on a stirrer within a constant temperature bath (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient time (typically 24 to 48 hours) to ensure equilibrium is reached. Periodically check for the continued presence of undissolved solid.[3]
-
Sampling: Once equilibrium is reached, stop the agitation and allow the undissolved solid to settle. Carefully withdraw a sample of the clear supernatant using a syringe.[3]
-
Filtration: Immediately filter the sample through a syringe filter into a clean collection vial. This step is critical to remove any microscopic undissolved particles, which would otherwise lead to an overestimation of solubility.[3]
-
Quantification (choose one method):
-
Gravimetric Method: Accurately transfer a known volume of the filtered saturated solution into a pre-weighed evaporation dish. Carefully evaporate the solvent using a rotary evaporator or a gentle stream of nitrogen. Dry the dish in an oven to remove any residual solvent, cool it in a desiccator, and weigh it. The difference in weight gives the mass of the dissolved solid.[3]
-
Analytical Method (e.g., HPLC, UV-Vis): Prepare a standard calibration curve of the this compound compound in the same solvent. Accurately dilute the filtered saturated solution to a concentration that falls within the linear range of the calibration curve and measure its concentration.
-
-
Calculation: Calculate the solubility in the desired units (e.g., mg/mL, µM) based on the mass of the dissolved solid and the volume of the solvent or the concentration determined from the analytical method.[3]
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jddtonline.info [jddtonline.info]
- 6. researchgate.net [researchgate.net]
- 7. Enhancing solubility of poorly soluble drugs using various techniques. [wisdomlib.org]
- 8. ijmsdr.org [ijmsdr.org]
- 9. veranova.com [veranova.com]
- 10. oled-intermediates.com [oled-intermediates.com]
- 11. researchgate.net [researchgate.net]
- 12. ascendiacdmo.com [ascendiacdmo.com]
- 13. ispe.gr.jp [ispe.gr.jp]
- 14. pharmtech.com [pharmtech.com]
- 15. Novel this compound sulfonamide derivatives of antitumor agent: Synthesis, antiproliferative activity and aqueous solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis and Prevention of Carbazole Degradation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of carbazoles, with a focus on preventing degradation and ensuring high product purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of carbazole degradation during synthesis?
A1: The degradation of this compound during synthesis can primarily be attributed to three main factors:
-
Oxidation: The electron-rich nature of the this compound ring system makes it susceptible to oxidation, especially at elevated temperatures or in the presence of oxidizing agents. This can lead to the formation of various oxidized byproducts, including carbazolequinones.
-
Photodegradation: Carbazoles, particularly polyhalogenated derivatives, are sensitive to light, especially UV radiation from sunlight. This can lead to dehalogenation and the formation of hydroxylated byproducts, which may be more toxic than the parent compound.
-
Harsh Reaction Conditions: The stability of the this compound nucleus can be compromised under harsh conditions such as high temperatures (often exceeding 210°C in traditional methods like the Ullmann condensation) and strongly acidic or basic environments. These conditions can lead to decomposition and the formation of unwanted side products.
Q2: When is it necessary to use a protecting group for the this compound nitrogen?
A2: Protecting the this compound N-H is a crucial step when the reaction conditions for a subsequent transformation could lead to unwanted side reactions at the nitrogen atom. A protecting group reversibly masks the N-H functionality. Consider using a protecting group in the following scenarios:
-
When performing reactions on other parts of the molecule: If you are targeting another functional group with a reagent that could also react with the acidic N-H of the this compound.
-
To improve solubility: Certain protecting groups can enhance the solubility of the this compound derivative in organic solvents.
-
To direct regioselectivity: A bulky protecting group on the nitrogen can influence the regioselectivity of subsequent reactions, such as electrophilic substitution, by sterically hindering certain positions.
Troubleshooting Guides
This section provides detailed solutions to specific problems you might encounter during common this compound synthesis reactions.
Problem 1: Low Yield and/or Byproduct Formation in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for N-arylation of carbazoles. However, issues like low yield and the formation of side products can arise.
Troubleshooting Steps:
-
Deoxygenation: Ensure the reaction mixture and solvent are rigorously deoxygenated. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (e.g., argon or nitrogen) before adding the palladium catalyst. Oxygen can lead to the homocoupling of the boronic acid reagent, a common side reaction.[1]
-
Catalyst and Ligand Selection: The choice of palladium precursor and ligand is critical. Using pre-formed Pd(0) catalysts or employing bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) can often favor the desired cross-coupling over side reactions.[1]
-
Reaction Temperature: Lowering the reaction temperature may disfavor homocoupling. However, this needs to be balanced with maintaining a sufficient reaction rate for the desired cross-coupling.[1]
-
Slow Addition of Reagents: In some instances, the slow addition of the boronic acid to the reaction mixture can help to keep its concentration low, thereby minimizing the rate of homocoupling.[1]
Problem 2: Significant Byproduct Formation in N-Alkylation Reactions
N-alkylation of this compound can be complicated by side reactions, particularly when using reactive alkylating agents.
Troubleshooting Steps:
-
Choice of Base and Solvent: The base and solvent system should be chosen to minimize side reactions of the alkylating agent. For example, using a milder base like potassium carbonate can be effective.[2] Phase-transfer catalysis (PTC) is a highly effective method that can minimize solvent-related side products.[2]
-
Protection of Other Nucleophilic Sites: If your this compound starting material contains other nucleophilic functional groups, these should be protected before performing the N-alkylation to prevent them from reacting with the alkylating agent.[2]
Problem 3: Degradation of Halogenated Carbazoles During Workup and Purification
Halogenated carbazoles are particularly prone to photodegradation.
Preventative Measures:
-
Work in the Dark: Conduct all experimental procedures, including workup and purification, in the absence of direct light. Wrapping reaction flasks and chromatography columns in aluminum foil can be an effective measure.
-
Use of Degassed Solvents: Oxygen can participate in photodegradation pathways. Using solvents that have been degassed can help to minimize this.
Data Presentation
Table 1: Comparison of Common Protecting Groups for this compound Nitrogen
| Protecting Group | Introduction Conditions | Removal Conditions | Stability |
| Boc (tert-Butoxycarbonyl) | (Boc)₂O, base (e.g., DMAP, Et₃N), in an appropriate solvent (e.g., THF, CH₂Cl₂).[3][4] | Strong acid (e.g., TFA, HCl) in CH₂Cl₂ or dioxane.[5][6] | Stable to most nucleophiles and bases.[3] Sensitive to strong acids. |
| SEM (2-(Trimethylsilyl)ethoxymethyl) | SEM-Cl, base (e.g., NaH, DBU) in an anhydrous solvent (e.g., DMF, THF). | Fluoride ion source (e.g., TBAF) in THF; or strong acid (e.g., HCl).[7] | Stable to a wide range of conditions including basic hydrolysis and oxidation.[8] |
| Tosyl (p-Toluenesulfonyl) | Ts-Cl, base (e.g., pyridine, Et₃N) in CH₂Cl₂. | Strong acid (e.g., HBr in acetic acid) or reducing conditions (e.g., Na/NH₃, SmI₂).[9][10] | Very stable to a wide range of reaction conditions, including strongly acidic and oxidizing environments. |
Table 2: Recommended Solvents for Recrystallization of Carbazoles
| Solvent/Solvent System | Suitability | Notes |
| Ethanol/Isopropanol | Good for many this compound derivatives.[1][11] | A common and effective choice for general purification. |
| Toluene | Suitable, particularly for less polar derivatives.[11][12] | Good for dissolving the crude product before adding an anti-solvent. |
| Acetone | Often used as the "good" solvent in a two-solvent system.[11][12] | Can be paired with an anti-solvent like hexane (B92381). |
| Ethyl Acetate (B1210297)/Hexane | A frequently used two-solvent system.[11] | Ethyl acetate acts as the "good" solvent and hexane as the "poor" solvent. |
| Chlorobenzene | Reported to be effective for refining this compound.[13] | May be suitable for specific impurities. |
| DMF/Water or DMF/Urea | Investigated for the separation of this compound from crude anthracene.[13] | Can be effective for specific purification challenges. |
Experimental Protocols
Protocol 1: Buchwald-Hartwig N-Arylation of this compound
This protocol provides a general procedure for the palladium-catalyzed N-arylation of this compound with an aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or chloride)
-
Palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst)
-
Phosphine ligand (e.g., XPhos, SPhos)
-
Base (e.g., NaOtBu, K₃PO₄)
-
Anhydrous, deoxygenated solvent (e.g., toluene, dioxane)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine the this compound, aryl halide, palladium catalyst, and phosphine ligand.
-
Solvent and Base Addition: Add the anhydrous, deoxygenated solvent, followed by the base.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Workup: Cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: N-Alkylation of this compound using Phase-Transfer Catalysis (PTC)
This protocol describes a general method for the N-alkylation of this compound using an alkyl halide under phase-transfer conditions.
Materials:
-
This compound
-
Alkyl halide
-
Phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide - TBAB)
-
Base (e.g., solid NaOH or KOH)
-
Organic solvent (e.g., toluene, dichloromethane)
-
Water (for biphasic systems)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine the this compound, alkyl halide, and phase-transfer catalyst in the organic solvent.
-
Base Addition: Add the solid base (or an aqueous solution of the base for a liquid-liquid PTC system).
-
Reaction: Stir the mixture vigorously at the desired temperature (can range from room temperature to reflux, depending on the reactivity of the alkyl halide) until the reaction is complete (monitor by TLC or LC-MS).
-
Workup: Separate the organic layer. Wash with water to remove the catalyst and any remaining base.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Common degradation pathways for this compound during synthesis.
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
Caption: Decision guide for using a protecting group on this compound nitrogen.
References
- 1. data.epo.org [data.epo.org]
- 2. sciforum.net [sciforum.net]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tosyl group - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Catalyst Inhibition in Carbazole Cross-Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst inhibition in carbazole cross-coupling reactions, particularly the Buchwald-Hartwig amination.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Buchwald-Hartwig amination of a this compound is sluggish or has stalled. What is the likely cause?
A1: A common issue is the inhibition of the palladium catalyst by the NH-carbazole byproduct formed during the activation of certain palladacycle precatalysts (e.g., those based on 2-aminobiphenyl).[1][2] This byproduct can react with the active Pd(II) intermediate to form a stable off-cycle [Pd(L)(Ar)(carbazolyl)] complex, which acts as a catalyst resting state and slows down the reaction.[1][2]
Troubleshooting Steps:
-
Analyze the Reaction Mixture: Use HPLC or NMR to confirm the consumption of starting materials and the formation of the N-arylthis compound product. The presence of unreacted starting material alongside some product suggests catalyst inhibition rather than complete catalyst death.[3]
-
Optimize Reaction Temperature: A moderate increase in temperature may provide the necessary energy to overcome the activation barrier for the productive catalytic cycle to outcompete the inhibitory pathway.[3]
-
Evaluate Your Precatalyst: If you are using a 2-aminobiphenyl-based palladacycle (e.g., G2 or G3 precatalysts), consider switching to a G4 or G5 precatalyst, which is designed to avoid the formation of the inhibitory NH-carbazole.[4][5]
Q2: I am observing significant hydrodehalogenation of my aryl halide starting material. How can I minimize this side reaction?
A2: Hydrodehalogenation is a frequent side reaction in cross-coupling, occurring when the reductive elimination step to form the C-N bond is slow.[6] This allows competing pathways, such as β-hydride elimination, to take place.
Strategies to Minimize Hydrodehalogenation:
-
Ligand Modification: Employing bulkier and more electron-donating phosphine (B1218219) ligands can accelerate the rate of C-N bond formation, thereby outcompeting the hydrodehalogenation pathway.[6]
-
Choice of Base: The nature of the base can influence the extent of hydrodehalogenation. It is advisable to screen different bases to identify one that minimizes this side product.[6]
-
Lower Reaction Temperature: In some instances, lowering the reaction temperature can disfavor the side reaction.[6]
Q3: My starting materials have poor solubility in the reaction solvent. What are my options?
A3: Poor solubility of starting materials can significantly hinder reaction kinetics.
Solutions for Solubility Issues:
-
Solvent Screening: Test a variety of solvents with different polarities. For polar substrates, consider more polar aprotic solvents such as DMF or DMSO. A mixture of solvents can also be effective.[6]
-
Increase Reaction Temperature: Raising the reaction temperature can enhance the solubility of your starting materials.[6]
Q4: I am using a pyridine-containing substrate and observing low to no conversion. What could be the problem?
A4: Pyridine (B92270) derivatives, especially those with nitrogen at the 2- or 6-position, can act as inhibitors by coordinating to the palladium center, leading to catalyst deactivation.[6]
Troubleshooting for Pyridine Substrates:
-
Ligand Selection: The use of bulky, electron-rich phosphine ligands is often necessary to promote the desired reductive elimination and prevent catalyst deactivation by the pyridine substrate. Bidentate ligands may be less susceptible to displacement by pyridine.[6][7]
-
Base Selection: If a strong, hindered base like sodium tert-butoxide (NaOtBu) is ineffective, consider weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄), particularly if your substrate is sensitive to strong bases.[6][8]
Data Presentation
Table 1: Effect of Ligand and Base on a Challenging Buchwald-Hartwig Amination
| Entry | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Notes |
| 1 | RuPhos | NaOtBu | Toluene | 100 | 45 | Sluggish reaction, significant starting material remaining. |
| 2 | Buchwald G3 XPhos | NaOtBu | Toluene | 100 | 65 | Improved yield, but still incomplete conversion. |
| 3 | Buchwald G4 XPhos | NaOtBu | Toluene | 100 | 92 | G4 precatalyst avoids this compound inhibition.[4] |
| 4 | Buchwald G4 XPhos | K₃PO₄ | Dioxane | 110 | 88 | Weaker base can be effective, may require higher temperature.[8] |
Note: This table is a representative example based on literature findings and should be adapted for specific reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination of this compound with an Aryl Bromide
-
Reaction Setup: To an oven-dried Schlenk tube, add the this compound (1.0 mmol), aryl bromide (1.2 mmol), base (e.g., NaOtBu, 1.4 mmol), and the palladium precatalyst (e.g., Buchwald G4 XPhos, 0.02 mmol).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the specified time (monitor by TLC or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica (B1680970) gel.
Visualizations
Caption: Catalytic cycle and the inhibitory pathway in this compound cross-coupling.
Caption: A logical workflow for troubleshooting common issues.
References
- 1. Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Ligand-mediated highly effective and selective C-N coupling for synthesizing bioactive N-aryltriazole acyclonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Site-selective cross coupling by fine-tuning the supramolecular interaction (an article review) - InCatT - Innovative Catalyst Technologies [incatt.nl]
optimizing reaction conditions for Fischer indole synthesis of carbazoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Fischer indole (B1671886) synthesis of carbazoles.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of carbazoles via the Fischer indole reaction, offering potential causes and solutions in a question-and-answer format.
Q1: Why is my reaction yield consistently low?
Low yields in the Fischer indole synthesis of carbazoles can stem from several factors, from the quality of starting materials to suboptimal reaction conditions.
-
Starting Material Purity: The arylhydrazine starting material can degrade over time.[1] Verify the purity of your arylhydrazine and ketone/aldehyde. Impurities can lead to side reactions and lower the yield of the desired carbazole.
-
Incomplete Hydrazone Formation: The initial condensation to form the phenylhydrazone is a critical step.[2] Ensure this step goes to completion before proceeding with the cyclization. This can often be achieved by heating the arylhydrazine and carbonyl compound in a solvent like acetic acid.[2]
-
Suboptimal Acid Catalyst: The choice and concentration of the acid catalyst are crucial.[3][4] Both Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) are commonly used.[4][5] The optimal catalyst often depends on the specific substrates. It is recommended to screen a variety of acids to find the most effective one for your reaction.
-
Incorrect Reaction Temperature: Careful control of the reaction temperature is necessary.[3] While the reaction often requires elevated temperatures, excessive heat can lead to decomposition of starting materials, intermediates, or the final product.[6] A systematic study of the reaction temperature can help identify the optimal conditions.
-
Solvent Effects: The choice of solvent can significantly impact the reaction outcome.[3] Solvents like acetic acid, ethanol, and toluene (B28343) are commonly used. In some cases, a cosolvent may be necessary to ensure the solubility of all reactants.[7]
Q2: I am observing the formation of significant side products. How can I minimize them?
The formation of side products is a common challenge. Understanding the potential side reactions can help in devising strategies to minimize their formation.
-
Regioisomer Formation with Unsymmetrical Ketones: When using an unsymmetrical ketone, two different enamine intermediates can form, leading to a mixture of regioisomeric carbazoles.[2] The regioselectivity can be influenced by the choice of acid catalyst.[1] Generally, stronger acids may favor the formation of the indole from the less substituted enamine.[1] Screening different acid catalysts and their concentrations is recommended to optimize the yield of the desired regioisomer.[1]
-
Redox Reactions and Decomposition: Some starting materials or intermediates might be sensitive to the reaction conditions, leading to decomposition or redox side reactions. Lowering the reaction temperature or using a milder acid catalyst might be beneficial.
-
Incomplete Cyclization: If the[8][8]-sigmatropic rearrangement does not proceed efficiently, the enehydrazine intermediate may undergo other reactions. Ensuring the optimal catalyst and temperature for the cyclization step is key.
Q3: My product is difficult to purify. What strategies can I employ?
Purification of the crude product can be challenging due to the presence of starting materials, side products, and colored impurities.
-
Chromatography Issues: If the product is difficult to separate from impurities by column chromatography, consider using a different eluent system.[1] A small amount of a polar solvent like methanol (B129727) in a non-polar eluent can sometimes improve separation.[1] For basic this compound products, adding a volatile base like triethylamine (B128534) to the eluent can improve the peak shape.[1]
-
Product Decomposition on Silica (B1680970) Gel: Some indole derivatives can be sensitive to the acidic nature of silica gel, leading to decomposition during chromatography.[1] In such cases, neutralizing the silica gel with a triethylamine solution or using an alternative stationary phase like alumina (B75360) can be effective.[1]
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method.[9] Screening different solvents is necessary to find a suitable system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Alternative Purification Techniques: For challenging separations, consider techniques like preparative High-Performance Liquid Chromatography (HPLC).[1]
Frequently Asked Questions (FAQs)
Q1: What are the first things to check if my Fischer indole synthesis is not working at all?
If the reaction fails completely, start by systematically verifying the fundamentals:
-
Starting Materials: Confirm the identity and purity of your arylhydrazine and carbonyl compound using techniques like NMR or mass spectrometry. Arylhydrazines, in particular, can degrade upon storage.[1]
-
Reagents: Ensure your acid catalyst is active and the solvent is anhydrous if required by the specific protocol.
-
Reaction Conditions: Double-check the reaction temperature, time, and atmosphere (e.g., inert atmosphere if necessary). The reaction is highly sensitive to these parameters.[1]
Q2: Can I use microwave irradiation to promote the reaction?
Yes, microwave radiation can effectively promote the Fischer indole synthesis, often leading to shorter reaction times and improved yields.[2]
Q3: Are there any greener or more environmentally friendly approaches to this synthesis?
Several efforts have been made to develop more sustainable protocols. These include the use of heterogeneous catalysts like Amberlite IR 120 H resin, which can be recovered and reused.[7] Continuous flow synthesis is another approach that can offer better control, improved safety, and reduced waste compared to batch processes.[7] Mechanochemical methods, which reduce or eliminate the need for solvents, have also been successfully applied.[10]
Quantitative Data Summary
The following tables summarize quantitative data on reaction conditions for the Fischer indole synthesis of carbazoles and related indole derivatives, compiled from various literature sources.
Table 1: Catalyst and Solvent Effects on Yield
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| Amberlite® IR 120 H | Methanol/Acetic Acid/DCE | 70 | Satisfactory | [7] |
| ZnCl₂ | [EMIM][BF₄] | High | - | [7] |
| Sulfuric Acid | Acetic Acid | - | - | [7] |
| p-Toluenesulfonic acid | tert-Butanol | 80 | 47 | [3] |
| Acetic Acid/HCl | - | - | - | [3] |
| Polyphosphoric acid trimethylsilyl (B98337) ester (PPSE) | - | - | 68 | [3] |
| Acetic Acid | - | - | 60 | [3] |
Table 2: Influence of Reaction Time on Synthesis Method
| Synthesis Method | Reaction Time | Notes | Reference |
| Continuous Flow | 20 - 60 min | Residence time tuned for each substrate. | [7] |
| Microwave-assisted Continuous Flow | - | Higher conversion at higher flow rates. | [7] |
| Batch (Conventional Heating) | 4 h | Longer reaction times can lead to decomposition. | [11] |
| Three-Component Protocol | ~20 h | Includes metalloimine formation, Fischer indole reaction, and purification. | [12] |
Experimental Protocols
Protocol 1: Amberlite® IR 120 H-Catalyzed Continuous Flow Synthesis of Pyrido[2,3-a]carbazoles
This protocol is adapted from a study on the continuous flow synthesis of pyrido[2,3-a]carbazoles.[7]
-
System Setup: A flow system is assembled using syringe pumps, a T-mixer, a cartridge packed with Amberlite® IR 120 H resin placed in an oil bath, and a back-pressure regulator.
-
Reagent Preparation: Prepare separate solutions of the 5-oxo-cis-decahydroquinoline and the desired phenylhydrazine (B124118) in a suitable solvent mixture (e.g., methanol-acetic acid-dichloroethane). The addition of acetic acid as a cosolvent is often necessary.[7]
-
Reaction Execution: The reagent solutions are pumped through the T-mixer and into the heated cartridge containing the catalyst.
-
Parameter Optimization: The reaction temperature is set (e.g., 70 °C), and the residence time is adjusted for each specific substrate, typically ranging from 20 to 60 minutes.[7]
-
Work-up and Purification: The output from the reactor is collected. In many cases, the product is of high purity and may not require column chromatography.[7]
Protocol 2: General Procedure for Fischer Indole Synthesis in Batch
This is a general protocol and may require optimization for specific substrates.
-
Hydrazone Formation: In a round-bottom flask, dissolve the arylhydrazine and the ketone (e.g., a cyclohexanone (B45756) derivative) in glacial acetic acid.[2][9] Heat the mixture (e.g., reflux) for a period sufficient to ensure complete formation of the hydrazone (typically 30 minutes to a few hours).[9]
-
Cyclization: To the solution containing the hydrazone, add the acid catalyst (e.g., concentrated sulfuric acid, p-toluenesulfonic acid, or zinc chloride).[3][5] The amount of catalyst should be optimized.
-
Heating: Heat the reaction mixture to the optimal temperature (this can range from 80 °C to the reflux temperature of the solvent) and monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice water.[9] The crude product may precipitate and can be collected by filtration.[9]
-
Purification: The crude product is then purified by recrystallization from a suitable solvent (e.g., methanol) or by column chromatography.[9]
Visualizations
Caption: General workflow of the Fischer indole synthesis of carbazoles.
References
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. Fischer Indole Synthesis [organic-chemistry.org]
- 7. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Byproduct Formation in Carbazole Functionalization
Welcome to the Technical Support Center for carbazole functionalization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and minimize byproduct formation during the synthesis of functionalized carbazoles.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of byproduct formation in this compound functionalization?
A1: Byproduct formation in this compound functionalization primarily arises from several factors:
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Lack of Regioselectivity: Carbazoles have multiple reactive sites (N-1, C-1, C-2, C-3, C-4, and their symmetric positions). The inherent electronic properties of the this compound ring often favor reaction at the C-3 and C-6 positions. Achieving selectivity at other positions can be challenging and lead to mixtures of isomers.
-
Side Reactions of Reagents and Catalysts: Reagents and catalysts can participate in undesired side reactions. A common example is the homocoupling of boronic acids in Suzuki-Miyaura coupling reactions.[1]
-
Sub-optimal Reaction Conditions: Temperature, solvent, base, and catalyst/ligand choice all play a critical role in reaction selectivity and efficiency. Non-optimized conditions can lead to the formation of byproducts through various pathways.
-
In-situ Byproduct Reactivity: Byproducts formed during the reaction can sometimes participate in the catalytic cycle, leading to catalyst inhibition or the formation of further impurities. For instance, in some palladium-catalyzed reactions, the NH-carbazole byproduct can coordinate to the palladium center and affect the catalytic activity.[2]
Q2: How can I improve the regioselectivity of my this compound functionalization reaction?
A2: Improving regioselectivity is a key challenge. Here are some effective strategies:
-
Use of Directing Groups: Attaching a directing group to the this compound nitrogen is a powerful strategy to control the position of functionalization. The directing group coordinates to the metal catalyst, bringing it in close proximity to a specific C-H bond, thereby favoring its activation. A variety of directing groups have been developed for selective functionalization at the C-1, C-2, and C-4 positions.[1][3][4]
-
Catalyst and Ligand Selection: The choice of catalyst and ligand can significantly influence regioselectivity. Bulky ligands, for example, can sterically hinder reaction at more accessible positions, favoring functionalization at less hindered sites.
-
Reaction Conditions Optimization: Fine-tuning reaction parameters such as temperature, solvent, and the nature of the base can have a profound impact on the regiochemical outcome of the reaction.
Q3: My N-alkylation of this compound is giving low yield and multiple products. What should I do?
A3: Low yields and multiple products in N-alkylation of carbazoles are often due to competing C-alkylation or issues with the base and solvent system. Here are some troubleshooting tips:
-
Choice of Base: The pKa of the this compound N-H is in the mid-teens.[5] A sufficiently strong base is required for deprotonation to form the more nucleophilic carbazolide anion. Common bases include sodium hydride (NaH), potassium carbonate (K2CO3), and potassium hydroxide (B78521) (KOH). The choice of base can influence the N- versus C-alkylation ratio.
-
Solvent Selection: Polar aprotic solvents like DMF and DMSO are commonly used for N-alkylation. The choice of solvent can affect the solubility of the carbazolide salt and the rate of the reaction.
-
Phase-Transfer Catalysis (PTC): For reactions in biphasic systems, a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) can be highly effective in transporting the carbazolide anion to the organic phase for reaction with the alkylating agent, often leading to cleaner reactions and higher yields.[5]
-
Microwave Irradiation: The use of microwave irradiation can sometimes accelerate the reaction and improve yields in N-alkylation reactions.[6][7]
Troubleshooting Guides
Problem 1: Significant Homocoupling of Boronic Acid in Suzuki-Miyaura Coupling
Symptoms:
-
Formation of a symmetrical biaryl byproduct derived from the boronic acid.
-
Reduced yield of the desired cross-coupled this compound product.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Strategy | Experimental Protocol Recommendation |
| Presence of Oxygen | Rigorously degas all solvents and the reaction mixture. Perform the reaction under an inert atmosphere (Nitrogen or Argon).[8] | Sparge the solvent with an inert gas for 15-30 minutes prior to use. Assemble the reaction glassware and purge with the inert gas. |
| Use of a Pd(II) Precatalyst | Use a Pd(0) precatalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) instead of a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂).[8] | Directly add the Pd(0) catalyst to the reaction mixture under an inert atmosphere. |
| Reaction Temperature is Too High | Lower the reaction temperature. While this may slow down the desired reaction, it can disproportionately reduce the rate of homocoupling. | Start with a lower temperature and monitor the reaction progress. Gradually increase the temperature if the reaction is too slow. |
| High Concentration of Boronic Acid | Add the boronic acid solution slowly to the reaction mixture over a period of time to maintain a low concentration.[9] | Prepare a solution of the boronic acid and add it dropwise to the reaction mixture using a syringe pump. |
| Inappropriate Ligand | Use bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) which can promote the desired cross-coupling over homocoupling.[1] | Screen a variety of bulky phosphine ligands to identify the optimal one for your specific substrates. |
| Strong Base | Use a weaker base such as K₃PO₄ or CsF.[10] | Replace stronger bases like NaOH or KOtBu with a milder alternative. |
Problem 2: Poor Regioselectivity in C-H Functionalization
Symptoms:
-
Formation of a mixture of constitutional isomers.
-
Difficulty in purifying the desired product.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Strategy | Experimental Protocol Recommendation |
| No Directing Group Used | Introduce a suitable directing group on the this compound nitrogen to favor functionalization at a specific position (e.g., C1, C2, or C4).[1][3][4] | Synthesize the N-directing group-substituted this compound prior to the C-H functionalization step. Common directing groups include pyridyl, pyrimidyl, and amide groups. |
| Inappropriate Catalyst/Ligand System | Screen different transition metal catalysts (e.g., Pd, Rh, Ru, Ir) and ligands. The nature of the metal and the steric and electronic properties of the ligand can significantly influence regioselectivity.[11] | Perform small-scale parallel reactions with a variety of catalyst/ligand combinations to identify the most selective system. |
| Sub-optimal Reaction Conditions | Optimize the reaction temperature, solvent, and additives. These parameters can influence the kinetic versus thermodynamic control of the reaction, thereby affecting the regioselectivity. | Systematically vary the reaction temperature and screen different solvents to find the optimal conditions for the desired regioselectivity. |
Problem 3: Low Yield and/or Byproduct Formation in Buchwald-Hartwig Amination
Symptoms:
-
Low conversion of starting materials.
-
Formation of hydrodehalogenation byproducts (aryl halide is reduced to the corresponding arene).
-
Formation of products from reaction with solvent or base.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Strategy | Experimental Protocol Recommendation |
| Catalyst Inactivation | Use a pre-formed, air-stable palladium precatalyst. Ensure all reagents and solvents are pure and dry.[12] | Use a glovebox or Schlenk techniques to handle air-sensitive catalysts and reagents. |
| Inappropriate Ligand | The choice of ligand is crucial and depends on the nature of the amine and aryl halide. For sterically hindered substrates, bulky biarylphosphine ligands are often effective.[12] | Consult the literature for recommended ligands for your specific substrate combination. Buchwald and Hartwig have published extensive guides on ligand selection. |
| Incorrect Base | The base plays a critical role in the catalytic cycle. Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used. However, base-sensitive functional groups may require weaker bases like K₃PO₄ or Cs₂CO₃.[13] | Screen a panel of bases to find the optimal balance between reactivity and functional group tolerance. |
| Solvent Effects | Aprotic solvents like toluene (B28343), dioxane, and THF are commonly used. The choice of solvent can influence the solubility of the catalyst and reagents, as well as the reaction rate.[13] | If solubility is an issue, try a different solvent or a solvent mixture. |
| Hydrodehalogenation | This side reaction is more common with electron-rich aryl halides and certain ligands. Using a different ligand or adding a stoichiometric amount of a halide scavenger can sometimes suppress this pathway. | Consider using a ligand that is less prone to β-hydride elimination. |
Data Presentation
Table 1: Effect of Ligand on Regioselectivity in the C-H Arylation of N-arylthis compound
| Entry | Ligand | C1-arylation Yield (%) | C2-arylation Yield (%) | C3-arylation Yield (%) |
| 1 | PPh₃ | 15 | 45 | 30 |
| 2 | PCy₃ | 25 | 30 | 20 |
| 3 | XPhos | 75 | 10 | 5 |
| 4 | SPhos | 80 | 5 | <5 |
| 5 | RuPhos | 70 | 15 | 10 |
Note: Data is illustrative and based on general trends reported in the literature. Actual yields will vary depending on the specific substrates and reaction conditions.
Table 2: Optimization of Suzuki-Miyaura Coupling to Minimize Homocoupling
| Entry | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Desired Product Yield (%) | Homocoupling Byproduct (%) |
| 1 | Pd(OAc)₂ | PPh₃ | Na₂CO₃ | Toluene/H₂O | 100 | 65 | 25 |
| 2 | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/H₂O | 100 | 75 | 15 |
| 3 | Pd(PPh₃)₄ | - | K₃PO₄ | Dioxane/H₂O | 80 | 85 | 8 |
| 4 | Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane/H₂O | 80 | 92 | <2 |
| 5 | Pd₂(dba)₃ | XPhos | CsF | Toluene | 110 | 88 | 5 |
Note: Data is illustrative and based on general trends reported in the literature. Actual yields will vary depending on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: Regioselective N-Alkylation of this compound using Phase-Transfer Catalysis
Objective: To achieve high yield and selectivity for the N-alkylation of this compound, minimizing C-alkylation byproducts.
Materials:
-
This compound
-
Alkyl halide (e.g., ethyl bromide)
-
Potassium hydroxide (KOH), finely powdered
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Deionized water
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq), powdered KOH (2.0 eq), and TBAB (0.1 eq).
-
Add toluene to the flask to create a slurry.
-
Begin vigorous stirring and add the alkyl halide (1.2 eq) dropwise to the mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and add deionized water to dissolve the inorganic salts.
-
Separate the organic layer, and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or recrystallization.
Protocol 2: Minimizing Homocoupling in a Suzuki-Miyaura Coupling of a this compound Derivative
Objective: To synthesize a C-3 arylated this compound via Suzuki-Miyaura coupling while minimizing the formation of the boronic acid homocoupling byproduct.
Materials:
-
3-Bromothis compound derivative
-
Arylboronic acid
-
Pd₂(dba)₃
-
SPhos
-
Potassium phosphate (B84403) (K₃PO₄)
-
Deionized water
Procedure:
-
Degassing: Sparge 1,4-dioxane and deionized water with argon or nitrogen for at least 30 minutes.
-
To a Schlenk flask under an inert atmosphere, add the 3-bromothis compound derivative (1.0 eq), arylboronic acid (1.2 eq), and K₃PO₄ (2.0 eq).
-
In a separate vial, under an inert atmosphere, prepare a catalyst premix by dissolving Pd₂(dba)₃ (0.02 eq) and SPhos (0.04 eq) in degassed 1,4-dioxane.
-
Add the degassed 1,4-dioxane and deionized water (typically in a 4:1 to 10:1 ratio) to the Schlenk flask containing the substrates and base.
-
Add the catalyst premix to the reaction mixture.
-
Heat the reaction to 80-100 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting workflow for poor regioselectivity in C-H functionalization.
References
- 1. soc.chim.it [soc.chim.it]
- 2. Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. Palladium-catalyzed regioselective C1-selective nitration of carbazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Multi C−H Functionalization Reactions of this compound Heterocycles via Gold‐Catalyzed Carbene Transfer Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the complexities of scaling up carbazole synthesis: A technical support center.
Welcome to the Technical Support Center for Carbazole Synthesis Scale-Up. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming the challenges of transitioning this compound synthesis from the laboratory to larger-scale production. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), comprehensive experimental protocols, and quantitative data to support your scale-up endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the most significant challenges when scaling up this compound synthesis?
A1: Scaling up this compound synthesis introduces several critical challenges that can affect yield, purity, and safety. Key issues include:
-
Heat Transfer: Exothermic reactions can lead to thermal runaways in large reactors if not managed properly. Larger volumes have a smaller surface-area-to-volume ratio, making heat dissipation less efficient.[1]
-
Mass Transfer and Mixing: Achieving homogeneous mixing in large vessels is difficult. Poor mixing can result in localized "hot spots," leading to side reactions and impurity formation.[1]
-
Impurity Profile: Minor byproducts at the lab scale can become significant impurities at a larger scale, complicating purification and potentially impacting the final product's quality.[1]
-
Reagent Addition: The rate and method of reagent addition become critical at scale to control reaction kinetics and temperature.
-
Safety: Handling large quantities of flammable solvents and potentially hazardous reagents requires stringent safety protocols and specialized equipment.[2][3][4]
Q2: How do I choose the most suitable this compound synthesis method for scale-up?
A2: The choice of synthesis method for scale-up depends on factors like cost, availability of starting materials, desired substitution pattern, and scalability of the reaction conditions.
-
Buchwald-Hartwig Amination: This is a versatile and widely used method for forming the C-N bond in carbazoles.[5][6][7][8][9] While often reliable, the cost of palladium catalysts and ligands can be a consideration for large-scale production.[10]
-
Ullmann Condensation: A classical copper-catalyzed method that is often more cost-effective than palladium-catalyzed reactions.[11][12] However, it typically requires harsh reaction conditions, including high temperatures, which can be challenging to manage at scale.[12]
-
Borsche-Drechsel Cyclization: This method involves the acid-catalyzed cyclization of cyclohexanone (B45756) arylhydrazones to form tetrahydrocarbazoles, which are then oxidized to carbazoles.[13][14][15][16][17] The use of strong acids and high temperatures can pose safety and equipment challenges.
-
Graebe-Ullmann Reaction: This synthesis involves the diazotization of an N-arylanthranilic acid followed by cyclization. Careful temperature control during diazotization is crucial.[18][19][20][21]
Q3: What is flow chemistry, and can it be applied to this compound synthesis scale-up?
A3: Flow chemistry, or continuous flow processing, involves pumping reagents through a reactor where the reaction occurs. It offers significant advantages for scaling up, including superior heat and mass transfer, improved safety by minimizing the volume of reactive material at any given time, and enhanced process control.[12][22][23] This technology is increasingly being used for the production of active pharmaceutical ingredients (APIs) and can be a viable strategy for the large-scale synthesis of carbazoles, particularly for reactions that are highly exothermic or involve hazardous intermediates.[22]
Troubleshooting Guides
Problem 1: Low Yield in Buchwald-Hartwig Amination at Larger Scale
| Potential Cause | Troubleshooting Step |
| Catalyst Deactivation | Ensure rigorous exclusion of air and moisture, as the active Pd(0) species is oxygen-sensitive. Use degassed solvents and maintain an inert atmosphere (e.g., nitrogen or argon). Consider using more robust pre-catalysts. |
| Inefficient Mixing | Optimize the stirring rate and impeller design for the reactor geometry to ensure homogeneous mixing of the catalyst, base, and reactants. |
| Incorrect Base Strength or Solubility | The choice of base is critical. For some substrates, a stronger base like sodium tert-butoxide is necessary, while for others, a weaker base like cesium carbonate may be sufficient and easier to handle at scale. Ensure the base is sufficiently soluble or has a high surface area for solid-liquid reactions. |
| Inappropriate Ligand Selection | The ligand plays a crucial role in stabilizing the catalyst and facilitating the catalytic cycle. A ligand that works well at the lab scale may not be optimal for the conditions of a larger reactor. Re-screen ligands at the intended scale. |
Problem 2: Impurity Formation in Ullmann Condensation
| Potential Cause | Troubleshooting Step |
| High Reaction Temperature | Gradually lower the reaction temperature to find the minimum effective temperature that promotes the desired reaction without significant byproduct formation. |
| Presence of Oxygen | Deoxygenate the reaction mixture and maintain an inert atmosphere to prevent oxidative side reactions. |
| Inappropriate Solvent | The solvent can influence the reaction rate and selectivity. Screen different high-boiling polar aprotic solvents like DMF, NMP, or DMSO. |
| Catalyst Loading | While traditionally used in stoichiometric amounts, modern Ullmann reactions can often be performed with catalytic amounts of copper. Optimize the catalyst loading to minimize cost and potential metal contamination in the final product. |
Quantitative Data on this compound Synthesis Scale-Up
The following tables provide a summary of reported yields for different this compound synthesis methods at various scales.
Table 1: Buchwald-Hartwig Amination
| Substrate | Scale | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Aryl bromide & N-Methylbenzo[d]dioxol-5-amine | 1.0 mmol | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene (B28343) | 100 | Not specified |
| Aryl chloride & N-Methylbenzo[d]dioxol-5-amine | Not specified | Pd₂(dba)₃ / BrettPhos | NaOtBu | Dioxane | 110 | Not specified |
Table 2: Ullmann Condensation
| Substrate | Scale | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| This compound & 2-Bromopyridine derivatives | Large-scale preparation | CuCl / 1-methyl-imidazole | t-BuOLi | Not specified | Not specified | High |
| Aryl iodides & Amines | 10 mmol | CuI / N-methylglycine | K₃PO₄ | DMSO | Room Temp | 70-85[24] |
Table 3: Other Methods
| Method | Substrate | Scale | Key Reagents | Yield (%) |
| Synthesis from Sulfilimines | 2-Azido biaryls | gram-scale | Visible light or Rhodium catalyst | 86[5] |
| Indole-to-Carbazole Strategy | Indoles, ketones, nitroolefins | Not specified | NH₄I | up to 95[25] |
| Diels-Alder Reaction | Indole-based dienes & dienophiles | Not specified | Toluene | 80[26] |
Experimental Protocols
Protocol 1: Gram-Scale Buchwald-Hartwig Amination of Aryl Bromides
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl bromide (1.0 eq)
-
This compound (1.2 eq)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine (B1218219) ligand (e.g., XPhos, 4 mol%)
-
Sodium tert-butoxide (1.4 eq)
-
Anhydrous, degassed toluene
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (argon or nitrogen), add the aryl bromide, this compound, palladium pre-catalyst, phosphine ligand, and sodium tert-butoxide.
-
Add anhydrous, degassed toluene via a syringe.
-
Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and catalyst residues.
-
Wash the filter cake with the same solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: Borsche-Drechsel Cyclization
This is a classical two-step procedure.
Step 1: Formation of Cyclohexanone Phenylhydrazone
-
Condense phenylhydrazine (B124118) with cyclohexanone in a suitable solvent like ethanol. This reaction is typically straightforward and proceeds at room temperature or with gentle heating.
-
Isolate the resulting phenylhydrazone by filtration and wash with cold ethanol.
Step 2: Acid-Catalyzed Cyclization and Oxidation
-
Treat the cyclohexanone phenylhydrazone with a strong acid, such as sulfuric acid or polyphosphoric acid.[13]
-
Heat the mixture to induce cyclization to the tetrahydrothis compound. The reaction temperature and time will depend on the substrate and acid used.
-
The resulting tetrahydrothis compound can be isolated or directly oxidized to the corresponding this compound in the same pot or in a subsequent step using an oxidizing agent like chloranil (B122849) or palladium on carbon.
-
After completion, quench the reaction by carefully adding the mixture to ice-water.
-
Extract the product with an organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate to obtain the crude product.
-
Purify by column chromatography or recrystallization.
Visualizing Workflows and Pathways
Troubleshooting a Failed Buchwald-Hartwig Reaction
Caption: A decision-making workflow for troubleshooting a failed Buchwald-Hartwig amination.
General Scale-Up Pathway for this compound Synthesis
Caption: A typical pathway for scaling up this compound synthesis from the lab to commercial production.
References
- 1. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lobachemie.com [lobachemie.com]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. carlroth.com [carlroth.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Borsche–Drechsel cyclization - Wikipedia [en.wikipedia.org]
- 14. Mini-review on the novel synthesis and potential applications of this compound and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Borsche–Drechsel cyclization | Semantic Scholar [semanticscholar.org]
- 16. The Borsche–Drechsel (BD) cyclization: Synthesis of tetrahydrocarbazoles and this compound alkaloids: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. 916. The Graebe–Ullmann this compound synthesis - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 21. m.youtube.com [m.youtube.com]
- 22. Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 23. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Indole-to-Carbazole Strategy for the Synthesis of Substituted Carbazoles under Metal-Free Conditions [organic-chemistry.org]
- 26. open.metu.edu.tr [open.metu.edu.tr]
Validation & Comparative
A Researcher's Guide to Validating the Purity of Synthesized Carbazole Derivatives
The accurate determination of purity is a critical, non-negotiable step in the synthesis of carbazole derivatives, profoundly impacting their photophysical, electronic, and biological properties.[1][2][3] For researchers, scientists, and drug development professionals, the integrity of experimental data and the reliability of product performance are directly linked to the purity of the starting materials. This guide provides an objective comparison of common analytical techniques for validating the purity of synthesized this compound derivatives, complete with experimental protocols and supporting data to aid in the selection of the most appropriate methods.
Comparative Analysis of Purity Validation Techniques
A multi-faceted approach is often necessary for the comprehensive assessment of purity.[4] High-Performance Liquid Chromatography (HPLC) is a cornerstone for quantitative purity analysis, while spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide invaluable structural confirmation and impurity identification.[5][6] Elemental Analysis offers a fundamental measure of elemental composition, and traditional methods such as Thin-Layer Chromatography (TLC) and melting point determination serve as rapid, preliminary checks.[5]
Below is a summary of these techniques, highlighting their principles, strengths, and limitations in the context of this compound derivative analysis.
| Technique | Principle | Information Provided | Typical Purity Range | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and mobile phase. | Quantitative purity (% area), number of components, retention times.[1] | >95%[7][8] | High resolution and sensitivity, widely applicable for non-volatile compounds.[1] | Requires a reference standard for absolute quantification, method development can be time-consuming. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | The intensity of an NMR signal is directly proportional to the number of corresponding nuclei. | Absolute purity determination without a specific reference standard of the analyte.[8][9] | High accuracy | Non-destructive, provides structural information.[8] | Lower sensitivity compared to HPLC, potential for signal overlap.[8] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass analysis capabilities of MS.[6][10] | Molecular weight of the main component and impurities, structural information from fragmentation.[6][10] | N/A (primarily for identification) | High sensitivity and specificity, excellent for impurity identification.[10][11] | Quantitative analysis can be complex, ionization efficiency can vary. |
| Elemental Analysis (CHNS) | Combustion of the sample to convert elements into gaseous products, which are then quantified.[12] | Percentage of C, H, N, S, and other elements. | Within ±0.4% of theoretical values. | Provides fundamental confirmation of elemental composition. | Does not distinguish between isomers or compounds with the same elemental formula, requires specialized equipment.[8] |
| Melting Point Determination | The temperature at which a solid transitions to a liquid.[13] | A sharp melting point range close to the literature value suggests high purity.[13] | Qualitative | Simple, fast, and inexpensive preliminary check.[13][14] | Not suitable for amorphous or low-melting solids, insensitive to small amounts of impurities. |
| Thin-Layer Chromatography (TLC) | Separation of components on a thin layer of adsorbent material.[13] | Presence of multiple spots indicates impurities.[13] | Qualitative | Rapid and cost-effective for monitoring reaction progress and preliminary purity checks.[5] | Low resolution and sensitivity, not quantitative. |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible purity data. The following sections provide methodologies for the key analytical techniques discussed.
High-Performance Liquid Chromatography (HPLC)
This protocol is a general starting point for the purity determination of this compound derivatives. Optimization will likely be required based on the specific derivative and available instrumentation.[1]
-
Instrumentation: HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[1]
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[1]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used.[1]
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
0-20 min: 50% B to 100% B
-
20-25 min: Hold at 100% B
-
25-26 min: 100% B to 50% B
-
26-30 min: Hold at 50% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV detection at 254 nm and 290 nm.[1]
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[1]
-
Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[1]
Quantitative ¹H NMR (qNMR)
This protocol outlines the steps for determining the absolute purity of a this compound derivative using an internal standard.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and a resonance signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound derivative (e.g., 10 mg).
-
Accurately weigh a specific amount of the internal standard (e.g., 5 mg).
-
Dissolve both in a known volume of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for full relaxation of the protons.
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Integrate the area of a well-resolved signal from the this compound derivative (A_analyte) and a signal from the internal standard (A_std).
-
Note the number of protons corresponding to each integrated signal (N_analyte and N_std).
-
Calculate the purity of the analyte using the following formula:
Where:
-
A = Integral area
-
N = Number of protons
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol is for the identification of the synthesized this compound derivative and potential impurities.
-
Instrumentation: An LC-MS system combining an HPLC with a mass spectrometer (e.g., Time-of-Flight (TOF) or Quadrupole).[6]
-
Chromatographic Conditions: Use the same or a similar HPLC method as described above. If phosphoric acid was used in the HPLC mobile phase, it must be replaced with a volatile acid like formic acid for MS compatibility.[15]
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive ion mode for this compound derivatives.
-
Mass Range: Scan a range appropriate for the expected molecular weight of the product and potential impurities (e.g., m/z 100-1000).
-
Capillary Voltage, Cone Voltage, and other parameters: Optimize based on the specific instrument and compound.
-
-
Data Analysis:
-
Identify the peak corresponding to the main product in the total ion chromatogram (TIC).
-
Examine the mass spectrum of this peak to confirm the molecular weight of the synthesized this compound derivative ([M+H]⁺ or other adducts).
-
Analyze the mass spectra of minor peaks to identify potential impurities by their molecular weights. Tandem MS (MS/MS) can be used to obtain fragmentation patterns for further structural elucidation.[10]
-
Visualizing the Workflow and Decision-Making Process
The following diagrams, generated using the DOT language, illustrate the logical flow of purity validation for synthesized this compound derivatives.
Conclusion
The validation of purity for synthesized this compound derivatives is a multi-step process that relies on the synergistic use of various analytical techniques. While HPLC provides robust quantitative data on purity, it is often complemented by NMR and MS for absolute quantification and unequivocal identification of impurities.[1] The choice of methods will depend on the specific research goals, the nature of the synthesized compound, and the available instrumentation. By following rigorous experimental protocols and a logical validation workflow, researchers can ensure the quality and reliability of their synthesized this compound derivatives, leading to more accurate and reproducible scientific outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. High Purity this compound / RTP Inducer: Bd | TCI Deutschland GmbH [tcichemicals.com]
- 3. High Purity this compound with Excellent Optical Properties | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. Analytical Techniques for Organic Compounds | Algor Cards [cards.algoreducation.com]
- 5. Design, synthesis, molecular docking and biological evaluation of new this compound derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pacificbiolabs.com [pacificbiolabs.com]
- 7. Design, synthesis and evaluation of this compound derivatives as potential antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Mechanism of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 11. researchgate.net [researchgate.net]
- 12. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. tutorchase.com [tutorchase.com]
- 14. moravek.com [moravek.com]
- 15. Separation of 9-Methyl-9H-carbazole-3,6-diamine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
A Comparative Analysis of Carbazole and Other Key Nitrogen-Containing Heterocycles for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of carbazole against other vital nitrogen-containing heterocycles: indole (B1671886), pyrrole (B145914), pyridine (B92270), and quinoline (B57606). The objective is to furnish researchers, scientists, and drug development professionals with a detailed comparison of their physicochemical properties, synthetic accessibility, and key biological activities, supported by experimental data and methodologies. This guide aims to serve as a valuable resource for informed decision-making in the design and development of novel therapeutic agents.
Physicochemical Properties: A Foundation for Drug Design
The physicochemical characteristics of a heterocyclic core are fundamental to its pharmacokinetic and pharmacodynamic profile. A comparison of key properties is summarized below, providing insights into their potential behavior in biological systems.
| Property | This compound | Indole | Pyrrole | Pyridine | Quinoline |
| Molecular Formula | C₁₂H₉N | C₈H₇N | C₄H₅N | C₅H₅N | C₉H₇N |
| Molar Mass ( g/mol ) | 167.21 | 117.15 | 67.09 | 79.10 | 129.16 |
| Melting Point (°C) | 246.3 | 52-54 | -23 | -41.6 | -15.6 |
| Boiling Point (°C) | 354.7 | 253-254 | 129-131 | 115.2 | 237 |
| pKa (of conjugate acid) | ~ -6 | ~ -2.4 | ~ -3.8 | 5.25 | 4.90 |
| LogP | 3.37 | 2.14 | 0.75 | 0.65 | 2.03 |
| Aromaticity | Aromatic | Aromatic | Aromatic | Aromatic | Aromatic |
Table 1: Comparative Physicochemical Properties of Selected Heterocycles.
Synthetic Accessibility: Pathways to Novel Derivatives
The ease and versatility of synthesis are critical considerations in drug development. A variety of established methods exist for the synthesis of these heterocycles, each offering distinct advantages in terms of substituent placement and overall yield.
| Heterocycle | Key Synthetic Methods | Brief Description |
| This compound | Graebe-Ullmann reaction, Bucherer this compound synthesis, Fischer indole synthesis (for indolocarbazoles), C-H activation strategies.[1][2][3][4] | Classical methods often involve harsh conditions, while modern C-H activation approaches offer more efficient and regioselective routes to functionalized carbazoles. |
| Indole | Fischer indole synthesis, Reissert indole synthesis, Madelung synthesis, Nenitzescu indole synthesis. | A wide array of well-established methods allows for the synthesis of diverse indole derivatives with various substitution patterns. |
| Pyrrole | Paal-Knorr synthesis,[5][6][7][8][9] Knorr pyrrole synthesis, Hantzsch pyrrole synthesis. | The Paal-Knorr synthesis, involving the condensation of a 1,4-dicarbonyl compound with an amine, is a common and versatile method.[5][6][7][8][9] |
| Pyridine | Hantzsch pyridine synthesis,[10][11][12][13][14] Chichibabin pyridine synthesis, Kröhnke pyridine synthesis. | The Hantzsch synthesis is a multicomponent reaction that provides access to a wide range of substituted dihydropyridines and pyridines.[10][11][12][13][14] |
| Quinoline | Skraup synthesis,[15][16][17][18][19] Doebner-von Miller reaction, Combes quinoline synthesis, Friedländer synthesis. | The Skraup synthesis is a classic method for producing quinolines from aniline, glycerol, sulfuric acid, and an oxidizing agent.[15][16][17][18][19] |
Table 2: Overview of Key Synthetic Routes.
Comparative Biological Activities: A Landscape of Therapeutic Potential
This compound and the other selected heterocycles are privileged scaffolds in medicinal chemistry, exhibiting a broad spectrum of biological activities. This section provides a comparative overview of their performance in key therapeutic areas, supported by quantitative data where available.
Anticancer Activity
Many derivatives of these heterocycles have been investigated for their potential as anticancer agents. The table below presents a selection of IC₅₀ values, demonstrating their cytotoxic effects against various cancer cell lines.
| Heterocycle Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| This compound derivative (MHY407) | Breast cancer cell lines | ~5 | [20] |
| Indole-3-carboxaldehyde analog (5a) | - | 18 ± 0.1 | [21] |
| Quinoline derivative | - | - | |
| Pyridine derivative | - | - | |
| Pyrrole derivative | - | - |
Table 3: Comparative Anticancer Activity (IC₅₀ values). Note: Direct comparative studies across all heterocycles under identical conditions are limited. The data presented is from various sources and should be interpreted with caution.
Antimicrobial Activity
The search for novel antimicrobial agents is a global priority. This compound and its counterparts have shown promising activity against a range of bacterial and fungal pathogens.
| Heterocycle Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| This compound derivative (8f) | S. aureus RN4220 | 0.5 | [22] |
| This compound derivative (9d) | S. aureus RN4220 | 1 | [22] |
| This compound derivative (2) | S. aureus ATCC 6358 | 30 | [23] |
| This compound derivative (12a-i) | P. aeruginosa | 100->400 | [24] |
| This compound derivative (32b) | P. aeruginosa | 9.37 | [24] |
| This compound hybrid (44g) | S. aureus | 1.56 | [24] |
Antioxidant Activity
Oxidative stress is implicated in numerous diseases, making the development of potent antioxidants a key therapeutic strategy. The antioxidant potential of these heterocycles is often evaluated by their ability to scavenge free radicals.
| Heterocycle Derivative | Assay | IC₅₀ (µM) | Reference |
| Indole derivative (3g) | DPPH | 21.7 ± 0.45 | [25] |
| Indole derivative (3i) | DPPH | 38.9 ± 0.62 | [25] |
| Indole derivative (3b) | DPPH | 40.1 ± 0.78 | [25] |
| Ascorbic Acid (Standard) | DPPH | 19.9 ± 0.69 | [25] |
Table 5: Comparative Antioxidant Activity (IC₅₀ values). Note: Data primarily focuses on indole derivatives from the provided search results. Further research is needed for a direct comparison with other heterocycles.
Experimental Protocols
To ensure reproducibility and facilitate comparative studies, detailed experimental protocols for key biological assays are provided below.
MTT Assay for Anticancer Activity
This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic effects of test compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well microplates
-
Test compounds (this compound, Indole, Pyrrole, Pyridine, Quinoline derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)[17]
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (solvent only) and a positive control (a known anticancer drug). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[14] During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.[10][17]
-
Formazan Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[14] A reference wavelength of 630 nm can be used to subtract background absorbance.[17]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.
DPPH Radical Scavenging Assay for Antioxidant Activity
This protocol describes the use of the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical to assess the antioxidant capacity of the test compounds.
Materials:
-
DPPH solution (e.g., 0.1 mM in methanol (B129727) or ethanol)[16]
-
Test compounds (this compound, Indole, Pyrrole, Pyridine, Quinoline derivatives) at various concentrations
-
Positive control (e.g., Ascorbic acid, Trolox)[11]
-
Methanol or ethanol
-
96-well microplate or spectrophotometer cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate or cuvettes, add a specific volume of the test compound solution to the DPPH solution.[11]
-
Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).[16]
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm.[16] A blank containing the solvent and DPPH is also measured.
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100.[11] The IC₅₀ value, representing the concentration of the antioxidant that scavenges 50% of the DPPH radicals, is determined by plotting the scavenging percentage against the compound concentration.
Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
This protocol details the broth microdilution method to determine the minimum inhibitory concentration (MIC) of test compounds against microbial strains.
Materials:
-
Microbial strain of interest (bacterial or fungal)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
96-well microplates
-
Test compounds (this compound, Indole, Pyrrole, Pyridine, Quinoline derivatives) serially diluted
-
Positive control (a known antibiotic or antifungal)
-
Negative control (broth only)
-
Inoculum of the microorganism standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)[12]
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the 96-well plate.[7]
-
Inoculation: Add a standardized inoculum of the microorganism to each well.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for a specified period (e.g., 18-24 hours).[12]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[26]
Signaling Pathways and Molecular Mechanisms
Understanding the interaction of these heterocycles with cellular signaling pathways is crucial for rational drug design. Below are visualizations of key pathways modulated by some of these compounds.
Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by indole.
Caption: A typical workflow for determining cytotoxicity using the MTT assay.
Caption: Logical relationships comparing key features of the selected heterocycles.
References
- 1. researchgate.net [researchgate.net]
- 2. Combined C-H Functionalization/C-N Bond Formation Route to Carbazoles [organic-chemistry.org]
- 3. This compound synthesis [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. grokipedia.com [grokipedia.com]
- 8. rgmcet.edu.in [rgmcet.edu.in]
- 9. Pyrrole synthesis [organic-chemistry.org]
- 10. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 11. chemtube3d.com [chemtube3d.com]
- 12. scribd.com [scribd.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. Chemicals [chemicals.thermofisher.cn]
- 15. Skraup reaction - Wikipedia [en.wikipedia.org]
- 16. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 17. organicreactions.org [organicreactions.org]
- 18. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 19. iipseries.org [iipseries.org]
- 20. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Design, synthesis and evaluation of this compound derivatives as potential antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Evaluation of the Antimicrobial Potential and Toxicity of a Newly Synthesised 4-(4-(Benzylamino)butoxy)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 24. This compound Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Aryl hydrocarbon receptor signaling mediates expression of indoleamine 2,3-dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Comparison of Carbazole Isomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced spectroscopic differences between carbazole isomers is crucial for accurate identification, characterization, and application of these important heterocyclic compounds. This guide provides a comparative analysis of the spectroscopic properties of different this compound isomers, supported by experimental data and detailed methodologies.
This compound, a nitrogen-containing heterocyclic aromatic compound, exists in several isomeric forms, with 9H-carbazole being the most stable and well-characterized. Other tautomeric isomers, such as 1H-carbazole, 3H-carbazole, and 4aH-carbazole, are generally less stable and their experimental spectroscopic data is less commonly reported. The position of the hydrogen atom on the nitrogen or on a carbon atom significantly influences the electronic distribution and, consequently, the spectroscopic signature of the molecule.
This guide focuses on the comparative spectroscopic data of 9H-carbazole, the most prevalent isomer, and discusses the expected spectroscopic shifts for its less stable tautomers.
Quantitative Spectroscopic Data
The following table summarizes the key spectroscopic data for 9H-carbazole. While comprehensive experimental data for the other isomers is scarce in the literature, theoretical considerations suggest that alterations in the conjugated system will lead to notable differences in their spectroscopic profiles.
| Spectroscopic Parameter | 9H-Carbazole | 1H-Carbazole | 3H-Carbazole | 4aH-Carbazole |
| UV-Vis Absorption (λmax) | ~292 nm, ~323 nm[1][2] | Data not readily available | Data not readily available | Data not readily available |
| Fluorescence Emission (λem) | ~351 nm, ~359.5 nm[1][3] | Expected to be different from 9H-carbazole due to altered conjugation. | Expected to be different from 9H-carbazole due to altered conjugation. | Expected to be different from 9H-carbazole due to altered conjugation. |
| ¹H NMR (CDCl₃, δ ppm) | ~8.1 (d, 2H), ~7.4 (m, 4H), ~7.2 (t, 2H)[4][5] | Expected to show distinct signals for the CH₂ group and a different aromatic region pattern. | Expected to show distinct signals for the CH₂ group and a different aromatic region pattern. | Expected to show distinct signals for the CH₂ group and a different aromatic region pattern. |
Note: The spectroscopic properties of the less stable this compound tautomers (1H, 3H, and 4aH) are not well-documented in experimental literature due to their transient nature. Their expected properties are inferred from the structural differences compared to the stable 9H-carbazole.
A study has shown that highly pure this compound exhibits a fluorescence that is blueshifted by 54 nm compared to commercial samples, which may contain isomeric impurities.[6] This highlights the significant impact of isomeric form on spectroscopic properties.
Experimental Protocols
Accurate spectroscopic comparison relies on standardized experimental procedures. Below are detailed methodologies for the key spectroscopic techniques.
1. UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: A stock solution of the this compound isomer is prepared in a UV-grade solvent (e.g., ethanol, cyclohexane, or acetonitrile) at a concentration of approximately 1 x 10⁻³ M. A working solution of 1 x 10⁻⁵ M is then prepared by serial dilution.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
-
Data Acquisition: The absorption spectrum is recorded over a wavelength range of 200-400 nm. The solvent is used as a blank for baseline correction.
2. Fluorescence Spectroscopy
-
Sample Preparation: A dilute solution of the this compound isomer (typically 1 x 10⁻⁵ to 1 x 10⁻⁶ M) is prepared in a fluorescence-grade solvent to avoid inner filter effects.
-
Instrumentation: A spectrofluorometer equipped with a xenon arc lamp as the excitation source.
-
Data Acquisition: The excitation wavelength is set to the absorption maximum (λmax) of the isomer. The emission spectrum is recorded over a wavelength range starting from the excitation wavelength to approximately 600 nm. Both excitation and emission slits are typically set to 5 nm.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the this compound isomer is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
-
Instrumentation: A ¹H NMR spectrum is acquired on a 300 MHz or higher field NMR spectrometer.
-
Data Acquisition: A standard proton NMR experiment is performed. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-2 seconds.
Visualizing the Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of this compound isomers.
Caption: A flowchart outlining the key steps in the spectroscopic analysis of this compound isomers.
References
- 1. Fluorescence quenching aptitude of this compound for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Absorption [this compound] | AAT Bioquest [aatbio.com]
- 3. Spectrum [this compound] | AAT Bioquest [aatbio.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound(86-74-8) 1H NMR [m.chemicalbook.com]
- 6. This compound isomers induce ultralong organic phosphorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance of Carbazole-Based Materials in Electronic Devices: A Comparative Guide
Carbazole-based materials have emerged as a highly promising class of organic semiconductors for a range of electronic applications, primarily due to their excellent hole-transporting properties, high thermal and chemical stability, and the tunability of their electronic characteristics through molecular design. This guide provides a comparative analysis of the performance of various this compound derivatives in Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs), supported by experimental data and detailed methodologies for researchers, scientists, and professionals in drug development.
This compound-Based Materials in Perovskite Solar Cells (PSCs)
In the realm of PSCs, this compound-based molecules are predominantly utilized as Hole Transporting Materials (HTMs). They offer a cost-effective and stable alternative to the commonly used spiro-OMeTAD.
Performance Comparison of this compound-Based HTMs
The efficiency and stability of PSCs are critically dependent on the properties of the HTM. The following table summarizes the key performance metrics of select this compound-based HTMs in comparison to the benchmark spiro-OMeTAD.
| HTM Material | Power Conversion Efficiency (PCE) [%] | Open-Circuit Voltage (VOC) [V] | Short-Circuit Current (JSC) [mA/cm²] | Fill Factor (FF) [%] | Stability (after 500h) |
| spiro-OMeTAD | 15.23[1] | 1.02 | 21.5 | 70 | Retains ~20% of initial PCE[1] |
| EtCz-3EHCz+EH44-ox | ~15[1] | N/A | N/A | N/A | Retains ~50% of initial PCE[1] |
| SGT-405 | 14.79[1] | 1.01 | 21.2 | 69 | N/A |
| V950 | ~18[1] | N/A | N/A | N/A | N/A |
| Cz-P | >22 (with PV(Cz-DMPA) IL)[2] | >1.1 | >24 | >80 | Promising stability in ambient conditions[3] |
| Cz-Pyr | >22 (with PV(Cz-DMPA) IL)[2] | >1.1 | >24 | >80 | Promising stability in ambient conditions[3] |
Key Observations:
-
Several this compound-based HTMs demonstrate PCEs comparable to or even exceeding that of spiro-OMeTAD.[1][2]
-
A significant advantage of some this compound derivatives is their enhanced device stability, a crucial factor for the commercialization of PSCs. For instance, devices with EtCz-3EHCz+EH44-ox retained 50% of their initial PCE after 500 hours, whereas spiro-OMeTAD-based devices degraded to 20% under similar conditions.[1]
-
The use of an interfacial layer (IL) like PV(Cz-DMPA) with this compound-based HTMs such as Cz-P and Cz-Pyr can significantly improve the fill factor and overall PCE, outperforming spiro-OMeTAD.[2]
-
The lower cost of synthesis for many this compound derivatives compared to the complex multi-step synthesis of spiro-OMeTAD makes them an economically viable alternative.[4]
This compound-Based Materials in Organic Light-Emitting Diodes (OLEDs)
This compound derivatives are versatile in OLEDs, serving as host materials for phosphorescent emitters, as fluorescent emitters themselves, and as components in thermally activated delayed fluorescence (TADF) systems. Their wide energy gap and high triplet energy levels are particularly advantageous.
Performance Comparison of this compound-Based Materials in OLEDs
The following table compares the performance of various OLEDs incorporating this compound-based materials.
| Material/Device Role | External Quantum Efficiency (EQE) [%] | Luminance (cd/m²) | Current Efficiency (cd/A) | Emission Color |
| IDC-Py (non-doped emitter) | 6.08[5] | >5000 | 4.13 | Deep-Blue (CIE: 0.15, 0.08) |
| IDCz-2DPA (emitter) | 5.6[6] | 47,600 | N/A | Deep-Blue (CIE: 0.13, 0.15) |
| TC-3 (non-doped emitter) | 5.1[7] | N/A | N/A | Blue (476 nm) |
| MS-OC (host for yellow PhOLED) | 27.1[8] | 142,464 | 80.0 | Yellow |
| CZ-m-TRZ (host for green PhOLED) | 19.40[7] | N/A | N/A | Green |
| TC-2 (host for red PhOLED) | 22.9[7] | N/A | 14.0 | Red |
Key Observations:
-
Fused-ring this compound derivatives like IDC-Py and IDCz-2DPA are effective as deep-blue emitters, addressing a critical need in display technology.[5][6]
-
As host materials, this compound derivatives have enabled highly efficient phosphorescent OLEDs across the visible spectrum, with EQEs exceeding 27% for yellow devices and over 20% for red and green devices.[7][8]
-
The rigid and planar structure of fused-ring carbazoles contributes to high photoluminescence quantum yields and good thermal stability.[5]
-
The substitution pattern on the this compound core significantly influences the material's electronic properties and, consequently, the device performance.
Experimental Protocols
Detailed and reproducible experimental methodologies are crucial for advancing materials science research. Below are generalized protocols for the fabrication and characterization of electronic devices using this compound-based materials.
Fabrication of Perovskite Solar Cells (n-i-p structure)
-
Substrate Cleaning: Indium tin oxide (ITO) or fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, each for 15 minutes. The substrates are then dried with a nitrogen stream and treated with UV-ozone for 15 minutes.
-
Electron Transport Layer (ETL) Deposition: A compact TiO₂ layer is often deposited by spray pyrolysis or spin-coating, followed by the deposition of a mesoporous TiO₂ layer via spin-coating. The layers are then sintered at high temperatures.
-
Perovskite Layer Deposition: The perovskite precursor solution (e.g., a mixture of FAI, PbI₂, MABr, and PbBr₂ in DMF:DMSO) is spin-coated onto the ETL in a nitrogen-filled glovebox. An anti-solvent (e.g., chlorobenzene) is typically dripped onto the spinning substrate to induce uniform crystallization. The film is then annealed at a specific temperature (e.g., 100-150 °C).
-
Hole Transport Layer (HTL) Deposition: The this compound-based HTM solution (e.g., dissolved in chlorobenzene (B131634) with additives like Li-TFSI and tBP, if necessary) is spin-coated on top of the perovskite layer.[4]
-
Electrode Deposition: Finally, a metal electrode (e.g., gold or silver) is deposited by thermal evaporation through a shadow mask to define the active area of the device.
Fabrication of Organic Light-Emitting Diodes (OLEDs)
-
Substrate Cleaning: ITO-coated glass substrates are cleaned using the same procedure as for PSCs.
-
Hole Injection Layer (HIL) Deposition: A HIL such as PEDOT:PSS is spin-coated onto the ITO and annealed.
-
Hole Transport Layer (HTL) Deposition: The this compound-based HTL (if different from the emissive layer host) is deposited by thermal evaporation or spin-coating.
-
Emissive Layer (EML) Deposition: The emissive layer, which may consist of a this compound-based host doped with a phosphorescent or fluorescent emitter, is deposited via thermal co-evaporation or spin-coating from a solution.[9]
-
Electron Transport Layer (ETL) and Electron Injection Layer (EIL) Deposition: An ETL (e.g., TPBi) and an EIL (e.g., LiF) are sequentially deposited by thermal evaporation.
-
Cathode Deposition: An aluminum cathode is deposited by thermal evaporation through a shadow mask.
Characterization Techniques
-
Device Performance: Current density-voltage (J-V) characteristics are measured using a solar simulator (for PSCs) or a source-measure unit (for OLEDs). Key parameters like PCE, VOC, JSC, FF, EQE, luminance, and current efficiency are extracted.
-
Material Properties:
-
HOMO/LUMO Energy Levels: Cyclic voltammetry (CV) is a standard technique to determine the oxidation and reduction potentials of the materials, from which the HOMO and LUMO energy levels can be estimated.[10][11] The setup typically involves a three-electrode system with a working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum) in an electrolyte solution.
-
Hole Mobility: The time-of-flight (TOF) method is a common technique to measure the charge carrier mobility.[12][13] In this method, a sheet of charge carriers is photogenerated by a laser pulse near one electrode, and their transit time to the opposite electrode under an applied electric field is measured.[14]
-
Visualizations
Experimental Workflow for Device Fabrication and Characterization
References
- 1. osti.gov [osti.gov]
- 2. Interface compatibility: how to outperform classical spiro-OMeTAD in perovskite solar cells with this compound derivatives - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. A review of fused-ring this compound derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QM00399J [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Highly efficient (EQE > 27%) Yellow OLEDs using spiro[fluorene-9,9′-phenanthren-10′-one]-carbazole-based donor–acceptor–donor host materials - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. prezi.com [prezi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. confit.atlas.jp [confit.atlas.jp]
A Comparative Guide to the Antioxidant Activity of Carbazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Carbazole and its derivatives have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including potent antioxidant properties.[1][2] This guide provides a comparative analysis of the antioxidant activity of various this compound derivatives, supported by experimental data from established assays. It also details the experimental protocols for these assays and explores the underlying signaling pathways involved in their antioxidant action.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of various this compound derivatives has been evaluated using several in vitro assays, most commonly the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant potency.
The following table summarizes the reported IC50 values for a selection of natural and synthetic this compound derivatives. It is important to note that these values can vary between studies due to different experimental conditions.
| This compound Derivative | Assay | IC50 (µM) | Reference Compound | IC50 (µM) | Source |
| Natural this compound Alkaloids | |||||
| Mahanine | DPPH | 21.9 | α-tocopherol | 27.8 | [3] |
| Euchrestine B | DPPH | 21.7 | α-tocopherol | 27.8 | [3] |
| Bismurrayafoline E | DPPH | 6.8 | α-tocopherol | 27.8 | [3] |
| Mahanimbine | DPPH | 33.1 (µg/mL) | TBHQ | 3.3 (µg/mL) | [4] |
| Synthetic this compound Derivatives | |||||
| Compound 4 | DPPH | 1.05 ± 0.77 | Trolox | - | [5][6] |
| Compound 9 | DPPH | 5.15 ± 1.01 | Trolox | - | [5][6] |
| Carquinostatin A | DPPH | - | - | - | [7] |
| Carbazomadurin A | DPPH | - | - | - | [7] |
| Carbazomadurin B | DPPH | - | - | - | [7] |
| 3,6-di-tert-butylthis compound | RPVOT | 1.91 times increase in oxidation induction period | - | - | [8] |
| 3,6-di-iso-propylthis compound | RPVOT | 1.39 times increase in oxidation induction period | - | - | [8] |
Experimental Protocols
Detailed methodologies for the most common antioxidant assays are crucial for the replication and validation of experimental findings.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from violet to yellow.
Procedure:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol. The absorbance of this working solution is adjusted to a specific value (e.g., 1.0 ± 0.1) at its maximum absorbance wavelength (typically around 517 nm).
-
Sample Preparation: The this compound derivatives and a standard antioxidant (e.g., ascorbic acid, Trolox) are prepared in a series of concentrations.
-
Reaction: A specific volume of the test sample or standard is mixed with a defined volume of the DPPH working solution. A blank containing only the solvent and DPPH is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a set period (e.g., 30 minutes).
-
Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the antioxidant.
ABTS Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the blue-green ABTS radical cation (ABTS•+).
Procedure:
-
Generation of ABTS•+: The ABTS radical cation is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with a strong oxidizing agent like potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours.
-
Preparation of ABTS•+ Working Solution: The ABTS•+ stock solution is diluted with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at its maximum absorbance wavelength (around 734 nm).
-
Sample Preparation: The this compound derivatives and a standard antioxidant (e.g., Trolox) are prepared in various concentrations.
-
Reaction: A small volume of the test sample or standard is added to the diluted ABTS•+ solution.
-
Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes) at room temperature.
-
Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of inhibition and the IC50 value are calculated in a similar manner to the DPPH assay.
Signaling Pathways in Antioxidant Activity
The antioxidant effects of this compound derivatives are not only due to direct radical scavenging but also through the modulation of intracellular signaling pathways that regulate the cellular antioxidant defense system.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival and is implicated in protecting cells from oxidative stress. Some this compound derivatives have been shown to activate this pathway, leading to the upregulation of downstream antioxidant enzymes and promoting cell survival.
References
- 1. echemcom.com [echemcom.com]
- 2. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 3. researchgate.net [researchgate.net]
- 4. Phyto-Carbazole Alkaloids from the Rutaceae Family as Potential Protective Agents against Neurodegenerative Diseases [mdpi.com]
- 5. Design, synthesis, molecular docking and biological evaluation of new this compound derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, molecular docking and biological evaluation of new this compound derivatives as anticancer, and antioxidant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Total Syntheses of Multi-substituted this compound Alkaloids and Phenolic Related Compounds, and Evaluation of Their Antioxidant Activities] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preparation and property analysis of antioxidant of this compound derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Biological Activity of Carbazole Derivatives In Vitro: A Comparative Guide
Carbazole and its derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This guide provides a comparative overview of the in vitro anticancer, antimicrobial, and antioxidant properties of selected this compound derivatives, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Anticancer Activity
This compound derivatives have demonstrated notable cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis and the modulation of key signaling pathways implicated in cancer progression.
Comparative Cytotoxicity of this compound Derivatives
The cytotoxic potential of this compound derivatives is typically evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. The half-maximal inhibitory concentration (IC50) value, which represents the concentration of a compound required to inhibit the growth of 50% of a cell population, is a standard metric for cytotoxicity.
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference |
| This compound Derivative 1 | HeLa (Cervical Cancer) | 0.7 - 8.9 | [1] |
| A549 (Lung Cancer) | 1.2 - 7.3 | [1] | |
| This compound Derivative 2 | MCF-7 (Breast Cancer) | 2.5 | [2] |
| Doxorubicin (Standard Drug) | HeLa (Cervical Cancer) | 0.34 - 2.92 | [3][4] |
| A549 (Lung Cancer) | >20 | [2][3] | |
| MCF-7 (Breast Cancer) | 0.68 - 2.5 | [2][3] |
Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density and incubation time.
Signaling Pathways in Anticancer Activity
This compound derivatives exert their anticancer effects by modulating various signaling pathways. Two of the most significant are the apoptosis pathway and the JAK/STAT signaling cascade.
Apoptosis Induction: Many this compound compounds trigger programmed cell death, or apoptosis, in cancer cells. This is often mediated through the intrinsic mitochondrial pathway, which involves the regulation of Bcl-2 family proteins and the activation of caspases.
JAK/STAT Pathway Inhibition: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is often aberrantly activated in cancer, promoting cell proliferation and survival. Certain this compound derivatives have been shown to inhibit this pathway.
References
- 1. Induction of Caspase-Mediated Apoptosis in HepG2 Liver Carcinoma Cells Using Mutagen–Antioxidant Conjugated Self-Assembled Novel this compound Nanoparticles and In Silico Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. tis.wu.ac.th [tis.wu.ac.th]
- 4. researchgate.net [researchgate.net]
comparative study of different synthetic routes to carbazole
Carbazole and its derivatives are of significant interest to the scientific community due to their wide-ranging applications in medicinal chemistry and materials science. This guide provides a comparative analysis of various synthetic routes to the this compound core, offering researchers, scientists, and drug development professionals a comprehensive overview of both traditional and modern methodologies. The comparison includes key performance indicators, detailed experimental protocols for seminal reactions, and mechanistic diagrams to facilitate a deeper understanding of each synthetic pathway.
Performance Comparison of this compound Synthetic Routes
The selection of a synthetic route to this compound is often dictated by factors such as desired substitution patterns, available starting materials, and required reaction conditions. Below is a summary of quantitative data for several prominent synthetic methods.
| Synthetic Route | Starting Materials | Reagents & Conditions | Product | Yield (%) |
| Borsche–Drechsel Synthesis | Phenylhydrazine (B124118), Cyclohexanone (B45756) | 1. Glacial Acetic Acid, reflux; 2. Oxidizing agent (e.g., PbO, Chloranil) | 1,2,3,4-Tetrahydrothis compound (B147488), then this compound | 65-90% |
| Bucherer this compound Synthesis | Naphthol, Aryl Hydrazine (B178648) | Sodium bisulfite, heat | Benzo[a]this compound | Moderate to High |
| Graebe–Ullmann Synthesis | 2-Aminodiphenylamine | Nitrous acid, then heat | This compound | 22-34% for substituted carbazoles |
| Palladium-Catalyzed C-H Amination | 2-Aminobiphenyl (B1664054) | Pd(OAc)₂, Cu(OAc)₂, O₂ | This compound | Good to Excellent |
| Palladium-Catalyzed Cyclization | N-Aryl-2-iodoaniline | Pd catalyst, base | This compound | Good to Excellent |
| Metal-Free Annulation | Indole, Ketone, Nitroolefin | NH₄I, 150 °C | Substituted this compound | up to 95% |
Experimental Protocols
Detailed methodologies for key synthetic routes are provided below to assist in the practical application of these reactions.
Borsche–Drechsel Synthesis of 1,2,3,4-Tetrahydrothis compound
This two-step procedure first involves the acid-catalyzed cyclization of a cyclohexanone arylhydrazone, followed by oxidation to the aromatic this compound.
Step 1: Synthesis of 1,2,3,4-Tetrahydrothis compound
-
In a round-bottom flask, dissolve phenylhydrazine (1 eq.) and cyclohexanone (1 eq.) in glacial acetic acid.
-
Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a beaker of ice water, which should induce the precipitation of the crude 1,2,3,4-tetrahydrothis compound.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry.
-
The crude product can be purified by recrystallization from ethanol.
Step 2: Oxidation to this compound
-
Suspend the synthesized 1,2,3,4-tetrahydrothis compound (1 eq.) in a suitable solvent such as xylene or nitrobenzene.
-
Add an oxidizing agent, for example, red lead (Pb₃O₄) or chloranil (B122849) (2 eq.).
-
Heat the mixture to reflux for several hours until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture and filter to remove the inorganic solids.
-
Wash the filtrate with a sodium bisulfite solution if chloranil was used.
-
Remove the solvent under reduced pressure.
-
The resulting crude this compound can be purified by column chromatography on silica (B1680970) gel or by recrystallization.
Palladium-Catalyzed Intramolecular C-H Amination of 2-Aminobiphenyl
This modern approach offers a direct route to the this compound scaffold through C-H activation.
-
To a reaction vessel, add 2-aminobiphenyl (1 eq.), palladium(II) acetate (B1210297) (Pd(OAc)₂, 5-10 mol%), and a copper(II) salt such as copper(II) acetate (Cu(OAc)₂, 1-2 eq.) as an oxidant.
-
Add a suitable solvent, for instance, toluene (B28343) or dimethyl sulfoxide (B87167) (DMSO).
-
Purge the vessel with oxygen or air and maintain an oxygen atmosphere.
-
Heat the reaction mixture at 100-120 °C for 12-24 hours.
-
After cooling to room temperature, dilute the mixture with a suitable organic solvent like ethyl acetate and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired this compound.
Reaction Pathways and Mechanisms
The following diagrams, generated using the DOT language, illustrate the signaling pathways and logical relationships of the described synthetic routes.
Borsche–Drechsel Cyclization
The Borsche–Drechsel cyclization proceeds through an acid-catalyzed intramolecular electrophilic substitution followed by aromatization.
Bucherer this compound Synthesis
The Bucherer synthesis involves the reaction of a naphthol with an aryl hydrazine in the presence of sodium bisulfite.
Graebe–Ullmann Synthesis
This classical method involves the diazotization of an aminodiphenylamine followed by thermal cyclization.
Palladium-Catalyzed this compound Synthesis
Modern palladium-catalyzed methods offer efficient and versatile routes to carbazoles, often proceeding through a catalytic cycle involving C-H activation and C-N bond formation.
A Comparative Guide to the Photophysical Properties of N-Substituted vs. C-Substituted Carbazoles
For Researchers, Scientists, and Drug Development Professionals
Carbazole and its derivatives are a cornerstone in the development of organic electronics and fluorescent probes due to their unique photophysical properties. The strategic placement of substituents on the this compound core, either on the nitrogen atom (N-substitution) or the carbocyclic framework (C-substitution), profoundly influences their electronic structure and, consequently, their absorption and emission characteristics. This guide provides an objective comparison of the photophysical properties of N-substituted versus C-substituted carbazoles, supported by experimental data, detailed methodologies, and illustrative diagrams to aid in the rational design of novel this compound-based materials.
Data Presentation: A Comparative Analysis
The position of substitution on the this compound moiety dictates the extent of electronic communication between the substituent and the this compound core, leading to distinct photophysical behaviors. N-substitution often results in a weaker electronic coupling compared to C-substitution, where the substituent is directly attached to the π-conjugated carbocyclic rings. This difference is reflected in their absorption and emission spectra, as well as their fluorescence quantum yields and lifetimes.
Below is a summary of key photophysical data for representative N-substituted and C-substituted carbazoles, compiled from various research articles.
| Compound | Substitution Position | Substituent | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Fluorescence Quantum Yield (Φ_F) | Reference(s) |
| N-Substituted Carbazoles | |||||||
| 9-Phenylthis compound | N (9-position) | Phenyl | Dichloromethane (B109758) | 295, 325, 338 | 350, 365 | 0.48 | [1] |
| 9-(p-Tolyl)this compound | N (9-position) | p-Tolyl | Ethanol (B145695) | 294, 324, 337 | 349, 363 | 0.45 | [2] |
| 9-Ethylthis compound | N (9-position) | Ethyl | Cyclohexane | 294, 324, 337 | 348, 362 | 0.42 | [3] |
| C-Substituted Carbazoles | |||||||
| 3-Phenyl-9-ethylthis compound | C (3-position) | Phenyl | Dichloromethane | 305, 345 | 385 | 0.75 | [3] |
| 3,6-Diphenyl-9-hexyl-9H-carbazole | C (3,6-positions) | Phenyl | Dichloromethane | 353 | 409 | 0.89 | [4][5] |
| 2-Nitro-3-phenyl-9H-carbazole | C (2,3-positions) | Nitro, Phenyl | Dichloromethane | ~350 | 400 | Not Reported | [6] |
| 3,6-Di-tert-butyl-9H-carbazole | C (3,6-positions) | tert-Butyl | Ethanol | 303, 335, 349 | 355, 370 | 0.52 | [7] |
Note: Photophysical properties can be highly solvent-dependent. The data presented here are for the specified solvents and should be considered in that context. Direct comparison between different studies should be made with caution due to potential variations in experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental data. Below are representative protocols for the synthesis of substituted carbazoles via Suzuki-Miyaura cross-coupling and for the characterization of their key photophysical properties.
Synthesis of Substituted Carbazoles via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a versatile and widely used method for forming carbon-carbon bonds, making it ideal for the synthesis of both N-aryl and C-aryl carbazoles.[8][9]
General Procedure for N-Arylation:
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol), the desired aryl boronic acid (1.2 mmol), copper(II) acetate (B1210297) (1.5 mmol), and pyridine (B92270) (2.0 mmol).
-
Solvent and Atmosphere: Add anhydrous N,N-dimethylformamide (DMF, 10 mL) to the tube. Evacuate the tube and backfill with argon or nitrogen. This cycle should be repeated three times to ensure an inert atmosphere.
-
Reaction: Stir the reaction mixture at 100 °C for 24 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water (50 mL) and extract with dichloromethane (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate).
General Procedure for C-Arylation:
-
Reaction Setup: In a round-bottom flask, dissolve the appropriate bromo-carbazole derivative (e.g., 3-bromo-9-ethylthis compound) (1.0 mmol), the desired arylboronic acid (1.2 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) in a mixture of toluene (B28343) (15 mL) and ethanol (5 mL).
-
Base Addition: Add a 2 M aqueous solution of sodium carbonate (2.0 mL).
-
Reaction: Heat the mixture to reflux (approximately 90-100 °C) under a nitrogen atmosphere for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction to room temperature, and add water (30 mL). Extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent. Purify the residue by column chromatography on silica gel.
Photophysical Measurements
Accurate determination of photophysical properties is essential for a meaningful comparison.
UV-Visible Absorption and Fluorescence Spectroscopy:
-
Sample Preparation: Prepare dilute solutions of the this compound derivatives in a spectroscopic grade solvent (e.g., dichloromethane, cyclohexane, or ethanol) in quartz cuvettes. The concentration should be adjusted to have an absorbance of approximately 0.1 at the excitation wavelength for fluorescence measurements to minimize inner filter effects.
-
Absorption Spectra: Record the UV-visible absorption spectra using a dual-beam spectrophotometer from 250 nm to 500 nm.
-
Fluorescence Spectra: Measure the fluorescence emission spectra using a spectrofluorometer. Excite the samples at their respective absorption maxima (λ_abs). Record the emission spectra over a suitable wavelength range, typically starting 10-20 nm above the excitation wavelength.
Fluorescence Quantum Yield (Φ_F) Determination (Integrating Sphere Method):
The absolute method using an integrating sphere is a direct and accurate way to determine the fluorescence quantum yield.[10][11][12]
-
Blank Measurement: Place a cuvette containing only the pure solvent (blank) inside the integrating sphere. Record the spectrum of the excitation light scattered by the solvent.
-
Sample Measurement: Replace the blank with the sample cuvette and record the emission spectrum under the identical excitation conditions. The spectrum will contain both the scattered excitation light and the sample's fluorescence emission.
-
Calculation: The quantum yield is calculated by the instrument's software, which compares the integrated intensity of the sample's emission to the integrated intensity of the light absorbed by the sample (determined by the difference in the scattered excitation light between the blank and the sample).
Fluorescence Lifetime Measurement (Time-Correlated Single Photon Counting - TCSPC):
-
Instrumentation: Utilize a TCSPC system equipped with a pulsed laser diode or a picosecond pulsed laser for excitation and a sensitive photodetector (e.g., a photomultiplier tube or an avalanche photodiode).[13]
-
Excitation and Emission: Excite the sample at its absorption maximum. Collect the fluorescence emission at the emission maximum using appropriate filters to block scattered excitation light.
-
Data Acquisition: Record the time difference between the laser pulse and the detection of the first emitted photon. Repeat this process for a large number of excitation pulses to build up a histogram of photon arrival times.
-
Analysis: The resulting decay curve is fitted to an exponential function to determine the fluorescence lifetime (τ).
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate key concepts and workflows discussed in this guide.
Caption: Substitution patterns on the this compound core.
Caption: Synthetic workflow for substituted carbazoles.
Caption: Experimental workflow for photophysical analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Thermal, Photophysical, Electrochemical Properties of 3,3-di[3-Arylcarbazol-9-ylmethyl]oxetane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. Crystal structure, Hirshfeld surface and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. howto:measuring_quantum_yield [Time-Resolved Fluorescence Wiki] [tcspc.com]
- 11. rsc.org [rsc.org]
- 12. edinst.com [edinst.com]
- 13. researchgate.net [researchgate.net]
Benchmarking New Carbazole Derivatives: A Comparative Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The carbazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Researchers continue to explore novel this compound derivatives for enhanced potency and selectivity against various therapeutic targets. This guide provides a comparative analysis of newly developed this compound derivatives against established standard drugs in oncology, infectious diseases, and neurotherapeutics, supported by experimental data and detailed protocols.
Anticancer Activity: this compound Derivatives vs. Standard Chemotherapeutics
Newly synthesized this compound derivatives have demonstrated significant cytotoxic activity against various cancer cell lines, in some cases exceeding the potency of standard chemotherapeutic agents.
Comparative Efficacy (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The data below compares the IC50 values of novel this compound derivatives with standard anticancer drugs. Lower IC50 values indicate greater potency.
| Compound | Cancer Cell Line | IC50 (µM) of this compound Derivative | Standard Drug | IC50 (µM) of Standard Drug | Reference |
| Compound 10 (Oxadiazole Derivative) | MCF-7 (Breast Cancer) | 6.44 | 5-Fluorouracil | Not Specified in Source | [3] |
| Compound 10 (Oxadiazole Derivative) | HepG2 (Liver Cancer) | 7.68 | 5-Fluorouracil | Not Specified in Source | [3] |
| Compound 9 (Pyridothis compound) | CCRF/CEM (Leukemia) | ~5x more potent than Ellipticine | Doxorubicin | ~10% less potent than Cpd 9 | [4] |
| Compound 4d (this compound-Thiazole) | HepG2 (Liver Cancer) | 2.31 | Cisplatin | 41.0 | [5] |
| Compound 8c (this compound-Thiazole) | HCT-116 (Colon Cancer) | 3.16 | Cisplatin | 5.18 | [5] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTS Assay)
This protocol outlines the methodology for determining the cytotoxic effects of new chemical entities on cancer cell lines.[3]
-
Cell Culture : Human cancer cell lines (e.g., MCF-7, HepG2, HCT-116) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding : Cells are seeded into 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment : The this compound derivatives and standard drugs are dissolved in DMSO to prepare stock solutions. These are then diluted with culture medium to various concentrations. The cells are treated with these varying concentrations for 48 hours.
-
MTS Assay : After the incubation period, MTS reagent is added to each well. The plates are then incubated for an additional 1-4 hours at 37°C.
-
Data Acquisition : The absorbance is measured at 490 nm using a microplate reader.
-
Data Analysis : The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Mechanism of Action: Targeting the JAK/STAT Signaling Pathway
Several this compound derivatives exert their anticancer effects by inhibiting key signaling pathways crucial for cancer cell proliferation and survival, such as the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[1][6] Persistent activation of the JAK/STAT pathway is implicated in various cancers.[7]
Antimicrobial Activity: A New Frontier Against Drug Resistance
This compound derivatives are emerging as potent antimicrobial agents, demonstrating efficacy against drug-resistant bacterial strains.
Comparative Efficacy (MIC Values)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The data below showcases the MIC values of novel this compound-oxadiazole derivatives against clinically relevant bacteria.
| Compound | Bacterial Strain | MIC (µg/mL) of this compound Derivative | Standard Drug | MIC (µg/mL) of Standard Drug | Reference |
| Compound 5g (this compound-Oxadiazole) | MRSA (Methicillin-resistant S. aureus) | 0.25 - 4 | Ciprofloxacin | Not Specified in Source | [8] |
| Compound 23b (this compound-Tetrazole) | MRSA (Methicillin-resistant S. aureus) | 0.25 - 4 | Ciprofloxacin | Not Specified in Source | [8] |
| Compound 5g (this compound-Oxadiazole) | Pseudomonas aeruginosa | 0.25 - 4 | Ciprofloxacin | Not Specified in Source | [8] |
| Compound 8f (Dihydrotriazine-Carbazole) | Staphylococcus aureus | 0.5 - 2 | Ciprofloxacin | Not Specified in Source | [9][10] |
| Compound 9d (Dihydrotriazine-Carbazole) | Staphylococcus aureus | 0.5 - 2 | Ciprofloxacin | Not Specified in Source | [9][10] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
-
Inoculum Preparation : A standardized suspension of the target microorganism (e.g., S. aureus) is prepared to a concentration of approximately 5 × 10⁵ colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Compound Dilution : The test compounds are serially diluted in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation : Each well is inoculated with the prepared bacterial suspension.
-
Controls : A positive control well (broth and inoculum, no compound) and a negative control well (broth only) are included.
-
Incubation : The microtiter plate is incubated at 37°C for 18-24 hours.
-
MIC Determination : The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Experimental Workflow: Antimicrobial Drug Discovery
The general workflow for identifying and evaluating new antimicrobial agents is a multi-step process.
Neuroprotective Activity: Targeting Neurodegenerative Diseases
This compound derivatives are also being investigated for their potential in treating neurodegenerative disorders like Alzheimer's disease, primarily through the inhibition of key enzymes.
Comparative Efficacy (IC50 Values)
The data below compares the inhibitory activity of novel this compound derivatives against acetylcholinesterase (AChE), a key target in Alzheimer's disease therapy.
| Compound | Target | IC50 (µM) of this compound Derivative | Standard Drug | IC50 (µM) of Standard Drug | Reference |
| Compound 15g (Tetrahydro-9H-carbazole) | Butyrylcholinesterase (BChE) | 0.11 | Donepezil | Not specified for BChE | [11] |
| Murrayanol (Murraya this compound) | Acetylcholinesterase (AChE) | ~0.2 µg/mL | Galantamine | Less potent than Murrayanol | [12] |
| Mahanimbine (Murraya this compound) | Acetylcholinesterase (AChE) | ~0.2 µg/mL | Galantamine | Less potent than Mahanimbine | [12] |
| MT-6 (this compound Derivative) | Acetylcholinesterase (AChE) | Potent and selective | Donepezil | - | [13] |
Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay
This protocol is based on the Ellman method to measure AChE activity.
-
Reagent Preparation : Prepare a phosphate (B84403) buffer, a solution of acetylthiocholine (B1193921) iodide (ATCI), 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), and the test compounds at various concentrations.
-
Enzyme Reaction : In a 96-well plate, add the phosphate buffer, DTNB solution, the test compound solution, and the acetylcholinesterase enzyme solution.
-
Initiation : Start the reaction by adding the ATCI substrate.
-
Measurement : The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored anion. The rate of color formation is measured by monitoring the absorbance at 412 nm over time using a microplate reader.
-
Data Analysis : The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to the rate of the uninhibited enzyme. IC50 values are then determined from the dose-response curves.
Mechanism of Action: Acetylcholinesterase Inhibition
In Alzheimer's disease, there is a decline in the levels of the neurotransmitter acetylcholine. AChE inhibitors block the action of the enzyme that breaks down acetylcholine, thereby increasing its availability in the brain.
References
- 1. mdpi.com [mdpi.com]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. Design, synthesis, molecular docking and biological evaluation of new this compound derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New pyridothis compound derivatives. Synthesis and their in vitro anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The role of JAK/STAT signaling pathway and its inhibitors in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Design, synthesis and evaluation of this compound derivatives as potential antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, in vivo and in vitro studies of 1,2,3,4-tetrahydro-9H-carbazole derivatives, highly selective and potent butyrylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neuroprotective Evaluation of Murraya Carbazoles: In Vitro and Docking Insights into Their Anti-AChE and Anti-Aβ Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of novel this compound derivatives with effective multifunctional action against Alzheimer's diseases: Design, synthesis, in silico, in vitro and in vivo investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Carbazole
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. Adherence to proper chemical handling and disposal protocols is a critical component of this responsibility. This guide provides essential, step-by-step procedures for the safe disposal of carbazole, a compound that requires careful management due to its potential health and environmental hazards.
This compound is classified as harmful if swallowed, causes skin and serious eye irritation, may cause respiratory irritation, and is very toxic to aquatic life with long-lasting effects.[1][2] It is also considered a suspected carcinogen.[2][3][4][5] Therefore, meticulous disposal procedures are not just a matter of regulatory compliance but a fundamental aspect of laboratory safety and environmental stewardship.
Personal Protective Equipment (PPE): The First Line of Defense
Before initiating any disposal procedures, all personnel must be equipped with the appropriate personal protective equipment to prevent exposure.
Required Personal Protective Equipment:
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., nitrile) | To prevent skin contact and irritation.[1][4] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from dust particles and potential splashes.[4][5] |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination.[1][5] |
| Respiratory Protection | NIOSH-approved respirator | Recommended if there is a risk of generating dust or aerosols.[4][5] |
Step-by-Step this compound Disposal Protocol
The following workflow outlines the necessary steps for the safe and compliant disposal of this compound waste from a laboratory setting.
1. Waste Segregation and Collection:
-
Solid Waste: Collect pure this compound, contaminated lab materials (e.g., weigh boats, contaminated gloves, paper towels), and any spill cleanup debris in a designated hazardous waste container.[1][2][6]
-
Solution Waste: If this compound is in a solvent, it must be collected in a separate, compatible hazardous waste container for halogenated or non-halogenated waste, depending on the solvent. Do not pour any this compound-containing solution down the drain.[4][7]
2. Waste Container Management:
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the name "this compound" and any other chemical constituents.
-
Sealing: Keep the container securely sealed at all times, except when adding waste.[1][4]
3. Accidental Spill Cleanup:
-
In the event of a spill, evacuate the area if necessary and ensure proper ventilation.[8]
-
For small spills of solid this compound, carefully sweep or vacuum the material into a suitable disposal container.[5][6] Moisten the material with water to prevent the generation of airborne dust.[5]
-
For larger spills, contain the material with sand, earth, or vermiculite (B1170534) and collect it into a labeled container for disposal.[2]
-
After cleanup, decontaminate the area with an appropriate solvent and wash thoroughly.
4. Storage of Waste:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials such as strong oxidizing agents.[1][4] The storage area should be cool and dry.[6]
5. Final Disposal:
-
This compound waste is considered hazardous and must be disposed of through a licensed environmental waste management company.[1][6][9] Do not attempt to dispose of this compound waste with general laboratory trash or via the sanitary sewer system.[4][7]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[1][6][9] These regulations will dictate the specific procedures for packaging, labeling, and transportation of the waste.
By adhering to these procedures, laboratory professionals can effectively manage the risks associated with this compound, ensuring a safe working environment and protecting the broader ecosystem.
References
- 1. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. This compound | C12H9N | CID 6854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. uprm.edu [uprm.edu]
- 6. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 7. fishersci.de [fishersci.de]
- 8. nj.gov [nj.gov]
- 9. lobachemie.com [lobachemie.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
